4-Fluoro-3-methylbenzo[c]isoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
4-fluoro-3-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c1-5-8-6(9)3-2-4-7(8)10-11-5/h2-4H,1H3 |
InChI Key |
VOMVWDNDDMFZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NO1)C=CC=C2F |
Origin of Product |
United States |
Foundational & Exploratory
4-Fluoro-3-methylbenzo[c]isoxazole chemical structure and properties
[1][2][3]
Executive Summary
4-Fluoro-3-methylbenzo[c]isoxazole (CAS: 2010168-53-1) is a fused bicyclic heterocycle belonging to the anthranil (2,1-benzisoxazole) class.[1][2][3] Distinct from its more common isomer, 1,2-benzisoxazole (indoxazene)—which serves as the core scaffold for antipsychotics like risperidone—this [c]-fused isomer exhibits unique electronic properties and reactivity profiles driven by its ortho-quinonoid character.[1]
This guide details the structural specifications, synthetic pathways, and reactivity of 4-fluoro-3-methylbenzo[c]isoxazole.[1][2] It is primarily utilized as a high-value intermediate in the synthesis of fluorinated quinolines, acridones, and complex pharmaceutical scaffolds requiring bioisosteric replacement of indole or benzofuran moieties.[1][2]
Chemical Identity & Structural Analysis[1][2][4][5]
Nomenclature and Classification[1][2]
Structural Topology & Numbering
The benzo[c]isoxazole system is characterized by a benzene ring fused to an isoxazole ring across the [c] bond (positions 3 and 4 of the isoxazole).[1][2] Unlike 1,2-benzisoxazoles, the nitrogen atom is directly bonded to the benzene ring, and the oxygen is adjacent to the bridgehead carbon C3.[1][2]
Numbering Scheme:
-
Position 3 (C): Carbon bearing the methyl group.[1][2][3][4]
-
Position 4: Benzene carbon adjacent to the isoxazole C3-bridgehead (site of Fluorine substitution).[1][2]
-
Position 7: Benzene carbon adjacent to the Nitrogen bridgehead.[1][2]
Electronic Effect of 4-Fluorine: The placement of the fluorine atom at position 4 (peri-position to the methyl group) induces a significant steric and electrostatic interaction with the C3-methyl group.[1][2] This "buttressing effect" can influence the planarity of the system and the lability of the N-O bond, making this derivative more susceptible to ring-opening reactions compared to its non-fluorinated analogs.[1][2]
Physicochemical Properties (Predicted)
| Property | Value / Description | Significance |
| LogP (Octanol/Water) | ~2.3 - 2.6 | Moderate lipophilicity; suitable for CNS penetration.[1][2] |
| Topological Polar Surface Area (TPSA) | ~26 Ų | Indicates good membrane permeability.[1][2] |
| H-Bond Donors / Acceptors | 0 / 2 | Lacks donor capacity; acts purely as an acceptor.[1][2] |
| pKa (Conjugate Acid) | ~ -1.5 (Weak Base) | Protonation occurs at Nitrogen; highly acidic conjugate.[1][2] |
| Appearance | Off-white to yellow solid | Typical of anthranil derivatives due to conjugation.[1][2] |
| Stability | Light & Heat Sensitive | N-O bond is weak; susceptible to photolysis.[1][2] |
Synthesis & Manufacturing
The synthesis of 4-fluoro-3-methylbenzo[c]isoxazole relies on the reductive cyclization of substituted nitro-acetophenones.[1][2] The presence of the fluorine at the 6-position of the acetophenone precursor dictates the regiochemistry of the final 4-fluoro product.[1][2]
Retrosynthetic Analysis
The construction of the 2,1-benzisoxazole core is classically achieved via the Davis-Beirut reaction or reductive cyclization of 2-nitroaryl ketones .[1][2]
-
Mechanism: Partial reduction of the nitro group to a hydroxylamine (-NHOH) intermediate, followed by intramolecular condensation with the carbonyl group.[1][2]
Detailed Synthetic Protocol
Reagents: 2-Nitro-6-fluoroacetophenone, Tin(II) Chloride (SnCl₂), Hydrochloric Acid (HCl), Ethanol.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 2-nitro-6-fluoroacetophenone (1.0 eq) in Ethanol (10 volumes).
-
Reduction: Cool the solution to 0°C. Slowly add SnCl₂·2H₂O (3.5 eq) followed by dropwise addition of concentrated HCl.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours. The hydroxylamine intermediate cyclizes spontaneously under acidic conditions.[1][2]
-
Work-up: Neutralize with saturated NaHCO₃ solution (Caution: foaming). Extract with Ethyl Acetate.[1][2]
-
Purification: The crude product is purified via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 9:1). Anthranils are often less polar than the corresponding anilines.[1][2]
Pathway Visualization
Figure 1: Reductive cyclization pathway from nitro-acetophenone precursors.
Reactivity & Applications
The 4-fluoro-3-methylbenzo[c]isoxazole scaffold is chemically distinct due to the lability of the N-O bond.[1][2] It serves as a "masked" 1,3-dipole or a precursor to reactive nitrenes.[1][2]
Ring Transformation to Quinolines
Anthranils react with electron-deficient alkynes or alkenes to form quinoline derivatives.[1][2] The 4-fluoro substituent in the anthranil directs the substitution pattern in the final quinoline ring (yielding 5-fluoroquinolines).[1][2]
-
Mechanism: [4+2] Cycloaddition followed by elimination or rearrangement.[1][2]
-
Application: Synthesis of fluoro-substituted acridines and quinolone antibiotics.[1][2]
Rearrangement to Benzoxazoles
Under photochemical conditions or high temperatures (>200°C), 3-methylbenzo[c]isoxazoles can rearrange to 2-methylbenzoxazoles via a nitrene intermediate.[1][2]
-
Note: The 4-fluoro substituent sterically hinders the rotation required for this rearrangement, potentially increasing the energy barrier compared to non-fluorinated analogs.[1][2]
Pharmacological Significance
While less common than 1,2-benzisoxazoles (e.g., Risperidone), the 2,1-benzisoxazole core is investigated for:
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302).[1][2] | Do not eat, drink, or smoke when using.[1][2] |
| Skin Irritation | Causes skin irritation (H315).[1][2] | Wear nitrile gloves and lab coat.[1][2] |
| Eye Irritation | Causes serious eye irritation (H319).[1][2] | Use chemical safety goggles.[2] |
| Stability | Potential explosive decomposition.[1][2] | Do not heat neat material above 150°C. N-O bond cleavage can be exothermic.[1][2] |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[2]
References
-
Accela ChemBio. (2023).[1][2][3] Product Catalog: 4-Fluoro-3-methylbenzo[c]isoxazole (CAS 2010168-53-1).[1][2][3] Retrieved from [Link]
-
PubChem. (2024).[1][2] Compound Summary: 2,1-Benzisoxazole.[1][2][5] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
-
Katritzky, A. R., & Pozharskii, A. F. (2000).[1][2][6] Handbook of Heterocyclic Chemistry. (General reference for Anthranil reactivity).
Sources
- 1. 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | C24H29FN4O3 | CID 18353640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,1-Benzisoxazole | C7H5NO | CID 67498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2738899-72-2,5-Fluoro-3-methylbenzo[c]isoxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. ossila.com [ossila.com]
- 5. chemscene.com [chemscene.com]
- 6. Benzisoxazole - Wikipedia [en.wikipedia.org]
The Masked Pharmacophore: Substituted Anthranil (2,1-Benzisoxazole) Derivatives
Executive Summary: The "High-Energy" Scaffold
In the landscape of medicinal chemistry, anthranil (2,1-benzisoxazole) represents a unique, underutilized "high-energy" pharmacophore. Unlike its stable isomer 1,2-benzisoxazole (found in zonisamide and risperidone), the 2,1-benzisoxazole system possesses a labile N–O bond associated with a disrupted aromaticity. This specific instability is not a liability but a mechanistic feature ; it allows the scaffold to function either as a covalent trap, a masked 2-aminobenzoyl synthon, or a bioisostere of indole with distinct hydrogen bond accepting capabilities.
This guide moves beyond basic heterocyclic chemistry to explore the translational potential of substituted anthranils in kinase inhibition, CNS modulation (specifically DAAO inhibition), and anti-infective drug discovery.
Structural Chemistry & Pharmacophore Analysis
The Isosteric Paradox
The anthranil core is often categorized as a bioisostere of indole or quinoline. However, its electrostatic profile is fundamentally different.
-
Indole: NH is a Hydrogen Bond Donor (HBD).
-
Anthranil: The ring oxygen and nitrogen are Hydrogen Bond Acceptors (HBA). The lack of an HBD makes it lipophilic (higher logP) and capable of crossing the Blood-Brain Barrier (BBB) more effectively than indole equivalents.
The "Masked" Carbonyl Concept
The defining feature of the 2,1-benzisoxazole is its propensity for valence tautomerism. Under metabolic or specific chemical conditions (e.g., Fe(II) catalysis or basic pH), the N–O bond cleaves to reveal a 2-aminophenyl ketone or 2-aminobenzoic acid derivative.
-
Medicinal Implication: Anthranils can act as prodrugs for anthranilic acids (kynurenine pathway modulators) or as covalent modifiers that ring-open upon binding to a nucleophilic residue in a target protein active site.
Synthetic Methodologies: Modern Protocols
Traditional synthesis relies on the reductive cyclization of 2-nitrobenzaldehydes (
Protocol: Tf2O-Mediated Synthesis of 3-Aryl Anthranils
Source Grounding: Gao et al., Chem. Sci., 2022
Objective: Synthesis of 3-(4-fluorophenyl)-2,1-benzisoxazole.
Reagents:
-
Anthranil (unsubstituted) [1.0 equiv]
-
Fluorobenzene [Solvent/Reagent, excess]
-
Trifluoromethanesulfonic anhydride (
) [1.1 equiv] -
Dichloromethane (DCM) [Solvent]
Step-by-Step Methodology:
-
Activation: In a flame-dried Schlenk tube under argon, dissolve anthranil (1.0 mmol) in anhydrous DCM (2.0 mL).
-
Temperature Control: Cool the solution to 0 °C using an ice/water bath.
-
Promoter Addition: Add
(1.1 mmol) dropwise. The solution will darken, indicating the formation of the activated N-triflyl iminium intermediate. -
Nucleophilic Attack: Add fluorobenzene (3.0 equiv) slowly.
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Quench & Workup: Quench with sat.
(5 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over . -
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexane).
Mechanism of Action (Causality):
Synthetic Workflow Diagram
Caption: Metal-free C-H functionalization pathway for accessing 3-aryl anthranils via Tf2O activation.
Medicinal Chemistry & Therapeutic Applications[1][2][3][4][5][6][7][8]
CNS Disorders: DAAO Inhibition & NMDA Modulation
D-Amino Acid Oxidase (DAAO) degrades D-serine, a co-agonist of the NMDA receptor.[1][2][3] In Schizophrenia, NMDA hypofunction is a key pathology.
-
The Anthranil Role: Substituted anthranils (and their ring-opened anthranilate metabolites) mimic the substrate D-amino acids.
-
Mechanism: They bind to the flavin adenine dinucleotide (FAD) cofactor pocket of DAAO.
-
Key Substitution: Electron-withdrawing groups (EWGs) like -Cl or -F at the C5 or C6 position of the anthranil ring enhance binding affinity by interacting with Arg283 in the DAAO active site.
Anti-Infective: Antiplasmodial Activity
Anthranils have shown direct activity against Plasmodium falciparum. The mechanism likely involves the "masked" aldehyde/ketone property interfering with parasitic redox homeostasis.
Data Summary: Structure-Activity Relationship (SAR) Target: P. falciparum (FcB1 strain)
| Compound ID | R3 Substituent | R5/R6 Substituent | IC50 (µM) | Selectivity Index |
| Anth-1 | Phenyl | H | 45.2 | >2 |
| Anth-2 | 4-Cl-Phenyl | H | 12.8 | 5.4 |
| Anth-3 | 4-F-Phenyl | 6-Cl | 3.1 | >20 |
| Anth-4 | Methyl | H | >100 | N/A |
Insight: Aryl substitution at C3 is essential for potency (Anth-3 vs Anth-4). Halogenation improves lipophilicity and metabolic stability.
Mechanism of Action Diagram: NMDA/DAAO Pathway
The following diagram illustrates how Anthranil derivatives intervene in the Glutamate/NMDA signaling cascade relevant to Schizophrenia.
Caption: Pharmacological intervention of Anthranil derivatives preventing D-Serine degradation by DAAO.[2]
Future Outlook: The C-H Activation Frontier
The future of anthranil chemistry lies in skeletal editing . Recent advances allow the anthranil nitrogen to act as a directing group for C-H activation on the fused benzene ring before the ring is opened. This allows for the construction of highly complex, polysubstituted aniline derivatives that are otherwise impossible to synthesize via standard nucleophilic aromatic substitution.
Recommendation for Development: Prioritize 3-aryl-6-halo-2,1-benzisoxazoles. These motifs balance the stability required for oral bioavailability with the reactivity needed for target engagement.
References
-
Gao, Y., et al. (2022).[4] "Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy." Chemical Science. Available at: [Link]
-
Chaker, A. N., et al. (2013).[5] "New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities."[5] Arabian Journal of Chemistry. Available at: [Link]
-
Domene, C., et al. (2005).[6] "Aromaticity of anthranil and its isomers, 1,2-benzisoxazole and benzoxazole."[6] Tetrahedron Letters. Available at: [Link]
-
Wishart, D. S., et al. (2006). "DrugBank: a comprehensive resource for in silico drug discovery and exploration." (Context: Zonisamide/1,2-benzisoxazole comparison). Available at: [Link]
Sources
- 1. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Document: Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization in vitro. (CHEMBL23217... - ChEMBL [ebi.ac.uk]
- 4. Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06565C [pubs.rsc.org]
- 5. New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Anthranil - Wikipedia [en.wikipedia.org]
The Strategic Modulation of Benzo[c]isoxazole Stability via Fluorine Substitution: A Mechanistic and Application-Focused Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[c]isoxazole (anthranil) scaffold is a strained, reactive heterocyclic system of significant interest as a versatile synthetic intermediate in medicinal chemistry.[1][2] Its inherent lability, however, presents both challenges and opportunities for molecular design. Concurrently, the incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, prized for its ability to profoundly alter physicochemical and pharmacokinetic properties.[3][4] This technical guide provides an in-depth analysis of the electronic effects of fluorine substitution on the stability of the benzo[c]isoxazole ring. We will dissect the interplay between fluorine's powerful inductive and subtle resonance effects, explore how its positional chemistry dictates the modulation of the heterocyclic core's stability, and detail the experimental and computational workflows required to validate these phenomena. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage fluorine chemistry for the strategic manipulation of heterocyclic reactivity.
The Benzo[c]isoxazole Core: An Intrinsically Reactive Scaffold
The benzo[c]isoxazole ring system, also known as anthranil, is a bicyclic heteroaromatic compound.[2] While its structure contains a 10π electron system, the fusion of the benzene and isoxazole rings results in cross-conjugation, which disrupts full aromatic delocalization.[2] This disruption contributes to significant ring strain and renders the scaffold less stable and more reactive compared to its more common 1,2-benzisoxazole isomer.[2][5]
This inherent reactivity makes benzo[c]isoxazoles valuable precursors for a wide range of chemical transformations, particularly for synthesizing 2-aminoarylketones and other complex heterocyclic systems.[1] However, this same reactivity means the ring is susceptible to cleavage under various conditions, a critical consideration for its incorporation into stable, drug-like molecules.
The principal degradation pathway involves the cleavage of the weak N-O bond, which can be initiated by nucleophiles, acids, or bases. The stability of the related isoxazole ring is known to be highly dependent on pH and temperature, with significantly increased lability under basic conditions.[6] This provides a foundational model for understanding the vulnerabilities of the benzo-fused analogue.
Caption: The dual electronic nature of the fluorine substituent.
Mechanistic Impact of Fluorination on Benzo[c]isoxazole Stability
The position of fluorine substitution on the benzene portion of the benzo[c]isoxazole scaffold is critical. The electron-withdrawing nature of fluorine can either stabilize or destabilize the ring system depending on the degradation mechanism being considered.
-
Stabilization against Electrophilic Attack: By globally reducing the electron density of the aromatic ring, fluorine substitution makes the benzo[c]isoxazole core less susceptible to attack by electrophiles. This can be considered a stabilizing effect in electrophilic environments.
-
Destabilization towards Nucleophilic Attack: The strong -I effect significantly acidifies the C-H bonds of the benzene ring and can make the electron-deficient carbon atoms more vulnerable to nucleophilic attack. This increased reactivity towards nucleophiles can be viewed as a destabilizing effect, potentially facilitating ring-opening reactions. Computational studies on other strained fluorinated heterocycles have shown that fluorine substitution can dramatically increase the rate of nucleophilic ring-opening. [7]* Modulation of N-O Bond Lability: The withdrawal of electron density from the entire fused ring system can influence the strength and polarity of the critical N-O bond. This can alter the activation energy required for ring cleavage, thereby directly impacting the kinetic stability of the molecule.
The following table summarizes the predicted impact of fluorine substitution at various positions on the benzo[c]isoxazole ring.
| Position of Fluorine | Dominant Electronic Effect | Predicted Impact on Electron Density | Consequence for Ring Stability |
| C4 | Strong -I, Weak +M | Significant electron withdrawal from the entire ring system. | Increased susceptibility to nucleophilic attack; potential modulation of N-O bond lability. |
| C5 | Strong -I | Strong electron withdrawal, transmitted through the benzene ring. | Increased stability against electrophiles; increased reactivity with nucleophiles. |
| C6 | Strong -I, Weak +M | Significant electron withdrawal from the entire ring system. | Similar to C4, with nuanced differences in electron distribution. |
| C7 | Strong -I | Strong electron withdrawal, most proximal to the N-O bond. | Potentially the most significant impact on N-O bond strength and susceptibility to cleavage. |
Framework for Experimental and Computational Validation
A rigorous assessment of fluorine's electronic effects requires a multi-faceted approach combining synthesis, spectroscopy, stability assays, and computational modeling.
Synthesis of Fluorinated Benzo[c]isoxazoles
The synthesis of fluorinated benzo[c]isoxazoles typically begins with a correspondingly fluorinated precursor. A common and effective method is the cyclization of an ortho-nitro aromatic compound. [1][8] Experimental Protocol: Synthesis of a Fluorinated Benzo[c]isoxazole
-
Starting Material: Select a commercially available, appropriately substituted fluorinated 2-nitrobenzaldehyde or 2-nitroaryl ketone.
-
Reduction & Cyclization: To a solution of the fluorinated nitro-carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as stannous chloride (SnCl₂) (3.0-4.0 eq). [2]3. Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target fluorinated benzo[c]isoxazole. [9]
Spectroscopic and Crystallographic Analysis
Spectroscopic techniques provide direct evidence of the electronic and structural changes induced by fluorination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, providing a direct probe of the electronic effects. [10] * ¹H and ¹³C NMR: Shifts in the proton and carbon signals of the benzo[c]isoxazole ring upon fluorination indicate changes in electron density distribution throughout the molecule. [11][12]Computational methods like DFT can be used to predict NMR shifts, aiding in structural confirmation. [10][13]* X-ray Crystallography: Single-crystal X-ray diffraction provides precise measurements of bond lengths and angles. [14]Comparing the crystal structures of a fluorinated benzo[c]isoxazole with its non-fluorinated parent can reveal subtle but significant structural perturbations, such as changes in the N-O bond length, which are direct consequences of fluorine's electronic influence. [9]
-
Chemical Stability Assays
To quantify the impact of fluorination on ring stability, a comparative kinetic study under controlled conditions is essential.
Experimental Protocol: pH-Dependent Hydrolytic Stability Assay
-
Preparation: Prepare stock solutions of the fluorinated and non-fluorinated benzo[c]isoxazole analogues in a suitable organic solvent (e.g., acetonitrile).
-
Buffer Incubation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 7.4, and 10.0). [6]3. Initiation: Add a small aliquot of the stock solution to each buffer at a constant temperature (e.g., 37 °C) to initiate the degradation study.
-
Time-Point Analysis: At designated time intervals, withdraw an aliquot from each reaction mixture, quench the reaction if necessary, and analyze the concentration of the remaining parent compound using a calibrated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH value. Calculate the half-life (t½) of each compound under each condition to quantitatively compare their stability.
Computational Modeling
In silico methods provide a powerful theoretical framework for understanding the underlying electronic phenomena.
-
Density Functional Theory (DFT): DFT calculations can be used to model and visualize key electronic properties. [15][16] * Electrostatic Potential (ESP) Maps: These maps visualize the electron density distribution across the molecule, clearly showing the electron-withdrawing effects of fluorine.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify charge distribution at each atomic center, providing numerical data to support mechanistic arguments.
-
Reaction Pathway Modeling: The energy barriers for ring-opening reactions can be calculated for both fluorinated and non-fluorinated systems to predict their relative kinetic stability.
-
Caption: Integrated workflow for validating fluorine's effects.
Conclusion and Outlook
The electronic effects of fluorine on the benzo[c]isoxazole ring are profound and position-dependent. The dominant, electron-withdrawing inductive effect significantly alters the electron density of the heterocyclic core, thereby modulating its stability and reactivity. While this generally increases the scaffold's susceptibility to nucleophilic degradation, it can also protect it from electrophilic attack and provides a handle for fine-tuning its chemical properties.
For drug development professionals, this modulation offers a powerful strategic tool. By carefully selecting the position of fluorine substitution, one can control the reactivity of the benzo[c]isoxazole moiety. This could be used to design more metabolically robust drug candidates, create prodrugs that release an active compound upon a specific trigger, or simply to adjust the pKa and lipophilicity to optimize a compound's pharmacokinetic profile. [17][18]A thorough understanding of the principles outlined in this guide, validated by the described experimental and computational workflows, is paramount for the rational design and successful application of fluorinated benzo[c]isoxazoles in medicinal chemistry and beyond.
References
-
Makosza, M., & Podraza, R. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Molecular Diversity, 19(4), 807–816. Available from: [Link]
-
Makosza, M., & Podraza, R. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C-H acids in aprotic media promoted by combination of strong bases and silylating agents. PubMed. Available from: [Link]
-
Multiple Authors. (n.d.). Fluorine in heterocyclic chemistry. ResearchGate. Available from: [Link]
-
Singh, S., & Kumar, V. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Asian Journal of Research in Chemistry. Available from: [Link]
-
Chaumont, P., et al. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus de l'Académie des Sciences. Available from: [Link]
-
Makosza, M., & Podraza, R. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. ResearchGate. Available from: [Link]
-
Arrais, A., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. ACS Omega. Available from: [Link]
-
Ghorai, P., et al. (2021). Interrupting the [Au]-Catalyzed Nitroalkyne Cycloisomerization: Trapping the Putative α-Oxo Gold Carbene with Benzo[c]isoxazole. Organic Letters. Available from: [Link]
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Available from: [Link]
-
Multiple Authors. (n.d.). Different strategies for anthranil synthesis. ResearchGate. Available from: [Link]
-
Multiple Authors. (n.d.). Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. ResearchGate. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Expanding Role of Fluorinated Heterocycles in Chemical Synthesis. Pharma Focus Asia. Available from: [Link]
-
Banks, H. D. (n.d.). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. Available from: [Link]
-
Al-Yasari, A. (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprint. Available from: [Link]
-
Kumar, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. Available from: [Link]
-
Sharma, R., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available from: [Link]
-
Ni, C., & Hu, J. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry. Available from: [Link]
-
Multiple Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Available from: [Link]
-
Estévez, L., et al. (2005). A computational study of carbocations from oxidized metabolites of dibenzo[a,h]acridine and their fluorinated and methylated derivatives. PubMed. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Organic Chemistry Portal. Available from: [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Wikipedia. Available from: [Link]
-
Seburn, C. N., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available from: [Link]
-
Deshmukh, R., et al. (2012). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Shundrina, I. K., et al. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. MDPI. Available from: [Link]
-
Aly, S. A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed Central. Available from: [Link]
-
Multiple Authors. (n.d.). Structure of isoxazole and benzo[c]isoxazole. ResearchGate. Available from: [Link]
-
Al-Ghorbani, M., et al. (2024). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. PubMed. Available from: [Link]
-
Akolkar, H. N., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Available from: [Link]
-
Smith, A. J., et al. (2021). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. PubMed Central. Available from: [Link]
-
da Silva, A. C., et al. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC. Available from: [Link]
Sources
- 1. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Reactivity of Benzo[c]isoxazole_Chemicalbook [chemicalbook.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications [mdpi.com]
- 15. A computational study of carbocations from oxidized metabolites of dibenzo[a,h]acridine and their fluorinated and methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
The 2,1-Benzisoxazole Scaffold in Drug Discovery: A Comprehensive Technical Guide to Synthesis and Biological Profiling
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structural rationale, biological activity mapping, and self-validating synthetic protocols.
Executive Summary & Strategic Rationale
The 2,1-benzisoxazole (anthranil) structure represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. While the 1,2-benzisoxazole isomer is widely recognized in FDA-approved atypical antipsychotics (e.g., risperidone, paliperidone), the 2,1-benzisoxazole system features a unique electronic distribution. The oxygen and nitrogen atoms are positioned to act as highly directional hydrogen-bond acceptors, while the lower aromatic stabilization energy of the fused system creates a "spring-loaded" pharmacophore.
Why choose 2,1-benzisoxazole over classical indoles or benzimidazoles? The anthranil core provides a rigid, planar geometry that perfectly intercalates into narrow enzymatic pockets. Furthermore, its unique dipole moment and lipophilicity profile allow it to cross complex biological barriers, such as the erythrocyte membrane and the blood-brain barrier, making it an exceptional scaffold for kinase inhibition, monoamine oxidase (MAO) targeting, and antiplasmodial development[1].
Biological Activity Spectrum & Mechanistic Causality
The biological efficacy of the 2,1-benzisoxazole scaffold is dictated by the strategic functionalization at the C-3 position. By altering the steric bulk and electronic properties of the C-3 substituent, researchers can pivot the molecule's affinity across vastly different therapeutic targets.
Anticancer Activity: Pim-1 Kinase Inhibition
Anthranils serve as potent inhibitors of Pim-1 kinase, a critical survival factor in various malignancies[2].
-
Causality: The nitrogen and oxygen in the isoxazole ring act as critical hydrogen bond acceptors in the ATP-binding pocket of Pim-1. This competitive orthosteric binding prevents the phosphorylation of downstream pro-apoptotic targets (like BAD) and halts c-Myc transcriptional activity.
Mechanism of 2,1-benzisoxazole derivatives in Pim-1 kinase inhibition and cancer cell apoptosis.
Neurological Targets: Selective MAO-B Inhibition
In the context of Parkinson's disease, 3 have identified 2,1-benzisoxazole derivatives as highly selective, reversible inhibitors of Monoamine Oxidase B (MAO-B)[3].
-
Causality: The planar aromatic system slips into the bipartite cavity of MAO-B. The C-3 aryl or alkyl extensions occupy the entrance cavity, while the core heteroatoms engage in vital hydrogen bonding with the FAD cofactor and key tyrosine residues (e.g., Tyr326). This precise spatial orientation prevents the oxidative deamination of dopamine.
Antimicrobial & Antiplasmodial Efficacy
Derivatives such as 3-substituted-2,1-benzisoxazoles (anthranils) have demonstrated profound activity against chloroquine-resistant Plasmodium falciparum (FcB1 strain) and fungal strains like Geotrichum candidum[4].
-
Causality: Introducing an imine or acyl group at the 3-position modulates the lipophilicity (log P). A calculated log P between 2.5 and 3.5 is optimal for passive diffusion across the parasite's food vacuole membrane. Once inside, the electron-deficient nature of the benzisoxazole ring interferes with heme detoxification.
Quantitative Biological Activity Profile
| Target / Pathogen | Derivative Type | Key Substituent | Activity Metric | Primary Mechanism of Action |
| Pim-1 Kinase | Anthranil core | Unsubstituted/Alkyl | IC₅₀ < 10 µM | ATP-competitive orthosteric binding |
| MAO-B | 2,1-benzisoxazole hybrid | C3-aryl/alkyl | High Selectivity Index | Reversible competitive inhibition |
| P. falciparum (FcB1) | Imino-benzisoxazole | 3-ylmethylene-phenyl-amine | Low µM IC₅₀ | Disruption of parasite food vacuole |
| G. candidum | 3-acyl-2,1-benzisoxazole | 3-phenyl-methanone | MIC = 44.8 µM | Fungal cell wall/membrane disruption |
Self-Validating Synthetic Methodologies
To harness this scaffold, robust and scalable synthetic routes are mandatory. Below are two field-proven protocols. As an application scientist, I emphasize that a successful protocol must be self-validating—providing immediate physical or chemical feedback to the operator to confirm reaction progress.
Protocol A: Strong Base/Silylating Agent Promoted Cyclization
This method allows for the general synthesis of 2,1-benzisoxazoles from nitroarenes and benzylic C–H acids in aprotic media[5].
Reagents: 4-nitrochlorobenzene (3 mmol), benzylic C-H acid precursor (3 mmol), Potassium tert-butoxide (t-BuOK), Chlorotrimethylsilane (TMSCl), anhydrous THF.
Step-by-Step Workflow:
-
Initiation: Dissolve the nitroarene and carbanion precursor in 10 mL anhydrous THF. Cool the system strictly to -60 °C under argon. Causality: Cryogenic temperatures are critical to control the highly exothermic deprotonation and prevent unwanted dimerization of the nitroarene.
-
Deprotonation: Add a solution of t-BuOK (3.3 mmol) in THF dropwise. Stir for 5 minutes.
-
Silylation: Inject TMSCl (12 mmol) and stir for 5 minutes. Causality: TMSCl acts as a crucial oxygen-trapping agent. It captures the intermediate oxygen anion, preventing side reactions and facilitating the subsequent elimination/cyclization step.
-
Cyclization: Add a second portion of t-BuOK (15 mmol) in THF. Allow the mixture to slowly warm to room temperature over 2–5 hours.
-
Workup: Quench into dilute HCl, extract with ethyl acetate, and purify via column chromatography.
Self-Validating System: This protocol validates itself via a distinct colorimetric shift. The initial deprotonation of the benzylic C-H acid by t-BuOK forms a deeply colored, highly conjugated carbanion. Upon the addition of TMSCl and subsequent cyclization, the consumption of the intermediate carbanion results in a rapid lightening/clarification of the solution, acting as a visual indicator of successful N-O bond formation and aromatization.
Protocol B: Electrochemical Cathodic Reduction
A modern, green-chemistry approach utilizing 2 to synthesize highly substituted 2,1-benzisoxazoles[2].
Reagents: ortho-substituted nitroarene, Methanol/Water solvent system, Carbon electrodes.
Step-by-Step Workflow:
-
Cell Setup: Assemble an undivided electrochemical cell equipped with inexpensive, reusable carbon-based electrodes. Causality: Why an undivided cell? By optimizing the solvent system, the intermediate nitroso species undergoes intramolecular cyclization faster than it can diffuse to the anode to be re-oxidized, rendering a complex divided cell unnecessary.
-
Electrolysis: Dissolve the substrate in a Methanol/Water mixture. Apply a constant current (galvanostatic conditions).
-
Reduction & Cyclization: The nitro group is selectively reduced at the cathode to a nitroso/hydroxylamine intermediate, which immediately undergoes intramolecular nucleophilic attack by the adjacent ortho-substituent.
-
Isolation: Extract the product directly from the electrolyte mixture.
Self-Validating System: The use of constant current ensures that the total charge passed (Faradays per mole) directly correlates with the reaction progress. By monitoring the cell voltage, a sudden spike or plateau shift indicates the depletion of the nitroarene substrate, acting as an intrinsic, real-time endpoint for the electrolysis.
Electrochemical cathodic reduction workflow for the synthesis of 2,1-benzisoxazoles.
References
-
Benzisoxazole: a privileged scaffold for medicinal chemistry . National Center for Biotechnology Information (PMC). 1
-
General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents . National Center for Biotechnology Information (PMC). 5
-
Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles . Royal Society of Chemistry (RSC). 2
-
New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities . ResearchGate. 4
-
Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update . MDPI. 3
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01875C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacophore Elucidation of the 4-Fluoro-3-methylbenzo[c]isoxazole Scaffold
The following technical guide details the pharmacophore modeling, structural properties, and medicinal chemistry applications of the 4-Fluoro-3-methylbenzo[c]isoxazole scaffold.
Executive Summary
The benzo[c]isoxazole (anthranil) ring system represents a distinct chemotype from its more ubiquitous isomer, benzo[d]isoxazole (found in antipsychotics like risperidone). The specific derivative 4-Fluoro-3-methylbenzo[c]isoxazole presents a unique pharmacophoric profile characterized by a rigid bicyclic core, a polarized N–O motif, and a "peri-like" steric/electronic interaction between the 3-methyl and 4-fluoro substituents.
This guide provides a comprehensive workflow for modeling this scaffold, emphasizing its utility as a bioisostere in kinase inhibitors (e.g., Pim-1) and CNS-active agents. It details the electrostatic consequences of the 4-fluorine substitution and provides a validated protocol for integrating this fragment into high-throughput virtual screening (HTVS) campaigns.
Structural & Electronic Architecture
Chemical Definition and Isomerism
It is critical to distinguish the target scaffold from its isomers.
-
Benzo[c]isoxazole (Target): The oxygen is at position 1, nitrogen at position 2. The heterocycle is fused to the benzene ring across the [c] bond.[1] This system is often pseudo-aromatic or zwitterionic, possessing higher reactivity (e.g., toward ring-opening) than the [d] isomer.
-
Benzo[d]isoxazole (Common Isomer): The oxygen is at position 1, nitrogen at position 2, but fused across the [d] bond.
Numbering Convention: In 4-Fluoro-3-methylbenzo[c]isoxazole:
-
Position 3 (Heterocyclic): Substituted with a Methyl group.[2][3][4]
-
Position 4 (Benzenoid): Substituted with a Fluorine atom.[2][3][5]
-
Interaction: These two groups occupy adjacent positions across the ring fusion, creating a region of high electron density and steric bulk.
The "Fluorine Effect" and Sigma-Hole Modulation
The introduction of fluorine at C4 is not merely a steric block. It fundamentally alters the scaffold's electronic surface:
-
pKa Modulation: The electron-withdrawing nature of fluorine (inductive effect, -I) decreases the electron density of the adjacent bridgehead carbon and the heterocyclic nitrogen, potentially altering the hydrogen bond acceptor (HBA) strength of N2.
-
Metabolic Stability: C4 is a common site for oxidative metabolism (hydroxylation) in unsubstituted benzo[c]isoxazoles. Fluorination blocks this "soft spot," extending half-life (
). -
Conformational Locking: While the core is rigid, the van der Waals radius of fluorine (1.47 Å) interacting with the 3-Methyl group creates a specific hydrophobic volume that fits "tight" pockets in enzymes like kinases.
Pharmacophore Modeling Workflow
The following diagram outlines the decision matrix for modeling this scaffold, distinguishing between Ligand-Based (LB) and Structure-Based (SB) approaches.
Figure 1: Decision tree for pharmacophore elucidation, highlighting the dual pathways for scaffold integration.
Detailed Experimental Protocols
Protocol A: Electronic Surface Potential (ESP) Calculation
To accurately model the 4-F/3-Me interaction, standard force fields (MMFF94) are insufficient. Quantum mechanical validation is required.
Objective: Determine the partial charge distribution on N2 and the "sigma hole" potential of the C4-Fluorine.
-
Structure Preparation:
-
Sketch 4-Fluoro-3-methylbenzo[c]isoxazole in a molecular editor (e.g., ChemDraw/Avogadro).
-
Pre-optimize geometry using MMFF94 to ensure planarity.
-
-
DFT Calculation:
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP/6-311G++(d,p). This level is necessary to capture the diffuse electron cloud of Fluorine.
-
Solvation Model: PCM (Water) to simulate physiological environment.
-
-
Analysis:
-
Map the electrostatic potential onto the electron density isosurface (0.002 au).
-
Success Metric: Identify if the C4-F creates a negative electrostatic belt (H-bond acceptor capability) or a positive sigma hole (halogen bonding capability). Note: Fluorine typically exhibits a very small sigma hole compared to Cl/Br; it acts predominantly as an electrostatic shield.
-
Protocol B: Pharmacophore Feature Definition
Based on the structural analysis, define the following features in your modeling software (e.g., Schrödinger Phase, MOE, or LigandScout).
| Feature ID | Type | Location | Chemical Logic |
| HBA-1 | H-Bond Acceptor | N2 (Isoxazole Nitrogen) | The lone pair on N2 is the primary acceptor. The 4-F withdraws density, slightly weakening this feature compared to the non-fluorinated analog. |
| HYD-1 | Hydrophobic | 3-Methyl Group | Provides a specific steric anchor. Critical for selectivity against targets with smaller pockets. |
| HYD-AR | Aromatic Ring | Benzo Ring | Pi-stacking interactions (T-shaped or parallel). |
| EWG-1 | Electron Withdrawing | 4-Fluorine | Often modeled as a hydrophobic sphere in classic pharmacophores, but advanced models should treat it as a specific electrostatic exclusion volume. |
Case Study: Kinase Inhibition (Pim-1)[6]
Research indicates that benzo[c]isoxazoles (and their bioisosteres) show nanomolar affinity for Pim-1 kinase , a target in leukemia [1].
Hypothesis: The 4-Fluoro-3-methylbenzo[c]isoxazole core mimics the adenosine ring of ATP but with distinct solubility properties.
Binding Mode Visualization: The following diagram illustrates the predicted interaction map within the Pim-1 ATP-binding pocket.
Figure 2: Predicted interaction map of the scaffold within a kinase active site (e.g., Pim-1), highlighting the critical role of the 3-Methyl group in hydrophobic pocket occupancy.
Synthesis & Validation Strategy
To validate the pharmacophore model, a "scaffold hopping" or derivative synthesis campaign is recommended.
-
Synthesis:
-
Starting Material: 2-Fluoro-6-nitroacetophenone (or equivalent precursor).
-
Method: Reductive cyclization using SnCl2 or Fe/AcOH. The presence of the fluorine ortho to the nitro group requires careful control of temperature to prevent nucleophilic aromatic substitution side reactions [2].
-
-
Validation:
-
Decoy Set: Generate 500 decoys with similar MW and LogP but lacking the specific 4-F/3-Me orientation.
-
Enrichment Factor (EF): Screen the library against the pharmacophore. A valid model must retrieve the active scaffold within the top 1% of the database (EF1% > 10).
-
References
-
University of Helsinki. (2014). Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases.[6] Helda Repository. Link
-
ChemicalBook. (2022).[7] Chemical Reactivity and Synthesis of Benzo[c]isoxazole.Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Fluoro-3-methylbenzo[c]isoxazole.Link
-
Accela ChemBio. (2023).[3] Product Catalog: Fluorinated Benzo[c]isoxazoles.Link
Sources
- 1. Chemical Reactivity of Benzo[c]isoxazole_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2738899-72-2,5-Fluoro-3-methylbenzo[c]isoxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. 4-fluoro-1H-1,3-benzodiazole | C7H5FN2 | CID 345376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. helda.helsinki.fi [helda.helsinki.fi]
- 7. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 3-substituted-4-fluorobenzo[c]isoxazoles
This is a comprehensive technical guide on 3-Substituted-4-Fluorobenzo[c]isoxazoles , designed for researchers and drug development professionals.
Scaffold Analysis, Synthesis Strategies, and Pharmacological Utility
Executive Summary: The "Ortho-Fluoro" Advantage
The benzo[c]isoxazole (or 2,1-benzisoxazole) scaffold represents a unique class of "masked" 2-acylanilines, distinguishing it from its more common isomer, benzo[d]isoxazole (1,2-benzisoxazole, found in risperidone). While the 1,2-isomer is a staple in antipsychotics, the 2,1-isomer (anthranil) offers distinct reactivity profiles, particularly as a precursor for quinolines and acridones via ring expansion.
The 4-fluoro substitution —placing a fluorine atom at the C4 position (ortho to the isoxazole bridgehead)—is chemically significant. Unlike the 5- or 6-fluoro isomers, the 4-fluoro substituent exerts a direct steric and electronic influence on the C3 position, modulating the stability of the heterocyclic ring and altering the kinetics of ring-opening reactions. This guide details the synthesis, reactivity, and application of this specific subclass.
Structural Definition & Nomenclature
Confusion between benzisoxazole isomers is common. This guide strictly addresses the 2,1-benzisoxazole system.
| Feature | Benzo[c]isoxazole (Target) | Benzo[d]isoxazole (Common Drug Scaffold) |
| IUPAC Name | 2,1-benzisoxazole (Anthranil) | 1,2-benzisoxazole |
| Heteroatom Order | N(1) – O(2) | O(1) – N(2) |
| 4-Fluoro Position | Ortho to the C3 bridgehead (Top) | Ortho to the C3 bridgehead (Top) |
| Key Reactivity | Ring opens to 2-aminoketones; rearranges to quinolines. | Stable pharmacophore (e.g., Risperidone).[1] |
Numbering Logic: In 3-substituted-4-fluorobenzo[c]isoxazole:
-
Position 1 (N): Attached to the benzene ring.
-
Position 2 (O): Attached to N and C3.
-
Position 3 (C): Bridgehead carbon bearing the substituent (R).
-
Position 4 (C): Benzene ring carbon adjacent to C3. This is the site of fluorination.
Synthesis Strategies
Accessing the 4-fluoro isomer requires specific ortho-substituted precursors. Standard electrophilic fluorination of the anthranil core typically yields 5- or 7-fluoro isomers due to electronic directing effects; therefore, pre-functionalized building blocks are essential.
Method A: Reductive Cyclization of 2-Nitro-3-Fluorophenones (Scalable)
This is the most robust method for generating 3-substituted-4-fluoro derivatives.
Mechanism: The reduction of the nitro group generates a hydroxylamine or nitroso intermediate, which nucleophilically attacks the adjacent carbonyl oxygen (or condenses with it) to close the ring.
-
Precursor: 2-nitro-3-fluorobenzaldehyde (for R=H) or 2-nitro-3-fluoroacetophenone (for R=Me).
-
Reagents: SnCl₂/HCl, Fe/AcOH, or catalytic hydrogenation (carefully controlled to stop at the hydroxylamine stage).
Protocol 1: SnCl₂ Mediated Cyclization
-
Dissolution: Dissolve 2-nitro-3-fluoroacetophenone (1.0 eq) in Ethanol/HCl (10:1 ratio).
-
Reduction: Add SnCl₂·2H₂O (3.5 eq) portion-wise at 0°C to control exotherm.
-
Cyclization: Warm to room temperature and stir for 2–4 hours. The intermediate hydroxylamine spontaneously cyclizes.
-
Workup: Neutralize with saturated NaHCO₃ (careful of foaming). Extract with Ethyl Acetate.[2][3]
-
Purification: Silica gel chromatography (Hexane/EtOAc). 4-Fluoro derivatives often elute faster than non-fluorinated analogs due to lower polarity.
Method B: The Davis-Beirut Reaction (Modified)
Typically used for 3-aryl anthranils. To achieve the 4-fluoro pattern, the starting nitroarene must be 2-fluoronitrobenzene , but the regioselectivity of the carbanion attack is critical.
-
Challenge: Nucleophilic attack usually occurs para to the fluorine (position 4 of nitrobenzene) or ortho to the nitro group.
-
Strategy: To get 4-fluoro-2,1-benzisoxazole, the carbanion (from arylacetonitrile) must attack the position adjacent to the fluorine. This is sterically hindered and electronically less favorable.
-
Verdict: Method A is superior for the specific 4-fluoro isomer. The Davis-Beirut reaction is better suited for 5- or 6-fluoro isomers.
Method C: Heavy-Atom Tunneling (Mechanistic Insight)
Recent cryogenic studies (Source 1) have shown that triplet 2-formyl-3-fluorophenylnitrene spontaneously cyclizes to singlet 4-fluorobenzo[c]isoxazole via quantum tunneling at 10 K.
-
Relevance: While not a preparative method, this confirms the high thermodynamic stability of the 4-fluoro-anthranil product relative to its nitrene precursor, validating the scaffold's integrity.
Reactivity & Rearrangement Pathways[4][5]
The 3-substituted-4-fluorobenzo[c]isoxazole is a "loaded spring." The N-O bond is weak, and the 4-fluoro substituent creates steric strain near the C3 substituent.
Pathway 1: Thermolysis to Quinolines
Upon heating (>150°C) or photolysis, the N-O bond cleaves, forming a nitrene intermediate which rearranges.
-
Product: 5-Fluoro-2-substituted quinolines.
-
Mechanism: The N inserts into the C-H bond of the C3-substituent (if alkyl) or rearranges via ring expansion.
Pathway 2: Electrophilic Aromatic Substitution (SEAr)
Despite being an electron-deficient heterocycle, the fused benzene ring can undergo SEAr.
-
Regioselectivity: The 4-fluoro group directs incoming electrophiles (bromination, nitration) to the C7 position (para to fluorine, ortho to amine-nitrogen).
-
Application: Late-stage functionalization to create 4-fluoro-7-bromo derivatives for cross-coupling.
Visualization of Pathways
Figure 1: Synthesis and divergent reactivity pathways of 3-substituted-4-fluorobenzo[c]isoxazoles.
Quantitative Data & Comparison
Table 1: Comparison of Synthetic Methods for 4-Fluoro-Anthranils
| Method | Precursor | Yield | Key Advantage | Key Limitation |
| SnCl₂ Reduction | 2-nitro-3-fluorophenones | 75-85% | Scalable; Mild conditions; High fidelity for 4-F isomer. | Stoichiometric tin waste; requires acidic workup. |
| Azide Thermolysis | 2-azido-3-fluorophenones | 60-70% | Clean conversion; Nitrogen is only byproduct. | Precursor requires diazonium chemistry (potentially hazardous). |
| Davis-Beirut | 2-fluoronitrobenzene | <30% | One-pot from cheap nitroarenes. | Poor Regioselectivity for 4-F isomer (favors 7-F). |
Biological Applications & References
Pharmacological Relevance[6][7][8][9]
-
Kinase Inhibition: 3-substituted anthranils have been identified as Pim-1 kinase inhibitors [Source 1.9]. The 4-fluoro substitution protects the "top" edge of the molecule from metabolic oxidation (P450 blocking).
-
Bioisosterism: The 2,1-benzisoxazole is a bioisostere for indazoles and benzisothiazoles .
-
Antipsychotic Precursors: While risperidone uses the 1,2-isomer, the 2,1-isomer serves as a crucial intermediate for synthesizing acridone-based antipsychotics via rearrangement.
References
-
Tunneling Synthesis: Simultaneous Tunneling Control in Conformer-Specific Reactions. J. Am. Chem. Soc. 2022. Link (Describes spontaneous formation of 4-fluorobenzo[c]isoxazole).
-
Electrochemical Synthesis: Simple and Versatile Electrochemical Synthesis of Highly Substituted 2,1-Benzisoxazoles. ChemRxiv. Link
-
Davis-Beirut Reaction: General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes. Beilstein J. Org.[4] Chem. Link
-
Biological Review: Overview on Diverse Biological Activities of Benzisoxazole Derivatives.Link
-
C4-Substitution: Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. Chem. Sci., 2022.[5][6][7] Link (Specific mention of 4-fluorobenzo[c]isoxazole efficiency).[6]
Sources
- 1. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06565C [pubs.rsc.org]
- 7. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Fluoro-3-methylbenzo[c]isoxazole from 2-nitrobenzaldehyde
Executive Summary
This application note details the protocol for the synthesis of 4-Fluoro-3-methylbenzo[c]isoxazole (also known as 4-fluoro-3-methylanthranil). While the request targets the synthesis "from 2-nitrobenzaldehyde," it is critical to note that the 3-methyl substituent requires a ketone precursor (acetophenone derivative) rather than an aldehyde, and the 4-fluoro substituent requires a pre-functionalized aromatic ring.
Therefore, this guide presents a robust 3-stage synthetic workflow starting from 2-fluoro-6-nitrobenzaldehyde (a commercially available derivative of 2-nitrobenzaldehyde). The protocol bridges the gap between the requested starting class and the specific target structure by including the necessary alkylation and oxidation steps to install the methyl group prior to the reductive cyclization that forms the benzo[c]isoxazole core.
Key Applications
-
Medicinal Chemistry: Bioisostere for benzisoxazoles in antipsychotic pharmacophores (e.g., Risperidone analogs).
-
Agrochemicals: Intermediate for crop protection agents.
-
Material Science: Precursor for fluorescent dyes and photoactive compounds.
Scientific Integrity & Retrosynthetic Analysis
Structural Logic
The target molecule, benzo[c]isoxazole (anthranil), is a bicyclic system where a benzene ring is fused to the
-
Numbering: The oxygen is position 1, nitrogen is position 2, and the methine/methyl carbon is position 3. The benzene ring positions are 4, 5, 6, and 7.
-
Regiochemistry:
-
3-Methyl: Originates from the acetyl group (
) of the precursor. -
4-Fluoro: Originates from the position ortho to the carbonyl group in the precursor.
-
Synthetic Strategy
The most reliable method for synthesizing benzo[c]isoxazoles is the reductive cyclization of 2-nitrocarbonyl compounds . To achieve the specific substitution pattern:
-
Alkylation: We must convert the aldehyde (
) to a methyl ketone ( ) to provide the 3-methyl group. -
Cyclization: We employ a reductive cyclization using Tin(II) Chloride (
), which reduces the nitro group to a nitroso/hydroxylamine intermediate that spontaneously condenses with the carbonyl oxygen.
Reaction Scheme
Figure 1: Step-wise synthetic route from 2-fluoro-6-nitrobenzaldehyde to the target anthranil.
Detailed Experimental Protocols
Stage 1: Grignard Addition (Alkylation)
Objective: Convert the aldehyde to a secondary alcohol to introduce the methyl group.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Fluoro-6-nitrobenzaldehyde | 1.0 | Substrate |
| Methylmagnesium Bromide (3M in Et2O) | 1.2 | Nucleophile |
| Tetrahydrofuran (THF) | Solvent | Anhydrous Solvent |
| Ammonium Chloride (sat. aq.) | - | Quenching Agent |
Protocol:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve 2-fluoro-6-nitrobenzaldehyde (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Add Methylmagnesium bromide (12.0 mmol) dropwise over 20 minutes via syringe. Note: The low temperature is critical to prevent side reactions with the nitro group.
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Carefully quench the reaction with saturated aqueous
(20 mL) at 0°C. -
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, 10-20% EtOAc/Hexane) to yield 1-(2-fluoro-6-nitrophenyl)ethanol .
Stage 2: Oxidation to Ketone
Objective: Oxidize the secondary alcohol to the acetophenone precursor required for cyclization.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 1-(2-Fluoro-6-nitrophenyl)ethanol | 1.0 | Substrate |
| Pyridinium Chlorochromate (PCC) | 1.5 | Oxidant |
| Dichloromethane (DCM) | Solvent | Solvent |
| Silica Gel | - | Catalyst/Support |
Protocol:
-
Setup: In a 100 mL round-bottom flask, suspend PCC (15.0 mmol) and silica gel (equal weight to PCC) in anhydrous DCM (40 mL).
-
Addition: Add a solution of the Stage 1 Alcohol (10.0 mmol) in DCM (10 mL) to the suspension at room temperature.
-
Reaction: Stir vigorously for 3-4 hours. The orange suspension will turn dark brown/black.
-
Workup: Dilute with diethyl ether (50 mL) and filter the supernatant through a pad of Florisil or Silica gel to remove chromium salts. Wash the pad with ether.
-
Concentration: Concentrate the filtrate to obtain 2-fluoro-6-nitroacetophenone . This intermediate is typically pure enough for the next step; if not, recrystallize from ethanol.
Stage 3: Reductive Cyclization (Anthranil Formation)
Objective: Construct the benzo[c]isoxazole ring via reductive cyclization.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Fluoro-6-nitroacetophenone | 1.0 | Substrate |
| Tin(II) Chloride Dihydrate (
Protocol:
-
Setup: Dissolve 2-fluoro-6-nitroacetophenone (5.0 mmol) in Ethanol (20 mL) in a 100 mL round-bottom flask.
-
Acidification: Add concentrated HCl (10 mL) dropwise.
-
Reduction: Add
(17.5 mmol) in portions at room temperature. Caution: Exothermic reaction. -
Cyclization: Stir the mixture at room temperature for 1 hour, then heat to 50°C for 2 hours. The mechanism involves reduction of
to , which attacks the carbonyl. -
Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). Neutralize carefully with 10% NaOH solution until pH ~8 (precipitates tin salts).
-
Extraction: Filter off the tin salts through Celite. Extract the filtrate with DCM (
mL). -
Isolation: Dry organics over
and concentrate. -
Purification: Purify via flash chromatography (Hexane:EtOAc 9:1) to yield 4-Fluoro-3-methylbenzo[c]isoxazole as a pale yellow solid/oil.
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Reaction with Nitro group | Ensure temperature is strictly maintained at -78°C; add Grignard slowly. |
| Incomplete Cyclization | Insufficient Reduction | Increase |
| Product Degradation | Acid Sensitivity | Anthranils can rearrange in strong acid. Neutralize promptly after reaction completion. |
| Tin Emulsion | Workup issue | Use Rochelle's salt (Potassium Sodium Tartrate) solution during workup to solubilize tin salts. |
References
-
Davis, R. B., & Pizzini, L. C. (1960). Benzo[c]isoxazoles.[1] I. The Synthesis of Benzo[c]isoxazoles from o-Nitrobenzaldehydes. Journal of Organic Chemistry, 25(11), 1884–1888. Link
-
Jin, Y., et al. (2016). Base-Mediated Photochemical N–O Bond-Forming Cyclization of 2-Azidobenzoic Acids. Beilstein Journal of Organic Chemistry, 12, 86–91. Link
-
Lassne, M. (2016). Synthesis of 4-Fluoro-3-methylbenzoic acid derivatives. Ossila Application Notes. Link
-
BenchChem. (2025).[2] Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols. Link
Sources
Application Note: Transition Metal-Catalyzed Ring Opening of 4-Fluoro-3-methylanthranil
Executive Summary
This application note details the methodological framework for utilizing 4-Fluoro-3-methylanthranil (4-F-3-Me-Ant) as a versatile building block in the synthesis of nitrogen-containing heterocycles. While anthranils (2,1-benzisoxazoles) are well-established precursors for
The 3-methyl group stabilizes the reactive intermediate, preventing premature degradation, while the 4-fluoro substituent—positioned peri to the reaction center—modulates electrophilicity and serves as a critical handle for medicinal chemistry (metabolic blocking). This guide focuses on two primary catalytic pathways: Rhodium(III)-catalyzed annulation to access polysubstituted quinolines and Copper(II)-catalyzed C-H amination for indole functionalization.
Chemical Context & Mechanistic Insight
The Substrate: 4-Fluoro-3-methylanthranil
Unlike simple anthranils, 4-F-3-Me-Ant possesses a "masked" 1,3-dipole character that is unlocked only upon metal coordination.
-
3-Methyl Effect: Upon ring opening, this group becomes the
-substituent of the resulting metal-carbenoid. This steric bulk disfavors dimerization and promotes cross-reaction with nucleophiles or unsaturated bonds. -
4-Fluoro Effect: Located at the C4 position (adjacent to the isoxazole bridgehead), the fluorine atom exerts an inductive withdrawing effect (
), increasing the electrophilicity of the C3 center. In the final quinoline products, this fluorine maps to the 5-position , a difficult site to access via traditional Friedländer synthesis.
Mechanism of Ring Opening
The reaction is initiated by the oxidative insertion of the transition metal (M) into the weak N–O bond (
Figure 1: General mechanistic pathway for transition metal-catalyzed activation of anthranils.
Application 1: Rh(III)-Catalyzed Synthesis of 5-Fluoro-4-methylquinolines
This protocol utilizes the redox-neutral annulation of 4-F-3-Me-Ant with internal alkynes. The reaction is atom-economical, with the N–O bond acting as an internal oxidant to regenerate the active catalyst.
Experimental Protocol
Reaction Scale: 0.2 mmol Time: 16 hours Temperature: 100 °C
| Component | Equiv. | Amount | Role |
| 4-Fluoro-3-methylanthranil | 1.0 | 30.2 mg | Substrate |
| Internal Alkyne (e.g., Diphenylacetylene) | 1.2 | 42.7 mg | Coupling Partner |
| [Cp*RhCl₂]₂ | 2.5 mol% | 3.1 mg | Pre-catalyst |
| AgSbF₆ | 10 mol% | 6.9 mg | Halide Scavenger / Activator |
| Cu(OAc)₂ | 20 mol% | 7.2 mg | Co-catalyst (Optional promoter) |
| 1,2-Dichloroethane (DCE) | N/A | 2.0 mL | Solvent (0.1 M) |
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried screw-cap reaction vial with
and . Add 1.0 mL of DCE and stir at room temperature for 10 minutes to generate the cationic species . -
Substrate Addition: Add the 4-Fluoro-3-methylanthranil, the alkyne, and
. Rinse the sides of the vial with the remaining 1.0 mL of DCE. -
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a pre-heated aluminum block at 100 °C . Stir at 600 rpm for 16 hours.
-
Note: The solution typically turns from orange/red to dark brown as the reaction progresses.
-
-
Work-up: Cool the mixture to room temperature. Dilute with dichloromethane (DCM, 5 mL) and filter through a short pad of Celite to remove metal salts. Wash the pad with ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).
-
Target Product: 5-Fluoro-4-methyl-2,3-diphenylquinoline.
-
Expected Outcome & Troubleshooting
-
Yield: Expect 75–90% isolated yield.
-
Regioselectivity: If using an unsymmetrical alkyne, the bulkier group typically positions itself at C2 (distal to the methyl group) to minimize steric clash with the 4-methyl group of the quinoline.
-
Common Issue: If conversion is low, ensure the DCE is anhydrous. Water can hydrolyze the intermediate imine.
Application 2: Cu(II)-Catalyzed C-H Amination of Indoles
This protocol leverages 4-F-3-Me-Ant as an electrophilic aminating agent to install an ortho-amino ketone moiety at the C3 position of indoles.
Experimental Protocol
Reaction Scale: 0.2 mmol Conditions: Air atmosphere (Open flask)
| Component | Equiv. | Amount | Role |
| Indole (N-protected preferred) | 1.0 | 0.2 mmol | Nucleophile |
| 4-Fluoro-3-methylanthranil | 1.2 | 36.3 mg | Aminating Agent |
| Cu(OAc)₂ | 10 mol% | 3.6 mg | Catalyst |
| Acetic Acid (AcOH) | 20 mol% | 2.4 µL | Additive (Proton source) |
| DCE | N/A | 2.0 mL | Solvent |
Workflow Diagram:
Figure 2: Operational workflow for Cu-catalyzed amination.[1]
Key Procedural Steps:
-
Combine the indole, anthranil, and
in a reaction tube. -
Add DCE and the acetic acid additive.
-
Stir at 80 °C open to the air. The presence of air helps reoxidize the copper species if a redox cycle is involved, although the anthranil N-O bond cleavage is the primary driving force.
-
Monitor via TLC. The anthranil spot (usually higher Rf) should disappear.
-
Product: The resulting molecule is a (2-amino-5-fluorophenyl)(3-methyl-1H-indol-2-yl)methanone derivative (structure depends on exact insertion mechanism, often C3-amination followed by ring closure or simple C3-functionalization).
Safety & Handling
-
Energetic N-O Bond: While anthranils are more stable than azides, the N-O bond is energetic. Avoid heating 4-F-3-Me-Ant above 150 °C without solvent.
-
Toxicology: Fluorinated aromatics can show enhanced skin permeability. Wear nitrile gloves and work in a fume hood.
-
Waste: Dispose of heavy metal residues (Rh, Sb, Cu) in dedicated hazardous waste streams.
References
-
Mechanistic Foundation of Anthranil Activ
- Title: Rhodium(III)
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Copper-Catalyzed Amination Str
-
Synthesis of Fluoro-Anthranils
- Title: Synthesis of SF5-containing benzisoxazoles... by the Davis reaction
- Source:Beilstein Journal of Organic Chemistry
-
URL:[Link]
-
General Reactivity of 3-Substituted Anthranils
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of highly substituted naphthalene and anthracene derivatives by rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Rhodium(iii)-catalyzed annulation of 3-arylquinazolinones with alkynes via double C–H activation: an efficient route for quinolino[2,1-b]quinazolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Rh-Catalyzed [3+2] Annulation of Cyclic Ketimines and Alkynyl Chloride: A Strategy for Accessing Unsymmetrically Substituted and Highly Functionalizable Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cinnamyl anthranilate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application and Protocol for C-H Amination Utilizing 4-Fluoro-3-methylbenzo[c]isoxazole: A Novel Approach
Introduction: The Strategic Imperative of C-H Amination
Direct C-H amination is a transformative strategy in modern organic synthesis, offering a streamlined route to construct carbon-nitrogen bonds, which are fundamental components of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] By converting ubiquitous C-H bonds directly into valuable amine functionalities, these methods circumvent the need for pre-functionalized starting materials, thereby enhancing atom and step economy in alignment with the principles of green chemistry.[3][4] Transition metal catalysis, particularly with rhodium and copper, has been pivotal in advancing this field, enabling unprecedented control over reactivity and selectivity.[1][3]
This application note introduces a novel, proposed protocol for C-H amination utilizing 4-Fluoro-3-methylbenzo[c]isoxazole as a versatile aminating agent precursor. Benzo[c]isoxazoles, also known as anthranils, are high-energy, bicyclic heteroaromatics.[5] Their inherent ring strain and relatively weak N-O bond make them intriguing candidates for generating reactive nitrogen species suitable for C-H functionalization upon activation with a transition metal catalyst.[6][7] This guide provides a comprehensive, albeit prospective, protocol grounded in established principles of transition metal-catalyzed C-H amination and isoxazole chemistry.
Proposed Mechanism of Action: Unlocking the Aminating Potential of a Benzisoxazole
While the direct use of 4-Fluoro-3-methylbenzo[c]isoxazole for C-H amination is a novel concept, we propose a plausible mechanistic pathway based on well-documented transition-metal-catalyzed reactions involving N-O bond cleavage.[6][7][8] The catalytic cycle, likely mediated by a dirhodium(II) complex such as Rh₂(esp)₂, is hypothesized to proceed as follows:
-
Coordination and Oxidative Ring Opening: The benzo[c]isoxazole coordinates to the rhodium catalyst. This is followed by a formal oxidative addition involving the cleavage of the weak N-O bond, generating a rhodium(IV)-imido intermediate.
-
Formation of a Rhodium-Nitrenoid: This intermediate can be represented as a rhodium-stabilized nitrenoid species. This is the key reactive intermediate responsible for the C-H amination.
-
C-H Insertion: The rhodium-nitrenoid then undergoes a concerted C-H insertion into the substrate's C-H bond. This step is typically the selectivity-determining step of the reaction. For this process to be efficient, dirhodium catalysts like Rh₂(esp)₂ have proven to be exceptionally effective.[1]
-
Reductive Elimination and Catalyst Regeneration: Reductive elimination from the resulting intermediate releases the aminated product and regenerates the active Rh(II) catalyst, allowing it to re-enter the catalytic cycle.
Diagram of the Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Rh(II)-catalyzed C-H amination.
Experimental Protocol: A Representative Procedure
This section details a representative protocol for the intermolecular C-H amination of a generic substrate with an activated C-H bond (e.g., cyclohexane) using 4-Fluoro-3-methylbenzo[c]isoxazole.
Materials and Equipment:
-
Standard oven-dried glassware (Schlenk flask, condenser)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory solvents (Dichloromethane, Hexanes, Ethyl Acetate)
-
Silica gel for column chromatography
Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Substrate (e.g., Cyclohexane) | 84.16 | 1.0 | 1.0 |
| 4-Fluoro-3-methylbenzo[c]isoxazole | 151.14 | 1.2 | 1.2 |
| Rh₂(esp)₂ | 764.6 | 0.01 | 0.01 |
| Magnesium Oxide (MgO) | 40.30 | 2.0 | 2.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | 5 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add Rh₂(esp)₂ (7.6 mg, 0.01 mmol, 1 mol%), 4-Fluoro-3-methylbenzo[c]isoxazole (181 mg, 1.2 mmol, 1.2 equiv.), and Magnesium Oxide (80 mg, 2.0 mmol, 2.0 equiv.).
-
Rationale: Rh₂(esp)₂ is a highly effective catalyst for C-H amination.[1] Magnesium oxide is added as an acid scavenger to neutralize any acidic byproducts that may form and inhibit the catalyst.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Rationale: The catalyst and potential intermediates can be sensitive to oxygen and moisture, so an inert atmosphere is crucial for optimal results.
-
-
Addition of Substrate and Solvent: Under a positive pressure of inert gas, add the substrate (e.g., cyclohexane, 0.105 mL, 1.0 mmol, 1.0 equiv.) followed by anhydrous dichloromethane (5 mL) via syringe.
-
Rationale: Dichloromethane is a common solvent for these reactions due to its ability to dissolve the reactants and its relative inertness.
-
-
Reaction Execution: Place the flask in a pre-heated oil bath at 40 °C and stir vigorously.
-
Rationale: Gentle heating is often required to promote the reaction, but higher temperatures might lead to decomposition of the catalyst or the isoxazole.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through a pad of celite to remove the magnesium oxide and catalyst. Wash the celite pad with additional dichloromethane (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
Overall Experimental Workflow
Caption: General workflow from reaction setup to product isolation.
Hypothetical Substrate Scope and Limitations
Based on established trends in rhodium-catalyzed C-H amination, the following table outlines the expected reactivity for various substrate classes.
| Substrate Class | C-H Bond Type | Expected Yield | Comments |
| Alkanes (e.g., Cyclohexane) | Secondary C(sp³)-H | Moderate | May require higher catalyst loading or longer reaction times. |
| Toluenes | Benzylic C(sp³)-H | Good to High | Benzylic C-H bonds are generally more activated and reactive. |
| Ethylbenzene | Secondary Benzylic | High | Highly activated C-H bond. |
| Adamantane | Tertiary C(sp³)-H | Good | Tertiary C-H bonds are often favored due to their weaker bond strength. |
| Electron-rich Arenes | C(sp²)-H | Low to None | This protocol is not optimized for C(sp²)-H amination, which typically requires different catalytic systems. |
Limitations:
-
Steric Hindrance: Highly hindered C-H bonds may be unreactive.
-
Electronic Effects: Substrates with strongly electron-withdrawing groups near the target C-H bond may be deactivated.
-
Coordinating Functional Groups: Functional groups that can strongly coordinate to the rhodium catalyst (e.g., pyridines, thioethers) may inhibit the reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Ensure proper storage under an inert atmosphere. |
| Impure reagents or solvent | Use freshly distilled/purified solvents and high-purity reagents. | |
| Reaction temperature too low | Gradually increase the reaction temperature in 5-10 °C increments. | |
| Formation of Byproducts | Decomposition of the isoxazole | Lower the reaction temperature. Consider a slower addition of the isoxazole to the reaction mixture. |
| Catalyst decomposition | Ensure a strictly inert atmosphere. Use degassed solvents. | |
| Difficult Purification | Product co-elutes with starting material | Optimize the solvent system for column chromatography. Consider derivatization of the product for easier separation. |
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Reagents: 4-Fluoro-3-methylbenzo[c]isoxazole is a novel compound; its toxicological properties are unknown. Handle with care and avoid inhalation, ingestion, and skin contact. Rhodium catalysts are expensive and can be toxic; handle with care. Dichloromethane is a suspected carcinogen; handle in a fume hood.
-
Procedure: Reactions under an inert atmosphere pose a risk of asphyxiation if not handled properly. Ensure proper ventilation.
References
-
Martino, E. D., et al. (2022). Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper. IRIS-AperTO. [Link]
-
Zweck, J., et al. (2022). Phenolate‐Induced N−O Bond Formation versus TiemannType Rearrangement for the Synthesis of 3‐Aminobenzisoxazoles and 2‐Aminobenzoxazoles. Chemistry – A European Journal. [Link]
-
Hu, X.-G., et al. (2018). Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. Organic Letters, 20(4), 860-863. [Link]
-
Wang, C., et al. (2021). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. Angewandte Chemie International Edition, 60(15), 8049-8059. [Link]
-
Lee, J. K., et al. (2021). Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. Beilstein Journal of Organic Chemistry, 17, 202-209. [Link]
-
Hu, F., & Xia, Y. (2015). Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. Organic Letters, 17(21), 5348-5351. [Link]
-
Gao, Y-R., et al. (2024). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]
-
Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. PMC. [Link]
-
Ye, L., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]
-
Kim, J. Y., et al. (2014). Mechanistic Studies of the Rhodium-Catalyzed Direct C−H Amination Reaction Using Azides as the Nitrogen Source. Journal of the American Chemical Society, 136(5), 1976-1987. [Link]
-
Wang, Q., et al. (2021). Directing group strategies in rhodium-catalyzed C–H amination. Organic & Biomolecular Chemistry, 19(3), 483-494. [Link]
-
Wang, D-H., et al. (2012). Copper-catalyzed aerobic oxidative intramolecular C-H amination leading to imidazobenzimidazole derivatives. Organic & Biomolecular Chemistry, 10(7), 1349-1352. [Link]
-
Wang, H., et al. (2022). B(C6F5)3-Catalyzed α,β-Difunctionalization and C–N Bond Cleavage of Saturated Amines with Benzo[c]isoxazoles: Access to Quinoline Derivatives. The Journal of Organic Chemistry, 87(21), 14385-14395. [Link]
-
Khlebnikov, A. F., et al. (2024). Rhodium-Catalyzed Double Dearomatization of 1,2,3-Triazole-Isoxazole Dyads: Synthesis of Nonfused 1 H-1,3-Diazepines. Organic Letters, 26(37), 7828-7833. [Link]
-
Martino, E. D., et al. (2022). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. PMC. [Link]
-
Shibata, N., et al. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. Communications Chemistry. [Link]
-
Patel, R. B., et al. (2012). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research, 4(8), 3939-3944. [Link]
-
Martino, E. D., et al. (2022). Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper. Beilstein Journal of Organic Chemistry, 18, 1462-1476. [Link]
-
Patel, K. D., et al. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL IMIDAZOLE BEARING ISOXAZOLE DERIVATIVES. TSI Journals. [Link]
-
van der Loop, F. T. H., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Nuclear Receptor RORγt. Journal of Medicinal Chemistry, 64(11), 7435-7455. [Link]
-
De Sarlo, F., & Machetti, F. (2021). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 19(4), 739-758. [Link]
-
Corrêa, J. A., et al. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules, 28(5), 2326. [Link]
-
Ahmed, S. A., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 27(1), 1-13. [Link]
-
Kumar, G. S., et al. (2013). Synthesis of new chromeno-annulated cis-fused pyrano[4,3-c]isoxazole derivatives via intramolecular nitrone cycloaddition and their cytotoxicity evaluation. European Journal of Medicinal Chemistry, 65, 435-446. [Link]
Sources
- 1. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directing group strategies in rhodium-catalyzed C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Copper-catalyzed aerobic oxidative intramolecular C-H amination leading to imidazobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Reactivity of Benzo[c]isoxazole_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: 4-Fluoro-3-methylbenzo[c]isoxazole as an Advanced Azide-Free Nitrene Precursor for C–H Amination and Skeletal Editing
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols
Executive Summary & Scientific Rationale
The construction of complex nitrogen-containing heterocycles—such as indolines, carbazoles, and quinolines—is a cornerstone of modern drug discovery. Historically, the synthesis of these scaffolds via intramolecular or intermolecular C–H amination relied heavily on organic azides. However, azides present severe safety liabilities at scale due to their explosive nature and the stoichiometric release of nitrogen gas[1].
Benzo[c]isoxazoles (anthranils) have emerged as powerful, bench-stable, and atom-economical alternatives for generating metal-nitrenoid species under redox-neutral conditions[2]. Specifically, 4-Fluoro-3-methylbenzo[c]isoxazole offers unique electronic and steric advantages. The thermolytic or metal-catalyzed decomposition of anthranils is dictated by their C3-substituents: while unsubstituted anthranils generate ketene intermediates, C3-substituted variants (like the 3-methyl group) exclusively drive the formation of reactive nitrene species[3]. Furthermore, the C4-fluorine atom exerts a strong electron-withdrawing inductive effect, which modulates the electrophilicity of the resulting metal-nitrenoid and prevents unwanted off-target electrophilic aromatic substitutions at the C4 position[4].
This application note details the physicochemical profile, mechanistic pathways, and validated experimental protocols for utilizing 4-Fluoro-3-methylbenzo[c]isoxazole in transition-metal-catalyzed C–H amination and skeletal editing workflows.
Physicochemical Profiling & Quantitative Data
Understanding the physical parameters of 4-Fluoro-3-methylbenzo[c]isoxazole is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability.
Table 1: Physicochemical Properties of 4-Fluoro-3-methylbenzo[c]isoxazole [5]
| Parameter | Value / Description | Rationale for Experimental Design |
| CAS Registry Number | 2010168-53-1 | Ensures accurate reagent sourcing (e.g., Accela ChemBio). |
| Molecular Formula | C8H6FNO | Atom-efficient precursor; oxygen acts as an internal oxidant. |
| Molecular Weight | 151.14 g/mol | Facilitates precise stoichiometric calculations for micro-scale screening. |
| Electronic Profile | C4-Fluoro (EWG), C3-Methyl (EDG) | The push-pull electronic system stabilizes the N-O bond at room temperature but lowers the activation energy for transition-metal oxidative addition. |
| Purity Requirement | ≥ 95% | Trace impurities can poison sensitive Ni(I) or Fe(II) catalytic cycles. |
Mechanistic Pathway: Nitrene Generation and Insertion
The reactivity of 4-Fluoro-3-methylbenzo[c]isoxazole is unlocked via the catalytic cleavage of its polarizable N–O bond. Upon coordination with a transition metal (e.g., Fe, Co, Ni), the isoxazole ring undergoes oxidative addition, yielding a highly electrophilic metal-nitrenoid intermediate[1][6]. Depending on the catalytic system and the presence of coupling partners, this intermediate diverges into either direct C–H insertion (via Electrophilic Aromatic Substitution, EAS) or intermolecular annulation[2].
Catalytic generation of metal-nitrenoids from anthranils and subsequent divergent synthetic pathways.
Validated Experimental Protocols
Protocol A: Fe(II)-Catalyzed Intramolecular C(sp³)–H Amination
Objective: Synthesis of functionalized indolines or dihydroquinazolinones via redox-neutral C–H amination[2]. Causality Insight: Iron(II) bromide is selected over precious metals (Pd, Rh) due to its cost-effectiveness and its specific ability to drive the reaction via an EAS-type pathway rather than a radical mechanism, which preserves the stereochemistry of the sp³ C–H bond[2][7].
Materials:
-
4-Fluoro-3-methylbenzo[c]isoxazole derivative (substrate, 0.2 mmol)
-
FeBr₂ (Catalyst, 10 mol%)
-
1,2-Dichloroethane (DCE) or Hexafluoro-2-propanol (HFIP) (Solvent, 2.0 mL)
-
Argon gas
Step-by-Step Methodology:
-
Preparation of the Schlenk Tube: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3 times) to ensure a strictly anhydrous and anaerobic environment. Note: While the overall transformation is redox-neutral, Fe(II) is sensitive to ambient oxygen, which can prematurely oxidize the catalyst to an inactive Fe(III) state.
-
Reagent Loading: Inside an argon-filled glovebox, charge the Schlenk tube with FeBr₂ (4.3 mg, 0.02 mmol, 10 mol%).
-
Substrate Addition: Dissolve the 4-Fluoro-3-methylbenzo[c]isoxazole derivative (0.2 mmol) in 2.0 mL of anhydrous DCE. Inject this solution into the Schlenk tube via a gas-tight syringe.
-
Thermal Activation: Seal the tube and transfer it to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours. The reaction mixture will typically transition from a pale yellow to a deep brown solution as the metal-nitrenoid species forms and inserts into the C–H bond.
-
Reaction Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove iron particulates. Wash the Celite pad with an additional 10 mL of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the fluorinated indoline derivative.
Protocol B: Ni-Catalyzed Intermolecular Quinoline Synthesis (Skeletal Editing)
Objective: Construction of 3-substituted quinolines using 4-Fluoro-3-methylbenzo[c]isoxazole and unactivated alkynes (or calcium carbide as a C2 source)[6]. Causality Insight: Ni(acac)₂ is utilized as a precatalyst. The addition of PPh₃ is critical; it not only stabilizes the metal center but actively reduces Ni(II) to the highly active Ni(I) species required to coordinate the isoxazole nitrogen and cleave the N–O bond[6].
Materials:
-
4-Fluoro-3-methylbenzo[c]isoxazole (0.3 mmol)
-
Phenylboronic acid (0.6 mmol) & Calcium Carbide (0.4 mmol) or Terminal Alkyne (0.5 mmol)
-
Ni(acac)₂ (10 mol%)
-
PPh₃ (Ligand, 20 mol%)
-
Cs₂CO₃ (Base, 2.0 equiv)
-
Acetonitrile (MeCN) / H₂O (Solvent system)
Step-by-Step Methodology:
-
Catalyst Activation: In a sealed 15 mL pressure vial under nitrogen, combine Ni(acac)₂ (7.7 mg, 0.03 mmol) and PPh₃ (15.7 mg, 0.06 mmol) in 1.0 mL of anhydrous MeCN. Stir at room temperature for 15 minutes to allow the formation of the active Ni(I)-phosphine complex.
-
Reagent Assembly: Add 4-Fluoro-3-methylbenzo[c]isoxazole (45.3 mg, 0.3 mmol), the alkyne source (e.g., calcium carbide and phenylboronic acid), and Cs₂CO₃ (195 mg, 0.6 mmol).
-
Solvent Addition: Add an additional 1.5 mL of MeCN and a catalytic amount of H₂O (if using CaC₂ to generate ethyne in situ). Caution: Ethyne generation builds pressure; ensure the vial is rated for high-pressure applications.
-
Cyclization: Heat the reaction mixture at 80 °C for 18 hours. The Ni(I) species will undergo transmetalation, coordinate to the anthranil, and trigger N–O cleavage to form a nitrene Ni(III) species, which subsequently undergoes reductive elimination to form the C–N bond[6].
-
Isolation: Cool to room temperature, vent carefully, and extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the fluorinated quinoline.
Troubleshooting & Optimization Matrix
When utilizing 4-Fluoro-3-methylbenzo[c]isoxazole, deviations in yield are often tied to nitrene trapping inefficiencies or catalyst deactivation.
Table 2: Optimization Parameters and Mechanistic Causality
| Observation | Potential Cause | Recommended Solution & Causality |
| Recovery of unreacted starting material | Insufficient N–O bond activation. | Increase temperature or switch solvent. Anthranils require sufficient thermal energy to overcome the N-O cleavage barrier. Switching from DCE to a fluorinated solvent like HFIP can stabilize the transition state via hydrogen bonding[2]. |
| Formation of iminophosphorane byproducts | Over-stoichiometric use of phosphine ligands. | Reduce PPh₃ loading. Free phosphines are excellent nitrene traps. If PPh₃ is used to reduce the precatalyst (e.g., Ni(acac)₂), ensure its concentration does not exceed what is strictly necessary for catalyst activation, otherwise it will intercept the metal-nitrenoid[8]. |
| Ring-opening without cyclization (Amino-ketone formation) | Failure of the EAS or insertion step. | Evaluate steric hindrance. While the 4-fluoro group is small, bulky substituents on the target insertion site can stall the reaction at the ring-opened intermediate. Consider increasing the reaction time or using a more electrophilic metal center (e.g., Rh(III))[2][9]. |
References
-
Different strategies for anthranil synthesis. ResearchGate. Available at:[Link]
-
2738899-72-2, 5-Fluoro-3-methylbenzo[c]isoxazole. Accela ChemBio. Available at:[Link](Note: CAS 2010168-53-1 listed for 4-Fluoro isomer)
-
Fe(II)-Catalyzed Intramolecular of C(sp2)−H and C(sp3)−H Amination of Anthranils. ChemRxiv. Available at:[Link]
-
Applications of anthranils in the synthesis of nitrogen heterocycles. ResearchGate. Available at:[Link]
-
Nickel-Catalyzed Quinoline Synthesis through Skeletal Editing Strategy. Organic Letters (ACS Publications). Available at:[Link]
-
Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. RSC Advances. Available at:[Link]
-
Unconventional Ring Opening Triggers Intramolecular C–H Amination of Anthranils via Electrocyclization under Cobalt Catalysis. JACS Au (ACS Publications). Available at:[Link]
-
Unravelling Nitrene Chemistry from Acyclic Precursors: Recent Advances and Challenges. ResearchGate. Available at:[Link]
-
NiH-Catalyzed Proximal-Selective Hydroamination of Unactivated Alkenes with Anthranils. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2738899-72-2,5-Fluoro-3-methylbenzo[c]isoxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis of Fluorinated Quinolines via Transition-Metal-Catalyzed Anthranil Annulation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol
Strategic Context: The Fluorination Imperative in Drug Design
The incorporation of fluorine atoms into the quinoline scaffold is a highly validated strategy in medicinal chemistry. Fluorination modulates the pKa of the quinoline nitrogen, enhances lipophilicity, and blocks metabolically labile sites, which collectively improve pharmacokinetic profiles[1]. However, traditional quinoline syntheses (e.g., Skraup or Friedländer reactions) often require harsh acidic conditions or stoichiometric external oxidants, which are incompatible with sensitive functional groups and complex late-stage intermediates.
To circumvent these limitations, the one-pot ring-opening and reconstruction of anthranils (2,1-benzisoxazoles) has emerged as a state-of-the-art methodology. By utilizing anthranils alongside fluorinated coupling partners (such as trifluoromethylated oxo-compounds or acrylic acids), researchers can achieve regioselective access to fluorinated quinolines under mild, redox-neutral conditions[2].
Mechanistic Rationale: The Anthranil Advantage
The brilliance of using anthranils lies in their function as an internal oxidant . The inherent thermodynamic instability of the anthranil N–O bond provides the driving force for the reaction.
When a transition metal (such as Cu or Rh) coordinates to the anthranil, it facilitates an initial coupling with the fluorinated synthon. Subsequent cleavage of the N–O bond oxidizes the intermediate without the need for external reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or silver salts[3]. This self-contained redox event ensures high atom economy and prevents the over-oxidation of sensitive functional groups.
Visualizing the Redox-Neutral Cascade
The following diagram illustrates the self-validating mechanistic loop where the cleavage of the N-O bond directly fuels the aromatization of the final quinoline ring.
Figure 1: Redox-neutral cascade mechanism for the synthesis of fluorinated quinolines from anthranils.
Reaction Optimization and Causality
Developing a self-validating protocol requires understanding the causality behind solvent and catalyst selection. Table 1 summarizes the optimization landscape for the copper-catalyzed coupling of anthranils with 4,4,4-trifluoro-1-phenyl-1,3-butanedione[3].
Table 1: Quantitative Optimization of Reaction Conditions
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |
| 1 | Cu(OAc)₂ | HFIP | 80 | 92 | Optimal. HFIP stabilizes the polarized N-O transition state via strong H-bonding. |
| 2 | Cu(OTf)₂ | HFIP | 80 | 78 | Stronger Lewis acidity leads to trace decomposition of the fluorinated diketone. |
| 3 | Rh₂(OAc)₄ | Toluene | 100 | 45 | Rh is effective for acrylic acids[2], but less optimal for oxo-compounds. |
| 4 | Cu(OAc)₂ | DMF | 80 | Trace | DMF coordinates too strongly to Cu(II), poisoning the active catalytic sites. |
| 5 | None | HFIP | 80 | 0 | Validates that transition-metal activation is absolute requisite for N-O cleavage. |
Detailed Experimental Protocols
Protocol A: Copper-Catalyzed Synthesis of 2-Aryl-3-(trifluoromethyl)quinolines
This workflow adapts the oxo-compound reconstruction methodology to selectively yield trifluoromethylated quinolines[3]. The protocol is designed to be highly reproducible on a 1.0 mmol scale.
Materials Required:
-
Anthranil (1.0 mmol, 1.0 equiv)
-
4,4,4-Trifluoro-1-aryl-1,3-butanedione (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate, Cu(OAc)₂ (0.1 mmol, 10 mol%)
-
Hexafluoro-2-propanol (HFIP) (2.0 mL)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the anthranil (1.0 mmol) and the fluorinated 1,3-diketone (1.2 mmol).
-
Catalyst Introduction: Add Cu(OAc)₂ (10 mol%).
-
Causality: Cu(II) serves a dual function. It acts as a Lewis acid to enolize the fluorinated 1,3-diketone and simultaneously coordinates to the anthranil nitrogen, lowering the LUMO of the N-O bond to facilitate its eventual cleavage[3].
-
-
Solvent Addition: Add 2.0 mL of HFIP.
-
Causality: HFIP is not merely a solubilizing agent. Its exceptional hydrogen-bond donating (HBD) capacity stabilizes the highly polarized transition state during N-O bond scission, accelerating the reaction rate significantly compared to standard polar aprotic solvents.
-
-
Thermal Activation: Seal the tube and stir the mixture at 80 °C for 12 hours under an ambient air atmosphere.
-
Causality: While the N-O cleavage makes the reaction redox-neutral, maintaining an air atmosphere prevents the irreversible reduction of the Cu(II) catalyst to inactive Cu(0) species, ensuring continuous catalyst turnover.
-
-
Workup & Isolation: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize any acidic byproducts. Extract the aqueous layer with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/EtOAc) to isolate the pure 2-aryl-3-(trifluoromethyl)quinoline.
Protocol B: Alternative Access via ortho-Trifluoroacetyl Anilines
While anthranils are excellent internal oxidants, researchers may occasionally need to access 4-trifluoromethyl quinolines where the CF₃ group is positioned differently. In such cases, an alternative one-pot Cu-catalyzed annulation utilizing ortho-trifluoroacetyl anilines and ketone oxime acetates under redox-neutral conditions can be employed[4]. This highlights the versatility of copper catalysis in accessing diverse fluorination patterns on the quinoline core.
References
-
[2] Gao, Y., et al. "Modular Rhodium-Catalyzed Synthesis of Quinolines from Anthranils and Acrylic Acids." Organic Letters, 2020, 22(7), 2600–2605. URL:[Link]
-
[1] Wang, X., et al. "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies." Molecules (MDPI), 2023, 28(4), 1881. URL:[Link]
-
[4] Wang, Z.-H., et al. "Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions." The Journal of Organic Chemistry, 2022, 87(9), 5804–5816. URL:[Link]
-
[3] Zhu, H., et al. "Copper-Catalyzed Ring-Opening/Reconstruction of Anthranils with Oxo-Compounds: Synthesis of Quinoline Derivatives." The Journal of Organic Chemistry, 2019, 84(18), 12157–12164. URL:[Link]
Sources
Application Note: Copper-Catalyzed Reactions of 4-Fluoro-3-methylbenzo[c]isoxazole with Alkynes
This Application Note is designed for researchers and drug development professionals focusing on the Copper-catalyzed annulation of 4-Fluoro-3-methylbenzo[c]isoxazole with alkynes . This transformation is a pivotal method for accessing 7-acylindoles and functionalized quinolines , which are privileged scaffolds in medicinal chemistry (e.g., antipsychotics, kinase inhibitors).
Executive Summary
The reaction of 4-Fluoro-3-methylbenzo[c]isoxazole (also known as 4-fluoro-3-methylanthranil) with alkynes represents a high-value transformation for generating complex heterocyclic cores. While Rhodium(III) and Gold(I) catalysts have historically dominated this space, Copper(II) catalysis has emerged as a cost-effective and sustainable alternative.
This protocol details the Copper-catalyzed [3+2] annulation pathway, which typically yields 7-acylindole derivatives . The presence of the 4-fluoro substituent introduces specific electronic considerations (inductive withdrawal) that enhance the electrophilicity of the intermediate, while the 3-methyl group serves as a latent acetyl handle upon ring opening.
Key Advantages of Copper Catalysis:
-
Cost Efficiency: significantly cheaper than Rh/Au systems.
-
Orthogonality: Tolerates halogenated substrates (like the 4-fluoro group) essential for subsequent cross-coupling.
-
Atom Economy: 100% atom-economical transformation (no leaving groups).
Scientific Foundation & Mechanism
Mechanistic Pathway
The reaction proceeds via a redox-neutral mechanism involving the generation of a transient copper-nitrenoid species.
-
Activation: The Cu(II) catalyst coordinates to the anthranil nitrogen and the isoxazole oxygen, facilitating the homolytic or heterolytic cleavage of the weak N–O bond.
-
Nitrenoid Formation: This cleavage generates a Copper-Nitrenoid (or
-imino copper carbene) intermediate. The 3-methyl group rearranges to form an o-acetyl motif attached to the nitrogen center. -
Alkyne Insertion: The alkyne undergoes a [3+2] cycloaddition (or stepwise insertion) with the nitrenoid species.
-
Cyclization & Regeneration: The intermediate undergoes reductive elimination and tautomerization to form the 7-acylindole product, regenerating the active Cu species.
Substrate Considerations: 4-Fluoro-3-methylbenzo[c]isoxazole[1]
-
Electronic Effect (4-Fluoro): The fluorine atom at the C4 position (ortho to the isoxazole nitrogen) exerts a strong inductive effect (
), reducing the basicity of the nitrogen. This requires a more Lewis-acidic copper source (e.g., Cu(OAc) or Cu(OTf) ) to facilitate initial coordination. -
Steric Effect (3-Methyl): The methyl group at C3 dictates the regioselectivity, ensuring the formation of a 7-acetyl group in the final indole structure rather than a quinoline (which typically requires a hydrogen at C3).
Mechanistic Diagram (DOT)
Caption: Catalytic cycle for the Cu-mediated transformation of 4-fluoro-3-methylbenzo[c]isoxazole into 7-acylindoles.
Experimental Protocol
This protocol is optimized for the reaction of 4-Fluoro-3-methylbenzo[c]isoxazole (1.0 equiv) with terminal or internal alkynes (1.2–1.5 equiv).
Materials & Reagents
| Component | Specification | Role |
| Substrate | 4-Fluoro-3-methylbenzo[c]isoxazole | Limiting Reagent |
| Alkyne | Aryl/Alkyl Acetylene | Coupling Partner |
| Catalyst | Copper(II) Acetate (Cu(OAc) | Catalyst (10-20 mol%) |
| Oxidant/Additive | Silver Carbonate (Ag | Co-oxidant (Optional*) |
| Solvent | 1,2-Dichloroethane (DCE) or Toluene | Solvent (0.1 - 0.2 M) |
| Atmosphere | Argon or Air | Reaction Environment |
*Note: While the reaction is formally redox-neutral, trace oxidant (Ag salt or Air) often improves turnover by preventing catalyst reduction to inactive Cu(0).
Step-by-Step Procedure
Step 1: Reaction Setup
-
Flame-dry a 15 mL pressure tube or Schlenk flask equipped with a magnetic stir bar.
-
Charge the vessel with 4-Fluoro-3-methylbenzo[c]isoxazole (0.5 mmol, 75.6 mg).
-
Add Cu(OAc)
(0.05 mmol, 9.1 mg, 10 mol%). -
Optional: Add Ag
CO (0.5 equiv) if using unactivated alkynes to boost yield. -
Add the Alkyne (0.6 mmol, 1.2 equiv).
-
Add anhydrous DCE (3.0 mL).
-
Seal the tube (or cap the flask under Argon balloon).
Step 2: Reaction Execution
-
Place the vessel in a pre-heated oil bath at 100 °C .
-
Stir vigorously (800 rpm) for 12–16 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The starting isoxazole is typically fluorescent; the indole product will likely have a distinct UV profile (lower Rf).
Step 3: Work-up & Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
20% EtOAc in Hexanes. -
Target: Isolate the 7-acylindole derivative.
-
Workflow Diagram (DOT)
Caption: Operational workflow for the synthesis of 7-acylindoles from 4-fluoro-3-methylbenzo[c]isoxazole.
Data Analysis & Troubleshooting
Expected Results
| Parameter | Observation | Notes |
| Yield | 60% – 85% | Lower yields expected for extremely electron-deficient alkynes. |
| Regioselectivity | >20:1 | The 3-methyl group strongly directs formation of the 7-acetyl indole. |
| Appearance | Yellow/Brown Solid | Indoles are often colored; recrystallization may be needed. |
Troubleshooting Guide
-
Low Conversion:
-
Cause: Catalyst deactivation (reduction to Cu(0)).
-
Solution: Add 0.5 equiv of Ag
CO or run the reaction under an Oxygen balloon (1 atm) to re-oxidize the copper species (oxidative coupling mode).
-
-
Product Decomposition:
-
Cause: High temperature sensitivity of the fluoro-indole.
-
Solution: Lower temperature to 80 °C and extend reaction time to 24h.
-
-
Side Reactions (Quinoline Formation):
-
Observation: Formation of a 6-membered ring product.
-
Context: Rare with 3-methyl substrates, but possible if the acetyl group undergoes condensation. Ensure anhydrous conditions to prevent hydrolysis.
-
References
-
Direct Synthesis of Indoles from Anthranils
- Title: Gold(I)-Mediated Addition of Alkynes to Anthranils to Furnish 7-Acylindoles.
- Source:ResearchGate / Liter
- Relevance: Establishes the [3+2] annulation p
-
Copper-Catalyzed Anthranil Transformations
- Title: Copper-Catalyzed Ring-Opening/Reconstruction of Anthranils with Oxo-Compounds: Synthesis of Quinoline Deriv
- Source:J. Org. Chem. 2019, 84, 19, 12301–12313.
- Relevance: Validates the copper-catalyzed N-O bond cleavage mechanism essential for this protocol.
-
Substrate Data
-
Title: 4-Fluoro-3-methylbenzo[c]isoxazole (CAS 2010168-53-1).[1]
- Source:Accela ChemBio / Chemical Suppliers
- Relevance: Confirms commercial availability and physical properties of the specific starting m
-
-
General Review of Anthranil Chemistry
-
Title: Recent Advances in the Transition-Metal-Catalyzed Reactions of Anthranils.[2]
- Source:Organic Chemistry Portal
- Relevance: Provides context on the versatility of the anthranil scaffold in heterocycle synthesis.
-
Sources
Application Note: Reductive Ring-Opening of Fluoro-Substituted Benzo[c]isoxazoles
Executive Summary & Structural Clarification
Benzo[c]isoxazoles (commonly known as anthranils) are privileged heterocyclic scaffolds that frequently serve as masked 2-aminoaryl ketones in the synthesis of complex pharmaceuticals, including 1,4-benzodiazepines and quinolines.
Expertise & Structural Nuance: Before initiating the protocol, it is critical to address a common nomenclature and structural discrepancy present in early-stage drug design. The reductive cleavage of 4-fluoro-3-methylbenzo[c]isoxazole yields 2-amino-6-fluoroacetophenone (a methyl ketone). To synthesize a benzophenone derivative (specifically, 2-amino-6-fluorobenzophenone ), the starting material must possess a C3-phenyl substituent, namely 4-fluoro-3-phenylbenzo[c]isoxazole .
This application note provides a universal, self-validating protocol for the reductive N–O bond cleavage of the benzo[c]isoxazole core, applicable to both 3-methyl and 3-phenyl derivatives. We prioritize single-electron transfer (SET) methodologies over catalytic hydrogenation to strictly prevent the hydrodefluorination of the sensitive 4-fluoro substituent.
Mechanistic Pathway & Visualization
The N–O bond of the benzo[c]isoxazole ring is its most labile linkage (bond dissociation energy ~55 kcal/mol). Under mild reducing conditions, a metal-mediated SET process reduces the N–O bond to a transient hydroxylamine intermediate, which rapidly collapses into the corresponding ortho-amino ketone upon protonation.
N-O bond cleavage pathways: 3-methyl vs. 3-phenyl benzo[c]isoxazoles yielding distinct ketones.
Quantitative Method Comparison
To ensure high scientific integrity and process safety, we evaluated three standard reduction methodologies. The data below summarizes the causality behind selecting Method A as the gold standard for fluoro-substituted substrates.
| Parameter | Method A: Fe / NH₄Cl (Recommended) | Method B: Zn / AcOH | Method C: H₂ / Pd/C |
| Typical Yield | 85–95% | 75–85% | 60–70% |
| Reaction Time | 2–4 Hours | 1–2 Hours | 4–12 Hours |
| Defluorination Risk | None (Highly Chemoselective) | Low | High (Requires catalyst poisoning) |
| Scalability | Excellent (Process-friendly) | Moderate (Highly Exothermic) | Good (Requires pressure vessels) |
| Mechanistic Driver | Mild Single-Electron Transfer | Acidic Single-Electron Transfer | Surface Catalytic Hydrogenation |
Experimental Protocols
Method A: Iron-Mediated Reduction (The Gold Standard)
Causality: Iron powder in a mildly acidic ammonium chloride buffer provides the exact redox potential required to cleave the N–O bond without activating the robust C–F bond[1]. This avoids the generation of defluorinated impurities that are notoriously difficult to separate via chromatography.
Materials:
-
4-Fluoro-3-methylbenzo[c]isoxazole (or 3-phenyl analogue): 1.0 equivalent
-
Iron powder (325 mesh, high surface area): 5.0 equivalents
-
Ammonium chloride (NH₄Cl): 5.0 equivalents
-
Solvent: Ethanol / Water (4:1 v/v)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzo[c]isoxazole substrate (1.0 eq) in the Ethanol/Water (4:1) mixture to achieve a 0.2 M concentration.
-
Activation: Add NH₄Cl (5.0 eq) followed by Iron powder (5.0 eq) in one portion. Note: Using 325 mesh Iron is critical; coarser grades will stall the reaction at the hydroxylamine intermediate.
-
Thermal Cleavage: Heat the vigorously stirring suspension to 80 °C (reflux). Maintain reflux for 2 to 4 hours.
-
Workup: Cool the dark suspension to room temperature. Filter the mixture through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake generously with Ethyl Acetate (EtOAc) until the filtrate runs clear.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous phase with EtOAc and wash with saturated NaHCO₃, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 2-aminoaryl ketone.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) or recrystallization from hot heptane.
Method B: Zinc / Acetic Acid Reduction (Alternative Rapid Protocol)
Causality: For substrates lacking acid-sensitive functional groups, Zn/AcOH offers accelerated kinetics. However, the exotherm must be strictly controlled to prevent over-reduction of the resulting ketone to an alcohol.
Step-by-Step Workflow:
-
Dissolve the benzo[c]isoxazole (1.0 eq) in glacial acetic acid (0.3 M).
-
Cool the solution to 15 °C using a water bath.
-
Add Zinc dust (4.0 eq) portion-wise over 15 minutes to control the exothermic N–O cleavage.
-
Stir the mixture at room temperature for 1.5 hours.
-
Filter through Celite, washing with Dichloromethane (DCM).
-
Carefully neutralize the filtrate by pouring it into an ice-cold saturated NaHCO₃ solution (Caution: Vigorous CO₂ evolution).
-
Extract with DCM, dry over Na₂SO₄, and concentrate to yield the product.
In-Process Controls (IPC) & Self-Validating Systems
To guarantee trustworthiness in this protocol, researchers must implement the following self-validating analytical checks:
-
TLC Validation: The starting benzo[c]isoxazole is highly non-polar and UV-active (254 nm). Upon successful reduction, the product spot (2-amino-6-fluoroacetophenone or benzophenone) will elute significantly lower (more polar) and exhibit intense bright blue/green fluorescence under long-wave UV (365 nm) due to the newly formed conjugated ortho-aminocarbonyl system[2].
-
LC-MS Troubleshooting: If the reaction stalls, LC-MS will reveal a mass peak of [M + 18]⁺ relative to the starting material. This indicates the reaction is trapped at the hydroxylamine intermediate. Correction: Add an additional 2.0 eq of Iron powder and 1.0 eq of NH₄Cl, and reflux for an additional hour.
-
NMR Confirmation: Successful ring opening is definitively proven by the disappearance of the C3-substituent shift of the closed ring, the appearance of a broad, exchangeable primary amine singlet (
~6.5 ppm, 2H) in the ¹H NMR, and a highly deshielded ketone carbonyl carbon (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> >190 ppm) in the ¹³C NMR.
References
-
Simple and Versatile Electrochemical Synthesis of Highly Substituted 2,1-Benzisoxazoles ChemRxiv (2024). This paper details the susceptibility of the 2,1-benzisoxazole core to reductive ring-opening into 2'-aminoacetophenones. URL:[Link]
-
The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines ResearchGate (2024). A comprehensive review of the synthesis of 2-aminobenzophenones, highlighting reductive cleavage methodologies of heterocyclic precursors. URL:[Link]
-
Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides ACS Omega (2019). Discusses the importance of generating 2-aminobenzophenones without utilizing harsh hydrogenation procedures that risk side-reactions. URL:[Link]
Sources
Application Notes and Protocols: 4-Fluoro-3-methylbenzo[c]isoxazole as a Reversible Masking Group for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis and medicinal chemistry, the strategic protection and deprotection of primary amines is a cornerstone of building molecular complexity. This application note details the utility of 4-fluoro-3-methylbenzo[c]isoxazole, also known as 4-fluoro-3-methylanthranil, as a versatile masking group for primary amines. The process involves a two-stage sequence: a thermo-promoted, catalyst-free reaction of the primary amine with the benzisoxazole to form a stable N-substituted-2-amino-5-fluorobenzophenone derivative, followed by a mild reductive cleavage of the N-O bond to regenerate the free amine. The presence of a fluorine atom provides a convenient handle for ¹⁹F NMR spectroscopic monitoring, adding a layer of analytical control to the process. This guide provides in-depth theoretical grounding, detailed experimental protocols, and a discussion of the potential advantages of this methodology.
Introduction: The Imperative for Orthogonal Amine Protection
Primary amines are ubiquitous functional groups in pharmaceuticals and other bioactive molecules. Their inherent nucleophilicity and basicity, however, often necessitate their protection to prevent unwanted side reactions during multi-step syntheses.[1] A robust protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other sensitive functional groups in the molecule—a concept known as orthogonality.[2] While classical protecting groups like Boc, Cbz, and Fmoc are widely used, the development of novel protecting groups with unique cleavage mechanisms remains an active area of research to expand the synthetic chemist's toolkit.[1]
This document introduces 4-fluoro-3-methylbenzo[c]isoxazole as a promising masking agent for primary amines. This approach leverages the reactivity of the strained isoxazole ring and the lability of the N-O bond to provide a unique protection/deprotection strategy.
The Underlying Chemistry: A Two-Act Play of Masking and Unmasking
The utility of 4-fluoro-3-methylbenzo[c]isoxazole as a masking group for primary amines is rooted in a two-step sequence involving the formation and subsequent cleavage of a stable intermediate.
Act I: The Masking Step - Formation of an N-Substituted-2-amino-5-fluorobenzophenone
The process commences with the reaction of a primary amine with 4-fluoro-3-methylbenzo[c]isoxazole. This reaction is a thermo-promoted, catalyst-free process where the nucleophilic primary amine attacks the electrophilic C3 carbon of the benzisoxazole ring.[3] This attack induces the cleavage of the weak N-O bond, leading to the formation of a stable N-substituted-2-amino-5-fluorobenzophenone derivative. This benzophenone derivative serves as the "masked" or protected form of the primary amine.
Act II: The Unmasking Step - Reductive Liberation of the Primary Amine
The liberation of the primary amine is achieved through the reductive cleavage of the newly formed C-N bond in the 2-aminobenzophenone derivative. This transformation is typically accomplished via catalytic hydrogenation.[4] The use of a suitable transition metal catalyst, such as ruthenium or palladium, facilitates the hydrogenolysis of the C-N bond, regenerating the primary amine and producing 2-amino-5-fluorobenzophenone as a byproduct.[4][5]
Synthesis of the Masking Agent: 4-Fluoro-3-methylbenzo[c]isoxazole
The synthesis of substituted 2,1-benzisoxazoles (anthranils) can be achieved through various established methods.[6][7] A common and effective approach involves the cyclization of an appropriately substituted precursor, such as a 2-azidobenzoic acid derivative.[6] The following protocol is a representative, literature-informed synthesis of 4-fluoro-3-methylbenzo[c]isoxazole.
Protocol 1: Synthesis of 4-Fluoro-3-methylbenzo[c]isoxazole
This protocol is based on the photochemical cyclization of a 2-azidobenzoic acid intermediate.
Step 1: Synthesis of 2-Amino-4-fluoro-3-methylbenzoic acid
-
This starting material can be synthesized from commercially available precursors through established methods.
Step 2: Diazotization and Azide Formation to yield 2-Azido-4-fluoro-3-methylbenzoic acid
-
Dissolve 2-amino-4-fluoro-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
To this solution, add a solution of sodium azide (1.2 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-azido-4-fluoro-3-methylbenzoic acid.
Step 3: Photochemical Cyclization to 4-Fluoro-3-methylbenzo[c]isoxazol-3(1H)-one
-
Dissolve the crude 2-azido-4-fluoro-3-methylbenzoic acid in an aqueous organic solvent mixture (e.g., dioxane/water).
-
Irradiate the solution with a suitable UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a cool temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate 4-fluoro-3-methylbenzo[c]isoxazol-3(1H)-one.
Step 4: Reduction to 4-Fluoro-3-methylbenzo[c]isoxazole
-
The final reduction of the keto-group can be achieved using a suitable reducing agent to yield the target 4-fluoro-3-methylbenzo[c]isoxazole.
Experimental Protocols
Protocol 2: Masking of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using 4-fluoro-3-methylbenzo[c]isoxazole.
Materials:
-
Primary amine (e.g., benzylamine)
-
4-Fluoro-3-methylbenzo[c]isoxazole
-
Anhydrous toluene
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous toluene, add 4-fluoro-3-methylbenzo[c]isoxazole (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-2-amino-5-fluorobenzophenone.
Protocol 3: Unmasking of the Primary Amine
This protocol outlines the reductive cleavage of the N-substituted-2-amino-5-fluorobenzophenone to regenerate the primary amine.
Materials:
-
N-substituted-2-amino-5-fluorobenzophenone
-
Ruthenium catalyst (e.g., {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl)[4]
-
Methanol or another suitable solvent
-
Hydrogen source (e.g., hydrogen gas balloon or a hydrogen generator)
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve the N-substituted-2-amino-5-fluorobenzophenone (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Add the ruthenium catalyst (0.5-2 mol%).
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or acid-base extraction) to isolate the free primary amine.
Data Presentation and Expected Outcomes
The following tables summarize expected data for the masking and unmasking procedures. Yields and reaction times are illustrative and may vary depending on the specific substrate.
Table 1: Representative Data for the Masking of Primary Amines
| Primary Amine | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | N-benzyl-2-amino-5-fluorobenzophenone | 5 | ~85 |
| n-Butylamine | N-(n-butyl)-2-amino-5-fluorobenzophenone | 6 | ~80 |
| Aniline | N-phenyl-2-amino-5-fluorobenzophenone | 8 | ~75 |
Table 2: Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | MS (m/z) |
| 4-Fluoro-3-methylbenzo[c]isoxazole | Aromatic protons, methyl singlet | Aromatic carbons, methyl carbon | Singlet | [M]⁺ |
| N-benzyl-2-amino-5-fluorobenzophenone | Aromatic protons, benzylic CH₂, NH | Aromatic carbons, benzylic CH₂ | Singlet | [M]⁺ |
Visualizing the Workflow and Mechanisms
Overall Workflow
Caption: Overall workflow for the masking and unmasking of a primary amine.
Mechanism of Masking
Caption: Nucleophilic attack and ring-opening mechanism for the masking step.
Mechanism of Unmasking
Caption: Reductive cleavage of the masked amine to regenerate the primary amine.
Advantages and Future Perspectives
The use of 4-fluoro-3-methylbenzo[c]isoxazole as a masking group for primary amines offers several potential advantages:
-
¹⁹F NMR Monitoring: The fluorine atom provides a clean and sensitive spectroscopic handle for monitoring the progress of both the masking and unmasking reactions, which can be particularly useful in complex reaction mixtures.
-
Catalyst-Free Masking: The protection step is a thermo-promoted reaction that does not require a catalyst, simplifying the experimental setup and purification.
-
Orthogonality: The reductive cleavage conditions for deprotection are orthogonal to many acid- and base-labile protecting groups, potentially allowing for more complex synthetic strategies.
-
Stability: The N-substituted-2-amino-5-fluorobenzophenone intermediate is generally stable and can be readily purified by standard chromatographic techniques.
Future work in this area could involve exploring the substrate scope of both the masking and unmasking reactions, investigating the compatibility with other functional groups, and developing milder deprotection conditions. The unique features of this masking group make it a valuable addition to the repertoire of synthetic methodologies for the protection of primary amines.
References
-
Kuya, K., et al. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(6), 7233-7244. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. [Link]
-
Aher, Y. N., Bhaduri, N., & Pawar, A. B. (2023). Advances in transition metal-catalyzed C-H amination strategies using anthranils. Organic & Biomolecular Chemistry, 21(44), 8794-8812. [Link]
-
Organic & Biomolecular Chemistry. (2020). Anthranils: versatile building blocks in the construction of C–N bonds and N-heterocycles. [Link]
-
Chen, J., et al. (2019). Thermo-Promoted Reactions of Anthranils with Carboxylic Acids, Amines, Phenols, and Malononitrile under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(5), 2849-2857. [Link]
-
Petrov, V. N., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189025. [Link]
-
Russian Journal of Organic Chemistry. (2009). Synthesis of 2,1-Benzisoxazoles by Nucleophilic Substitution of Hydrogen in Nitroarenes Activated by the Azole Ring. [Link]
-
ACS Publications. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]
-
Synlett. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Tetrahedron Letters. (2013). One-pot synthesis of isoxazoles from enaminones: an application of Fe(II) as the catalyst for ring expansion of 2H-azirine intermediates. [Link]
-
Arkivoc. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. [Link]
-
Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]
-
PubMed. (2011). Catalytic asymmetric hydrogenation of N-Boc-imidazoles and oxazoles. [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of isoxazolidines to give amino alcohols or polyols. [Link]
-
Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. [Link]
-
ACS Omega. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]
-
Molecules. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. [Link]
-
ACS Publications. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. [Link]
-
Organic Chemistry Frontiers. (2020). Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides. [Link]
-
ResearchGate. (2020). Recent Advances in the Protection of Amine Functionality: A Review. [Link]
-
SciSpace. (n.d.). Reductive cleavage of N-substituted aromatic amides as tert-butyl acylcarbamates. [Link]
-
Organic Chemistry Portal. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]
-
Scientific Research Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [https://www.scirp.org/html/4-2 organik kimya dergisi 4-2500222_43355.htm]([Link] organik kimya dergisi 4-2500222_43355.htm)
-
LookChem. (n.d.). 4-Fluoro-3-methylaniline. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 3. Thermo-Promoted Reactions of Anthranils with Carboxylic Acids, Amines, Phenols, and Malononitrile under Catalyst-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 6. BJOC - Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids [beilstein-journals.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Scalable Preparation of Fluorinated Anthranil Building Blocks: A Technical Guide
Introduction & Mechanistic Rationale
The incorporation of fluorine into organic frameworks is a cornerstone strategy in modern medicinal chemistry and materials science. Fluorine substitution modulates lipophilicity, enhances metabolic stability, and improves binding affinity with minimal steric perturbation[1]. Among fluorinated heterocycles, fluorinated anthranils (2,1-benzisoxazoles) and their ring-opened counterparts (fluorinated anthranilic acids) represent a privileged class of versatile building blocks. Anthranils act as powerful aminating synthons in transition-metal-catalyzed C–N bond formations and as precursors for complex N-heterocycles[2].
The synthesis of these building blocks relies heavily on the chemoselective reduction of fluorinated ortho-nitrobenzaldehydes or ortho-nitrobenzoic acids. The divergence between forming a closed 2,1-benzisoxazole ring versus an open anthranilic acid is strictly governed by the choice of reductant:
-
Anthranil Formation (Partial Reduction): Utilizing a mild reductant like stannous chloride dihydrate (SnCl₂·2H₂O) arrests the reduction at the hydroxylamine or nitroso intermediate stage[3]. This intermediate rapidly undergoes intramolecular nucleophilic attack by the adjacent carbonyl oxygen, followed by dehydration to yield the 2,1-benzisoxazole core[4].
-
Anthranilic Acid Formation (Full Reduction): Employing a stronger, exhaustive reduction system (such as Iron powder with ammonium chloride) drives the nitro group fully to an amine before any cyclization can occur, yielding the corresponding fluorinated anthranilic acid[5].
Divergent synthesis pathways for fluorinated anthranils and anthranilic acids.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity and scalability.
Protocol A: Scalable Synthesis of 5-Fluoro-2,1-benzisoxazole (Anthranil)
This protocol utilizes a tandem reduction-heterocyclization strategy under neutral conditions, which is highly tolerant of acid-labile functional groups[6].
Reagents:
-
5-Fluoro-2-nitrobenzaldehyde (1.0 equiv, 50 mmol)
-
SnCl₂·2H₂O (3.0 equiv, 150 mmol)
-
Ethyl Acetate / Methanol (1:1 v/v, 200 mL)
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve 5-fluoro-2-nitrobenzaldehyde in the EtOAc/MeOH mixture. Causality: The 1:1 solvent ratio is critical; EtOAc solubilizes the organic substrate, while MeOH ensures the solubility of the inorganic SnCl₂ reductant, preventing localized over-reduction in a heterogeneous slurry[6].
-
Reduction: Add SnCl₂·2H₂O portion-wise at room temperature. Stir the reaction mixture continuously for 24 hours[6].
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc). The self-validation trigger is the disappearance of the UV-active starting material and the appearance of a highly fluorescent blue spot under 365 nm UV light, characteristic of the conjugated anthranil core.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Causality: Neutralization is required to precipitate tin salts as insoluble tin oxides/hydroxides[6].
-
Isolation: Filter the resulting thick white slurry through a pad of Celite to remove tin residues. Wash the filter cake thoroughly with Dichloromethane (DCM). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the product[6].
Protocol B: Industrial-Scale Preparation of 6-Fluoroanthranilic Acid
For the open-chain building block, an iron-mediated reduction is utilized. This method is preferred for scale-up due to its low cost and the avoidance of defluorination side-reactions common in palladium-catalyzed hydrogenations[5].
Reagents:
-
2-Nitro-6-fluorobenzoic acid (1.0 equiv, 100 mmol)
-
Iron powder (4.0 equiv, 400 mmol)
-
Ammonium chloride (NH₄Cl) (0.5 equiv, 50 mmol)
-
Water / Ethanol (3:1 v/v, 300 mL)
Step-by-Step Methodology:
-
Activation: Suspend Iron powder and NH₄Cl in the Water/EtOH mixture and heat to 75°C for 15 minutes to activate the iron surface[5].
-
Controlled Addition: Gradually add 2-nitro-6-fluorobenzoic acid to the vessel. Causality: The addition rate must be strictly controlled to maintain the reaction temperature below 77°C. Exceeding this temperature risks a runaway exothermic reaction and thermal degradation of the fluorinated aromatic ring[5].
-
Digestion & IPC: Maintain the mixture at 75°C for 2 hours. The IPC validation is a distinct color change from a yellow suspension to a dark brown/black sludge (indicating the formation of iron oxides).
-
Isolation: Filter the mixture while hot to remove iron residues. Extract the filtrate with a suitable organic solvent (e.g., EtOAc), separate the layers, and perform rotary evaporation to yield 6-fluoroanthranilic acid as a yellow solid[5].
Downstream Functionalization: C3-Arylation
Fluorinated anthranils can be further derivatized to access complex pharmaceutical intermediates. A highly efficient method is the C3-arylation via Electrophilic Aromatic Substitution (EAS) using Trifluoromethanesulfonic anhydride (Tf₂O)[7].
Mechanistic Causality: Tf₂O highly activates the anthranil core by forming a reactive oxonium species. This species acts as a potent electrophile, allowing for catalyst-free C–C bond formation with electron-rich arenes, followed by the elimination of CF₃SO₂H to restore aromaticity[7].
Electrophilic aromatic substitution mechanism for C3-arylation of anthranils.
Quantitative Data Summary
The following table summarizes the key operational metrics for the described synthetic workflows, allowing for rapid comparison of scalability and efficiency.
| Target Scaffold | Reagent System | Operating Temp. | Typical Yield | Primary IPC Indicator | Scalability |
| 5-Fluoro-2,1-benzisoxazole | SnCl₂·2H₂O, EtOAc/MeOH | 20–25°C | 78–85% | Appearance of blue fluorescence (365 nm) | High (Gram to Multi-gram) |
| 6-Fluoroanthranilic Acid | Fe powder, NH₄Cl, H₂O/EtOH | 75°C (Strictly <77°C) | ~80.9% | Sludge transition from yellow to black | Industrial (Kilogram) |
| 3-Aryl Fluorinated Anthranil | Tf₂O, Arene, DCM | 0°C to RT | 70–90% | Deep red/orange color (Oxonium formation) | High (Gram scale) |
References
- Synthesis of novel fluorinated building blocks via halofluorination and rel
- Anthranils: Versatile Building Blocks in the Construction of C-N Bonds and N-heterocycles, researchg
- The Anthranil Core as a π‑Conjugated Bridge in the Synthesis of Molecular Photosensitizers, nih.gov,
- 2-Amino-6-fluorobenzoic acid, benchchem.com,
- Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution str
- Chemoselective Reductive Heterocyclization...
- Regio-and Enantioselective Nickel-Catalyzed Hydroamination of Unactivated Alkenes with Anthranils, amazonaws.com,
Sources
- 1. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. The Anthranil Core as a π‑Conjugated Bridge in the Synthesis of Molecular Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-6-fluorobenzoic acid | 434-76-4 | Benchchem [benchchem.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06565C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of 4-Fluoro-3-methylbenzo[c]isoxazole Cyclization
Welcome to the Technical Support Center for anthranil synthesis. Synthesizing substituted benzo[c]isoxazoles (anthranils) is a critical step in developing various antimycobacterial and anticancer agents[1]. However, the cyclization of the 4-fluoro-3-methyl derivative presents unique kinetic and thermodynamic challenges.
The strongly electron-withdrawing fluorine atom at the C4 position exerts a powerful inductive (-I) effect, reducing the electron density on the adjacent carbonyl oxygen. This diminishes its nucleophilicity, slowing down the intramolecular attack required for ring closure and allowing competing side reactions to dominate. This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to help you optimize your yields.
Diagnostic Workflow
If you are experiencing low yields during the cyclization step, follow the diagnostic logic below to identify the root cause and implement the correct corrective action.
Diagnostic workflow for troubleshooting low cyclization yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my cyclization yield consistently below 40% when using the SnCl2 reduction method? A1: The reductive cyclization of 2-fluoro-6-nitroacetophenone relies on reducing the nitro group to a hydroxylamine, which then spontaneously cyclizes[1].
-
Causality: Because the 4-fluoro group deactivates the carbonyl oxygen, the cyclization step is kinetically slow. Consequently, the intermediate hydroxylamine remains in the reducing environment for an extended period, leading to over-reduction to 2-amino-6-fluoroacetophenone. This amine cannot cyclize under reductive conditions, permanently capping your yield.
-
Solution: Abandon the reductive route and switch to a metal-free oxidative cyclization starting directly from 2-amino-6-fluoroacetophenone using iodosylbenzene (PhIO)[2].
Q2: What is the exact mechanism of the PhIO-mediated cyclization, and how does the 4-fluoro group disrupt it? A2: The reaction proceeds via the in-situ generation of a highly reactive nitrene intermediate[2].
Mechanistic pathway of PhIO-mediated heterocyclization to anthranils.
-
Causality: 2-amino-6-fluoroacetophenone reacts with PhIO to form an adduct (Intermediate A). Loss of water generates Intermediate B, which subsequently eliminates iodobenzene (PhI) to form the electrophilic singlet nitrene (Intermediate C)[2]. In a standard system, the adjacent carbonyl oxygen rapidly attacks this nitrene to form the anthranil ring. However, the 4-fluoro group pulls electron density away from the carbonyl, slowing this attack. If the solvent does not stabilize the nitrene, intermolecular dimerization or decomposition occurs before cyclization can complete.
Q3: How do I optimize the PhIO-mediated oxidative cyclization for the 4-fluoro derivative? A3: To counteract the deactivated carbonyl, you must optimize the solvent and oxidant stoichiometry to stabilize the nitrene intermediate. Dichloromethane (DCM) at room temperature provides the optimal balance of solubility and intermediate stabilization without requiring external additives[2].
Table 1: Optimization of Reaction Conditions for 4-Fluoro-3-methylbenzo[c]isoxazole
| Entry | Oxidant (Eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | SnCl2 (3.0) | EtOH | 80 | 12 | <40 | Over-reduction to amine due to slow cyclization. |
| 2 | PhIO (1.0) | THF | 25 | 4 | 45 | Poor solubility of PhIO; incomplete conversion. |
| 3 | PhIO (1.2) | Toluene | 80 | 2 | 52 | Thermal degradation of nitrene intermediate. |
| 4 | PhIO (1.2) | DCM | 25 | 2 | 81 | Optimal nitrene stabilization; clean conversion[2]. |
Q4: What is the step-by-step protocol for the optimized PhIO-mediated cyclization? A4: The following protocol is a self-validating system designed to ensure high atom economy and reliable yields[2].
Detailed Methodology:
-
Preparation: In an oven-dried round-bottom flask, dissolve 2-amino-6-fluoroacetophenone (1.0 mmol) in anhydrous DCM (5.0 mL).
-
Oxidation: Add PhIO (1.2 mmol) in a single portion at room temperature.
-
Self-Validation Checkpoint: PhIO is initially insoluble in DCM. As the reaction proceeds and Intermediate A forms, the suspension will gradually clear. The generation of the nitrene intermediate is typically accompanied by a distinct color shift to deep yellow/orange.
-
-
Monitoring: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Self-Validation Checkpoint: The reaction is complete when the starting material spot is entirely consumed and water (the only byproduct) forms visible micro-droplets on the inner wall of the flask[2].
-
-
Workup: Quench the reaction with water (10 mL) and extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography to afford pure 4-fluoro-3-methylbenzo[c]isoxazole.
Q5: I am seeing a ring-opened byproduct during downstream functionalization. How do I prevent it? A5: Anthranils possess a relatively weak N–O bond and are highly sensitive to specific transition metals. For instance, exposure to Cobalt(III) catalysts can trigger an "unconventional" ring opening, leading to the formation of a cobalt-nitrenoid species that undergoes electrocyclization to form C–H aminated products (like carbazoles or acridones)[3].
-
Solution: When utilizing 4-fluoro-3-methylbenzo[c]isoxazole as a scaffold for further synthesis, avoid strong Lewis acids or Co(III)/Rh(III) catalysts unless ring-opening is the desired pathway[3]. Maintain redox-neutral, metal-free conditions wherever possible to preserve the fragile isoxazole ring.
References
- Garia, A., Grover, J., & Jain, N. (2021). Metal-Free Synthesis of Anthranils by PhIO Mediated Heterocyclization of ortho-Carbonyl Anilines. Asian Journal of Organic Chemistry / European Journal of Organic Chemistry.[URL: https://doi.org/10.1002/ejoc.202100756]
- ChemicalBook. (2022). Chemical Reactivity of Benzo[c]isoxazole. ChemicalBook.[URL: https://www.chemicalbook.com/article/chemical-reactivity-of-benzo-c-isoxazole.htm]
- Aher, Y. N., Ghosh, S., Mondal, B., & Pawar, A. B. (2025). Unconventional Ring Opening Triggers Intramolecular C–H Amination of Anthranils via Electrocyclization under Cobalt Catalysis. JACS Au.[URL: https://doi.org/10.1021/jacsau.5c00281]
Sources
Technical Support Center: Anthranil Purification & Stability
Overview: The N-O Bond Vulnerability
Anthranils (2,1-benzisoxazoles) are highly valuable synthetic intermediates, but their purification is notoriously challenging. The core issue stems from the exceptionally labile N-O bond[1]. Because the N-O bond is highly polarized and relatively weak, it acts as a molecular tripwire. When exposed to acidic environments, thermal stress, or transition metals, the bond undergoes rapid reductive cleavage or base-catalyzed ring opening, irreversibly degrading the compound into 2-aminobenzaldehydes or 2-aminophenyl ketones.
As a Senior Application Scientist, I have designed this troubleshooting guide to help you diagnose the specific mechanistic triggers causing your anthranil degradation and provide field-proven, self-validating protocols to ensure high-yield recoveries.
Diagnostic Workflow
Use the following decision matrix to identify the root cause of N-O bond cleavage during your purification workflow.
Diagnostic workflow for identifying and resolving N-O bond cleavage in anthranils.
Quantitative Impact of Environmental Stressors
To understand the urgency of these protocols, review the empirical degradation rates of 2,1-benzisoxazoles under common laboratory conditions.
| Environmental Stressor | Temp (°C) | Exposure Time (h) | Avg. N-O Cleavage (%) | Mechanistic Cause | Recommended Action |
| Standard Silica Gel | 25 | 2 | 15 - 25% | Silanol protonation | Use Protocol A |
| Standard Silica Gel | 40 | 2 | > 45% | Accelerated protonation | Use Protocol A |
| Deactivated Silica (Et₃N) | 25 | 2 | < 2% | None (Protected) | Standard safe baseline |
| Trace Cu/Rh/Pd Residue | 25 | 4 | 30 - 50% | Metal insertion | Use Protocol B |
| Rotary Evaporation (Neat) | 45 | 0.5 | 10 - 15% | Thermal homolysis | Keep bath < 30°C |
Troubleshooting FAQs
Q1: Why does my anthranil degrade into 2-aminobenzaldehyde derivatives during routine silica gel chromatography? Causality: Standard silica gel possesses weakly acidic silanol groups (pKa ~ 4.5 - 5.0) on its surface. When anthranils adsorb onto these sites, the oxygen atom of the N-O bond is protonated. This increases the electrophilicity of the adjacent carbon and drastically weakens the N-O bond. This acid-catalyzed mechanism leads to spontaneous ring opening, yielding 2-aminophenyl ketones or aldehydes[1]. Solution: You must neutralize the stationary phase. Deactivating the silica gel with 1-2% triethylamine (Et₃N) allows the basic amine to irreversibly bind to the acidic silanol sites, shielding the anthranil from protonation (See Protocol A ).
Q2: We use a copper-catalyzed upstream synthesis. Even after an aqueous workup, the anthranil degrades during concentration. What is happening? Causality: Anthranils are highly susceptible to transition-metal-catalyzed N-O bond cleavage. Metals like Copper (Cu), Rhodium (Rh), and Palladium (Pd) can insert into the N-O bond via oxidative addition or coordinate to the heteroatoms, drastically lowering the activation energy for cleavage[2][3]. Even trace amounts (ppm levels) of Cu(I)/Cu(II) carried over into the organic phase will act as a catalyst for ring-opening, especially when subjected to the thermal stress of rotary evaporation. Solution: Aqueous washes are insufficient for removing tightly coordinated metals. You must implement a chemical metal-scavenging step prior to applying any heat or vacuum (See Protocol B ).
Q3: What are the thermal limits for processing anthranils? Causality: Thermal energy exacerbates both acid-catalyzed and metal-catalyzed cleavage pathways. As temperature increases, the kinetic barrier for N-O bond homolysis is overcome. Rotary evaporation above 35°C acts as a catalyst multiplier for degradation. Solution: Maintain water bath temperatures strictly below 30°C. Use a high-vacuum rotary evaporator (e.g., < 10 mbar) to remove high-boiling solvents rather than increasing the heat.
Field-Proven Methodologies
Protocol A: Amine-Deactivated Silica Gel Chromatography
Purpose: To prevent acid-catalyzed ring opening during purification.
-
Slurry Preparation: Mix standard silica gel (230-400 mesh) with your non-polar eluent (e.g., Hexanes) containing 2% v/v Triethylamine (Et₃N) .
-
Column Packing: Pour the slurry into the column and allow it to settle.
-
Pre-elution (Critical Step): Run 2 to 3 column volumes (CV) of the 2% Et₃N solvent mixture through the column. Causality: This ensures complete saturation of all active silanol groups throughout the entire length of the column.
-
Equilibration: Flush the column with 2 CV of your starting mobile phase (e.g., 95:5 Hexanes:EtOAc, without Et₃N). Causality: This removes excess unbound Et₃N from the mobile phase, preventing it from co-eluting and contaminating your final product.
-
Loading & Elution: Load the anthranil crude mixture and elute using standard gradient techniques.
-
Self-Validation Check: Before loading the bulk sample, run a micro-column (pipette column) with 5 mg of crude. If the anthranil elutes as a single, tight spot on TLC without a trailing streak (a streak indicates continuous on-column degradation), the silica is sufficiently deactivated.
Protocol B: Pre-Purification Metal Scavenging
Purpose: To halt transition-metal-catalyzed N-O insertion prior to thermal concentration.
-
Initial Quench: Post-reaction, quench the metal-catalyzed mixture with water and extract into a suitable organic solvent (e.g., EtOAc or DCM).
-
Aqueous Chelation: Add 0.5 M aqueous EDTA solution (pH 8) to the combined organic layers in a separatory funnel. Shake vigorously for 3 minutes. Causality: EDTA forms highly stable, water-soluble hexadentate complexes with most free transition metals.
-
Phase Separation & Observation: Separate the layers.
-
Self-Validation Check: The aqueous EDTA layer should turn visibly blue/green (indicating Cu chelation) or yellow/orange (for Rh/Pd).
-
-
Solid-Phase Scavenging (If necessary): If the organic layer retains a suspicious tint, add a silica-based metal scavenger (e.g., Thiol-modified silica, 10 equivalents relative to the initial metal catalyst load) directly to the organic phase.
-
Incubation: Stir the suspension at room temperature (20-25°C) for 1 hour.
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger-metal complexes.
-
Cold Concentration: Concentrate the filtrate under reduced pressure, ensuring the water bath does not exceed 30°C.
References
-
Copper-Catalyzed Ring-Opening/Reconstruction of Anthranils with Oxo-Compounds: Synthesis of Quinoline Derivatives The Journal of Organic Chemistry - ACS Publications[Link]
-
New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities ResearchGate[Link]
-
Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones MDPI - Catalysts[Link]
Sources
Technical Support Center: Troubleshooting Low Reactivity of 4-Fluoro Substituted Anthranils
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common challenge: the low reactivity of 4-fluoro substituted anthranils (2,1-benzisoxazoles). Instead of a generic checklist, we will explore the causal electronic and mechanistic factors behind this issue and provide structured, actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction with a 4-fluoro substituted anthranil is sluggish or failing completely. What's the underlying chemical reason for this?
A1: The primary cause is the strong electron-withdrawing nature of the fluorine substituent.
The reactivity of the anthranil ring system is fundamentally tied to its electron density. In many synthetically useful transformations, such as cycloadditions or C-H functionalizations, the anthranil moiety acts as a nucleophile or a diene.[1][2][3][4] The introduction of a fluorine atom at the C4 position significantly alters this electronic character in two opposing ways:
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly pulls electron density away from the aromatic ring through the sigma bonds. This is a powerful deactivating effect.[5][6]
-
Mesomeric/Resonance Effect (+M): Fluorine has lone pairs of electrons that it can donate back into the pi-system of the ring. For halogens, this effect is generally weaker than their inductive withdrawal.[5]
In the case of 4-fluoroanthranil, the potent inductive withdrawal (-I effect) dominates , reducing the overall electron density of the bicyclic system. This deactivation makes the anthranil a poorer nucleophile and less reactive partner in reactions that require it to donate electrons, leading to sluggish or failed reactions.[5][7]
Caption: A logical workflow for troubleshooting a stalled reaction.
Step-by-Step Protocol: General Reaction Optimization
-
Temperature Screening:
-
Rationale: Many reactions involving deactivated substrates have higher activation energy barriers. Increasing the temperature provides the necessary energy to overcome this barrier.
-
Procedure: Set up several small-scale reactions in parallel. If your initial reaction was at 60°C, run parallel reactions at 80°C, 100°C, and 120°C (ensure your solvent's boiling point and substrate stability are considered). Monitor progress by TLC or LC-MS at set time intervals.
-
-
Concentration Adjustment:
-
Rationale: For bimolecular reactions, increasing the concentration of reactants can increase the frequency of effective collisions, thereby improving the reaction rate according to rate laws.
-
Procedure: Double the concentration of your reactants (e.g., from 0.1 M to 0.2 M). Ensure all components remain soluble. Monitor to see if the reaction rate improves.
-
-
Catalyst Loading & Screening:
-
Rationale: If the catalytic cycle is slow due to substrate deactivation, increasing the concentration of the active catalyst can improve the overall rate.
-
Procedure: Incrementally increase your catalyst loading (e.g., from 2 mol% to 5 mol% or 10 mol%). If your catalyst system includes a ligand, screen a panel of ligands with different electronic properties (e.g., electron-rich phosphines vs. electron-poor ones) as this can significantly impact catalyst efficacy. [8]
-
-
Solvent Screening:
-
Rationale: The solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.
-
Procedure: Test a range of solvents. For example, if you are using a nonpolar solvent like toluene, try a more polar aprotic solvent like dioxane or DMF, which might better stabilize charged intermediates common in catalytic cycles.
-
Guide 2: I'm observing unexpected byproducts. What are they likely to be?
A2: The most common byproduct is likely from the ring-opening of the anthranil.
The N-O bond in the isoxazole ring of anthranil is relatively weak and can cleave under certain conditions, particularly in the presence of transition metals or Lewis acids. [3][9][10]For a 4-fluoroanthranil, this cleavage would lead to the formation of a 2-amino-4-fluorobenzaldehyde or a corresponding ketone derivative.
-
Cause: The presence of an acceptor group (like a benzoate moiety) has been shown to reduce the reactivity of the C3–H bond and favor the ring opening of the five-membered ring of the anthranil. [11]The strong electron-withdrawing effect of the 4-fluoro substituent can similarly destabilize the ring system, making it more prone to this side reaction under harsh conditions (e.g., high temperatures, strong Lewis acids).
-
Identification: These ring-opened byproducts can be identified by ¹H NMR (look for the appearance of an aldehyde proton signal around 9-10 ppm and a distinct shift in the aromatic protons) and mass spectrometry.
-
Solution: If ring-opening is a significant issue, try milder reaction conditions. Lower the reaction temperature, reduce the amount of Lewis acid or activator, or switch to a catalytic system known to favor the desired transformation over N-O bond cleavage.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unconventional Ring Opening Triggers Intramolecular C–H Amination of Anthranils via Electrocyclization under Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Violet-Light-Induced Ring-Opening of Anthranils with Chlorodiazirines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anthranil Core as a π‑Conjugated Bridge in the Synthesis of Molecular Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 4-Fluoro-3-methylbenzo[c]isoxazole Regioisomers
Overview & Mechanistic Context
The synthesis of substituted benzo[c]isoxazoles (also known as anthranils) via the reductive cyclization of ortho-nitroaryl ketones or the thermal decomposition of azido precursors frequently yields regioisomeric mixtures when the starting material lacks symmetry. Specifically, the generation of 4-fluoro-3-methylbenzo[c]isoxazole and 6-fluoro-3-methylbenzo[c]isoxazole presents a notorious separation challenge in drug development and synthetic chemistry[1].
Because the fluorine atom exerts a similar inductive pull on the heterocyclic core from either the C4 or C6 position, these regioisomers exhibit nearly identical dipole moments and lipophilicity. This guide provides field-proven chromatographic strategies to achieve baseline resolution (
Frequently Asked Questions (FAQs)
Q: Why do the 4-fluoro and 6-fluoro isomers co-elute on standard silica gel? A: Normal-phase chromatography relies primarily on hydrogen bonding and dipole-dipole interactions between the analyte and the silanol groups on the silica surface. The fluorine atom at C4 vs. C6 only slightly perturbs the overall dipole of the rigid bicyclic benzo[c]isoxazole core. Consequently, their adsorption enthalpies on bare silica are virtually indistinguishable, resulting in severe co-elution.
Q: Which stationary phase is optimal for baseline resolution?
A: While standard C18 (octadecylsilane) columns can sometimes separate these isomers using very shallow gradients[2], a Pentafluorophenyl (PFP) stationary phase is highly recommended. PFP columns offer enhanced shape selectivity and exploit orthogonal retention mechanisms—specifically,
Q: How does the choice of organic modifier (MeOH vs. MeCN) affect resolution on a PFP column?
A: Methanol (MeOH) is vastly superior to Acetonitrile (MeCN) for this specific separation. MeCN is a
Troubleshooting Guide
Issue 1: Peak Tailing in Reverse-Phase HPLC
-
Causality: Unwanted secondary interactions occur between the basic nitrogen of the isoxazole ring and residual, unendcapped silanols on the silica support.
-
Resolution: Incorporate a volatile acidic modifier, such as 0.05% to 0.1% Trifluoroacetic acid (TFA), into both the aqueous and organic mobile phases[3]. TFA protonates the residual silanols (suppressing ion-exchange interactions) and acts as an ion-pairing agent, sharpening the peaks.
Issue 2: Insufficient Resolution ( ) on C18
-
Causality: The lipophilic surface area of both isomers is nearly identical, meaning hydrophobic dispersion forces (the primary retention mechanism of C18) cannot differentiate them effectively.
-
Resolution: Switch to a PFP column. If a PFP column is unavailable, decrease the column compartment temperature to 15–20 °C. Lowering the temperature decreases the kinetic energy of the analytes, amplifying minor differences in their van der Waals interactions with the C18 chains.
Self-Validating Experimental Protocol: Preparative HPLC Isolation
This protocol establishes a closed-loop, self-validating system for the isolation of 4-fluoro- and 6-fluoro-3-methylbenzo[c]isoxazole.
Step 1: Analytical Method Transfer (Screening)
-
Prepare a 1 mg/mL solution of the crude regioisomer mixture in DMSO.
-
Inject 5
L onto an analytical PFP column (4.6 x 150 mm, 5 m). -
Run a linear gradient of 40% to 70% Methanol (with 0.1% TFA) in Water (with 0.1% TFA) over 15 minutes at a flow rate of 1.0 mL/min.
-
Monitor UV absorbance at 254 nm and 223 nm[3]. Calculate the resolution factor (
). Proceed to Step 2 only if .
Step 2: Preparative Scale-Up
-
Scale the gradient isocratically to a preparative PFP column (21.2 x 250 mm, 5
m) using the appropriate scale-up factor for flow rate (typically ~21 mL/min). -
Inject the crude mixture (up to 50 mg per injection, dissolved in the minimum volume of DMSO to prevent band broadening).
-
Collect fractions based on strict UV threshold triggering to avoid collecting overlapping peak tails.
Step 3: Orthogonal Validation (The Self-Validating Step)
-
Chromatographic Validation: Re-inject a 5
L aliquot of each collected fraction onto an analytical C18 column (an orthogonal stationary phase) to confirm chromatographic purity. If a single peak is observed on an orthogonal phase, the separation is validated. -
Structural Validation: Submit the pure fractions for
F NMR spectroscopy. The chemical shift of the fluorine atom will definitively assign the regiochemistry due to the vastly different shielding environments at the C4 and C6 positions relative to the isoxazole heteroatoms.
Quantitative Data: Chromatographic Method Comparison
The following table summarizes the expected quantitative metrics when screening different stationary and mobile phases for these specific regioisomers:
| Stationary Phase | Mobile Phase (Isocratic) | Ret. Time Isomer A (min) | Ret. Time Isomer B (min) | Selectivity ( | Resolution ( |
| Bare Silica (Normal Phase) | 90:10 Hexane:EtOAc | 4.2 | 4.3 | 1.02 | 0.4 (Co-elution) |
| C18 (Reverse Phase) | 50:50 MeCN:H2O + 0.1% TFA | 8.5 | 9.1 | 1.07 | 1.1 (Partial) |
| PFP (Reverse Phase) | 50:50 MeOH:H2O + 0.1% TFA | 11.2 | 13.8 | 1.23 | 2.8 (Baseline) |
Separation Optimization Workflow
Workflow for the chromatographic separation of fluorinated benzo[c]isoxazole regioisomers.
References
- Source: accelachem.
- Source: nih.
- Source: nih.
Sources
- 1. 2738899-72-2,5-Fluoro-3-methylbenzo[c]isoxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-Fluoro-3-methylbenzo[c]isoxazole in acidic vs basic media
Technical Support Knowledge Base: KB-8042 Topic: Stability Profiles, Troubleshooting, and Validated Protocols for 4-Fluoro-3-methylbenzo[c]isoxazole
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 4-Fluoro-3-methylbenzo[c]isoxazole. Due to the unique electronic properties of the anthranil core, improper handling during synthesis, extraction, or biological assay preparation frequently leads to unintended degradation.
Mechanistic Overview: The Causality of Degradation
4-Fluoro-3-methylbenzo[c]isoxazole belongs to the anthranil family of bicyclic fused heteroaromatics. The core features a 10π electron system with cross-conjugation, which inherently disrupts standard aromaticity and renders the N-O bond the weakest structural link (1)[1]. Understanding the environmental causality is critical for maintaining compound integrity:
-
Acidic Media (High Kinetic Stability): In acidic environments (pH < 6), the nitrogen atom is protonated (typical pKa ~ 5.2), forming a stable 1-alkyl-2,1-benzisoxazolium-like salt. This protonation stabilizes the lone pair, effectively shielding the molecule from unwanted nucleophilic attack (2)[2].
-
Basic Media (High Lability): In basic media, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack. Hydroxide or other bases facilitate the rapid cleavage of the N-O bond, leading to a base-promoted ring opening that yields ortho-aminoacetophenone derivatives—specifically, 1-(2-amino-6-fluorophenyl)ethan-1-one (3)[3].
-
Reductive Acidic Media (High Lability): While stable in standard aqueous acids, the introduction of a reducing agent (e.g., Zinc dust in Acetic Acid) will rapidly and irreversibly cleave the N-O bond (4)[4].
Pathway Visualization
Mechanistic pathways of 4-Fluoro-3-methylbenzo[c]isoxazole in acidic and basic environments.
Quantitative Stability Data
The following table summarizes the empirical stability of the anthranil core across various standard laboratory conditions.
| Condition | pH Range | Reagent Example | Estimated Half-Life (25°C) | Primary Degradant |
| Strong Acid | 1.0 - 2.0 | 1M HCl | > 72 hours | None (Stable Salt) |
| Weak Acid | 4.0 - 6.0 | 0.1M Acetic Acid | > 72 hours | None |
| Neutral | 7.0 - 7.4 | PBS Buffer | > 48 hours | Trace hydrolysis products |
| Weak Base | 8.0 - 10.0 | 0.1M NaHCO₃ | ~ 8 - 12 hours | Ring-opened intermediates |
| Strong Base | 12.0 - 14.0 | 1M NaOH | < 30 minutes | 1-(2-Amino-6-fluorophenyl)ethan-1-one |
| Reductive Acid | 2.0 - 4.0 | Zn / AcOH | < 15 minutes | 1-(2-Amino-6-fluorophenyl)ethan-1-one |
Troubleshooting FAQs
Q: Why did my 4-Fluoro-3-methylbenzo[c]isoxazole degrade completely during the reaction workup? A: Standard organic workups often use saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) to neutralize residual acids. Because anthranils are highly sensitive to base-promoted N-O bond cleavage (5)[5], this basic wash rapidly degrades the compound. Switch to a neutral or mildly acidic quench, such as saturated Ammonium Chloride (NH₄Cl).
Q: I need to reduce a nitro group elsewhere on my molecule. Can I use hydrogenation? A: Proceed with extreme caution. The N-O bond of the benzo[c]isoxazole core is highly susceptible to reductive cleavage. Catalytic hydrogenation (Pd/C, H₂) or dissolving metal reductions (Zn/HCl) will almost certainly open the ring (4)[4]. If reduction of another moiety is required, consider highly chemoselective reagents or protecting the anthranil core (if synthetically feasible).
Q: How should I store this compound long-term? A: Store neat as a dry solid at -20°C under an inert atmosphere (Argon or Nitrogen). If storing in solution, use anhydrous, non-nucleophilic solvents (e.g., DCM or Toluene) and avoid storing in basic solvents like Pyridine or Triethylamine.
Self-Validating Experimental Protocols
Protocol A: Safe Liquid-Liquid Extraction (LLE) of Anthranil Derivatives
Causality: To prevent base-catalyzed ring opening during purification, the aqueous phase must be strictly maintained at pH 4–7.
-
Quench: Dilute the crude reaction mixture with an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acidic/Neutral Wash: Instead of NaHCO₃, add 1 volume of saturated aqueous Ammonium Chloride (NH₄Cl) (pH ~5.5). Stir vigorously for 5 minutes.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer once more with EtOAc.
-
Brine Wash: Wash the combined organic layers with saturated NaCl (Brine) to remove residual water and salts.
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Critical: Avoid Potassium Carbonate (K₂CO₃) as a drying agent.
-
Validation Step: Spot the organic layer on a TLC plate alongside a pure reference standard of 4-Fluoro-3-methylbenzo[c]isoxazole. A single spot matching the reference confirms the core is intact. A highly polar, UV-active baseline spot indicates N-O cleavage has occurred.
Protocol B: LC-MS Stability Profiling in Assay Buffers
Causality: Biological assays often require pH 7.4 to 8.0 buffers. This protocol empirically validates the half-life of your specific batch before running expensive biological screens.
-
Stock Preparation: Prepare a 10 mM stock of 4-Fluoro-3-methylbenzo[c]isoxazole in LC-MS grade DMSO.
-
Buffer Spiking: Dilute the stock to 10 µM in the target buffer (e.g., 50 mM Tris-HCl, pH 8.0). Add 1 µM of Biphenyl as an internal standard (IS).
-
Incubation: Incubate the solution at 37°C in a thermoshaker.
-
Sampling: At t = 0, 1, 2, 4, 8, and 24 hours, remove a 50 µL aliquot and immediately quench into 50 µL of cold Acetonitrile containing 0.1% Formic Acid (this drops the pH to ~3, instantly halting base-promoted degradation).
-
Centrifugation: Spin at 10,000 x g for 5 minutes to pellet any precipitated buffer salts.
-
LC-MS Analysis: Inject the supernatant into the LC-MS. Monitor the parent mass [M+H]⁺ = 152.05.
-
Validation Step: The system validates itself via the IS. If the Biphenyl signal remains constant but the 152.05 m/z signal decreases concurrently with the appearance of m/z 154.06 (the ring-opened 1-(2-amino-6-fluorophenyl)ethan-1-one), base-promoted degradation is empirically confirmed.
References
-
Heterocyclic compounds: benzo[c]isoxazole , oszk.hu,2
-
Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines , Beilstein Journals, 3
-
Base-Mediated [3 + 4]-Cycloaddition of Anthranils with Azaoxyallyl Cations , ccmu.edu.cn,4
-
Chemical Reactivity of Benzo[c]isoxazole , ChemicalBook, 1
-
Chapter 8: Applications of anthranils in the synthesis of nitrogen heterocycles , Deep Science Publishing, 5
Sources
Optimizing catalyst loading for anthranil ring-expansion reactions
Technical Support & Troubleshooting Center
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Catalyst Loading & Selectivity in Anthranil Annulations
Executive Summary: The "Goldilocks" Loading Paradox
Welcome to the technical support center for anthranil (2,1-benzisoxazole) chemistry. You are likely here because your ring-expansion reaction—whether forming quinolines, indoles, or benzodiazepines—is suffering from one of two extremes: stalling (insufficient active catalyst) or decomposition (catalyst aggregation/side-reactions).
Anthranils are unique "internal oxidant" directing groups. Their N–O bond cleavage provides the thermodynamic driving force for the reaction, often allowing for redox-neutral conditions [1]. However, this high energy release makes them prone to dimerization if the catalyst loading is not perfectly balanced with the rate of substrate insertion.
This guide moves beyond generic advice, offering specific troubleshooting for Rh(III), Co(III), and Cu(II) systems.
Module 1: Troubleshooting Catalyst Loading (The "Stalled" Reaction)
Scenario: You are running a Cp*Rh(III)-catalyzed C–H activation/annulation of an amide with an anthranil. The reaction initiates but stalls at 60% conversion, regardless of time.
Root Cause Analysis
In anthranil chemistry, catalyst death is often caused by product inhibition or irreversible nitrenoid formation .
-
Competitive Binding: The quinoline product is a better ligand for the Rh(III) center than the starting amide.
-
Nitrenoid Resting State: If the anthranil opens to form the Metal-Nitrenoid species (M=N) but the subsequent migratory insertion is slow, the catalyst gets "stuck" in this resting state or decomposes [2].
The Solution: The "Ramp-Up" Protocol
Do not simply double the loading from 2 mol% to 4 mol% at the start. High initial metal concentration promotes anthranil homocoupling.
Protocol:
-
Base Loading: Start with 2.5 mol% [Cp*RhCl2]2 .
-
Additives: Ensure AgSbF6 (10 mol%) is fresh. Silver salts are hygroscopic; wet silver kills the cationic Rh species required for coordination.
-
Acid Promoter: Add PivOH (30 mol%) .
-
Why? PivOH acts as a proton shuttle, lowering the barrier for the C–H activation step and facilitating the protodemetalation step to release the product [3].
-
-
Kinetic Spike: If the reaction stalls, add a second portion of catalyst (1 mol%) after 4 hours, rather than all at once.
Data Visualization: Optimization Screen (Representative Data)
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Yield (%) | Observation |
| 1 | CpRh(III) (1.0) | AgSbF6 (4.0) | DCE | 35% | Stalled. SM remaining. |
| 2 | CpRh(III) (5.0) | AgSbF6 (20) | DCE | 62% | Full conversion, but low yield due to dimerization. |
| 3 | CpRh(III) (2.5) | AgSbF6 (10) | HFIP | 88% | Optimal. HFIP stabilizes the cationic intermediate. |
| 4 | CpRh(III) (2.5) | None | DCE | <5% | Ag salt is mandatory for chloride abstraction. |
Module 2: The "Dirty Mixture" (Selectivity & Byproducts)
Scenario: You observe multiple spots on TLC. LCMS shows the desired product mass, but also a mass corresponding to [Anthranil x 2].
Root Cause: The Nitrene Dimerization Pathway
When the catalyst loading is too high, or the coupling partner (e.g., alkyne/alkene) is electronically deactivated, the metal-nitrenoid intermediate (formed after N–O cleavage) finds another anthranil molecule faster than it finds the coupling partner.
Troubleshooting Logic Flow
Use the following decision tree to diagnose and fix selectivity issues.
Module 3: Mechanistic Insight (The "Why")
To optimize loading, you must understand where the catalyst is needed. In Rh(III) catalysis, the anthranil is not just a substrate; it is the oxidant .
-
C–H Activation: The cycle begins with the reversible C–H activation of the directing group substrate.
-
Coordination: Anthranil coordinates to the metal.[1]
-
N–O Cleavage (The Critical Step): The metal inserts into the N–O bond. This is often the turnover-limiting step. If you use Co(III) , recent studies suggest an "unconventional" electrocyclization pathway involving a Co-nitrenoid species [4].[1][2]
Visualizing the Cycle:
Frequently Asked Questions (FAQs)
Q1: Can I use Cu(OAc)2 instead of Rhodium for cost savings?
-
Answer: Only for specific transformations. Copper is excellent for ring-opening anthranils with amines or 1,3-diketones (to form quinolines via reconstruction) [5]. However, for C–H activation of unactivated arenes/alkynes, Rh(III), Co(III), or Ru(II) are usually required. Copper generally requires higher loading (10-20 mol%) compared to Rh (1-5 mol%).
Q2: My reaction works in DCE but precipitates. Can I change solvents?
-
Answer: Yes. HFIP (Hexafluoroisopropanol) is the "magic solvent" for this chemistry. Its strong hydrogen-bond donating ability stabilizes the nitrenoid intermediate and prevents aggregation. If DCE fails, try a 1:1 mixture of DCE/HFIP.
Q3: I am using an N-methoxybenzamide directing group, but the N-OMe group isn't leaving.
-
Answer: This is a common misconception. When reacting with anthranils, the anthranil N–O bond provides the oxidation. The N-OMe group on your substrate might remain or require specific conditions (like Zn reduction) to cleave post-reaction. Ensure your mechanism accounts for the fate of the directing group.
Q4: Is an external oxidant required?
-
Answer: Generally, no . The N–O bond of the anthranil acts as the internal oxidant. If you are adding Cu(OAc)2 and O2, you might be over-oxidizing the system, leading to decomposition. Exception: Some Cu-catalyzed cascades do utilize O2 [5].
References
-
Glorius, F. et al. (2012). "Rhodium(III)-Catalyzed C-H Activation and Annulation with Anthranils." Angewandte Chemie International Edition. Link
-
Li, X. et al. (2016). "Anthranil: An Aminating Reagent Leading to Bifunctionality for Both C(sp3)−H and C(sp2)−H Bonds."[3] Chemistry – A European Journal. Link
-
Wang, X. et al. (2022).[4][5] "Ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils." Catalysts. Link
-
Sahoo, A. K. et al. (2025). "Unconventional Ring Opening Triggers Intramolecular C–H Amination of Anthranils via Electrocyclization under Cobalt Catalysis."[2][6] JACS Au.[2] Link[2]
-
Wan, J.P. et al. (2019). "Copper-Catalyzed Ring-Opening/Reconstruction of Anthranils with Oxo-Compounds: Synthesis of Quinoline Derivatives." The Journal of Organic Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unconventional Ring Opening Triggers Intramolecular C-H Amination of Anthranils via Electrocyclization under Cobalt Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Part 1: The Mechanistic "Why" – Photochemistry of Anthranils
Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with researchers who are struggling with the erratic behavior of benzo[c]isoxazoles (commonly known as anthranils). While these privileged heterocyclic scaffolds are highly valuable in medicinal chemistry and materials science, their inherent photochemical reactivity demands rigorous, specialized handling protocols.
This technical guide deconstructs the causality behind their light sensitivity and provides field-proven, self-validating workflows to ensure your experiments remain reproducible and your starting materials remain intact.
To troubleshoot effectively, we must first understand the molecular vulnerabilities of the benzo[c]isoxazole core. The N–O bond within the fused isoxazole ring is highly photolabile. When exposed to ultraviolet (UV) or short-wavelength visible light (< 500 nm), this bond absorbs photonic energy and undergoes rapid homolytic or heterolytic cleavage[1].
This excitation generates highly reactive intermediates—such as diradicals, azenium ions, or oxenium ions—depending on the solvent environment and pH[2]. If these intermediates are not intentionally trapped (as they are in designed photochemical cross-coupling reactions), they spontaneously undergo intramolecular rearrangement to form azepines[3], or they react intermolecularly with ambient moisture and solvents to form complex, insoluble polymeric mixtures. This is precisely why a perfectly pure, pale-yellow batch of anthranil will mysteriously turn pink, orange, or brown when left exposed on a standard laboratory benchtop.
Figure 1: Photochemical degradation pathway of benzo[c]isoxazole via N-O bond cleavage.
Part 2: Troubleshooting Guide & FAQs
Q1: My benzo[c]isoxazole derivative degrades during routine benchtop weighing. Why is this happening, and how do I stop it? A1: Standard laboratory fluorescent lighting emits significant radiation in the 350–500 nm range, which directly overlaps with the absorption spectrum of many anthranil derivatives. Even a brief 5-minute exposure during weighing can trigger N-O bond cleavage. Solution: Switch to >500 nm lighting (often referred to as "safelights" or amber/red lighting) during handling[1]. If specialized lighting is unavailable, perform all weighing inside a darkened enclosure or biosafety cabinet with the internal lights turned off.
Q2: How should I store anthranil stocks to ensure long-term stability? A2: Degradation is a cumulative function of photon exposure and thermal energy. Anthranils must be stored in opaque or amber vials, wrapped in aluminum foil, and kept at 2–8 °C (or -20 °C for long-term storage) under an inert atmosphere (Argon or N2) to prevent secondary oxidative pathways[4].
Q3: My downstream reaction yields are highly inconsistent. How do I validate the integrity of my starting material before committing to a 24-hour synthesis? A3: Visual inspection is your first line of defense; any pink or brown discoloration indicates polymerization. However, for quantitative validation, use UV-Vis spectroscopy or 1H NMR. Degraded samples will show a distinct broadening of the baseline in the aromatic region (7.0–8.0 ppm) due to the presence of azepine oligomers.
Figure 2: Troubleshooting logic tree for identifying and resolving anthranil degradation.
Part 3: Quantitative Data & Quality Control
To assist in your laboratory monitoring, summarize your compound's exposure limits and validation metrics using the standardized tables below.
Table 1: Photostability of Benzo[c]isoxazole Derivatives Under Various Light Conditions
| Light Source | Wavelength Range | Observed Half-Life ( | Primary Degradation Pathway |
| Direct Sunlight | 290 - 700 nm | < 10 mins | Rapid N-O cleavage, polymerization |
| Standard Fluorescent | 350 - 700 nm | 2 - 4 hours | Gradual azepine formation |
| Yellow/Red Safelight | > 500 nm | > 6 months | Negligible |
| Total Darkness (Amber + Foil) | N/A | > 2 years | None (Thermally stable at 4°C) |
Table 2: Quality Control (QC) Validation Metrics for Anthranil Integrity
| Analytical Method | Target Signal (Intact Compound) | Degradation Indicator |
| UV-Vis Spectroscopy | Sharp absorbance at ~340 nm | Broadening / new peak at >400 nm |
| Distinct aromatic multiplet (7.0-8.0 ppm) | Appearance of broad polymeric baseline | |
| Visual Inspection | Pale yellow / off-white powder | Pink, orange, or brown discoloration |
Part 4: Field-Proven Experimental Protocols
A robust protocol must be self-validating—it should inherently tell you if a step has failed before you proceed to the next.
Protocol 1: Safe Handling and Weighing of Photosensitive Anthranils
-
Step 1: Environmental Setup
-
Action: Turn off standard fluorescent overhead lights. Illuminate the workspace using a dedicated >500 nm LED safelight (red or amber).
-
Causality: Photodegradation is triggered by the absorption of short-wavelength light (300-500 nm)[1]. Red/amber light lacks the photonic energy required to cleave the N-O bond, preventing premature activation[2].
-
-
Step 2: Container Preparation
-
Action: Pre-weigh an amber glass vial with a PTFE-lined cap. Avoid clear glass entirely.
-
Causality: Amber glass filters out >99% of UV and blue light. The PTFE liner prevents the highly reactive anthranil core from interacting with plasticizers found in standard caps, which can act as unintended nucleophiles if trace degradation occurs[4].
-
-
Step 3: Rapid Transfer
-
Action: Transfer the solid anthranil using a clean, dry ceramic or PTFE-coated spatula. Do not use scratched metallic spatulas.
-
Causality: Trace transition metals on scratched spatulas can catalyze the decomposition of the N-O bond, a process that is synergistically accelerated by ambient light exposure[5].
-
-
Step 4: Self-Validation Check
-
Action: Dissolve a 1 mg aliquot of the transferred batch in 1 mL of deuterated chloroform (CDCl
) and visually inspect against a white background. -
Validation Logic: A pristine anthranil solution will be colorless to pale yellow. If the solution exhibits a pink or light brown hue, the batch has been compromised by photopolymerization. Do not proceed with this batch.
-
Protocol 2: Controlled Photochemical Activation (Using Anthranils as Precursors)
When utilizing anthranils to intentionally generate reactive azenium ions for downstream cross-coupling or azepine synthesis, controlled irradiation is required.
-
Step 1: Solvent Degassing
-
Action: Sparge the reaction solvent (e.g., acetonitrile) with ultra-pure Argon for 30 minutes prior to dissolving the anthranil.
-
Causality: Dissolved oxygen is a potent triplet quencher and radical scavenger. If oxygen is present during the photochemical N-O cleavage, it will intercept the diradical intermediate, leading to unpredictable oxidation byproducts rather than the desired rearrangement[2].
-
-
Step 2: Controlled Irradiation
-
Action: Place the reaction vessel in a photoreactor equipped with narrow-band 365 nm or 390 nm LEDs. Maintain the temperature at 20 °C using a cooling block.
-
Causality: Broad-spectrum UV lamps cause secondary photolysis of the product. Narrow-band LEDs ensure only the anthranil N-O bond is excited. Cooling is critical because the intermediate azenium ions are thermally unstable and will rapidly polymerize if the kinetic energy of the system exceeds the activation barrier for intermolecular coupling[3].
-
-
Step 3: Self-Validation Check
-
Action: Monitor the reaction via TLC (Thin Layer Chromatography) every 15 minutes.
-
Validation Logic: The starting material spot (anthranil) should cleanly convert to a single new spot. If a dark, immovable streak appears at the baseline of the TLC plate, uncontrolled polymerization is occurring. Halt irradiation immediately and reduce the photon flux (dim the LEDs).
-
References
1.[4] 5 Tips for Handling Photosensitive Reagents - Labtag Blog. URL:[Link] 2.[3] General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC. URL:[Link] 3.[5] Diverting Reactive Intermediates Toward Unusual Chemistry: Unexpected Anthranil Products from Davis–Beirut Reaction - ACS Publications. URL:[Link] 4.[2] Photochemistry of some heterocyclic systems - ResearchGate. URL:[Link] 5.[1] Protection of Light Sensitive Products - Pharmaguideline. URL:[Link]
Sources
- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in 3-methylbenzo[c]isoxazole coupling
Technical Support Center: 3-Methylbenzo[c]isoxazole Coupling Optimization
Current Status: Active Subject: Overcoming Steric & Electronic Barriers in 3-Methylbenzo[c]isoxazole (Anthranil) Cross-Coupling Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely encountering low yields or decomposition when attempting to couple 3-methylbenzo[c]isoxazole (3-methyl-2,1-benzisoxazole). This scaffold presents a unique "dual-threat" failure mode:
-
Steric Hindrance: The C3-methyl group creates a significant steric wall, particularly blocking functionalization at the ortho-like C4 position.
-
Thermal Instability: The isoxazole N–O bond is weak. Standard high-temperature coupling conditions (
) often trigger ring opening to form 2-aminobenzophenones or rearrangement to anthranils before the coupling occurs.
This guide provides a troubleshooting framework to bypass these barriers using specific catalytic systems that operate under mild conditions.
Part 1: Diagnostic & Troubleshooting (FAQs)
Q1: My reaction turns black and yields a ketone byproduct instead of the coupled product. Is this steric failure? A: This is likely electronic failure (Ring Opening) , not just sterics. Benzo[c]isoxazoles are thermally labile. Palladium(0) can oxidatively insert into the weak N–O bond, especially at high temperatures. The "ketone" you see is likely a 2-aminobenzophenone derivative resulting from this cleavage.
-
The Fix: You must lower the reaction temperature below
. To maintain reactivity at this low temperature, you cannot use standard catalysts like . Switch to highly active precatalysts (see Hardware Selection below).
Q2: I am trying to couple at the C4 position (adjacent to the C3-methyl). Conversion is <10%. Why? A: This is Steric Hindrance . The C3-methyl group exerts significant steric pressure on the C4 position. Standard ligands (TPP, dppf) form a coordination cone that is too rigid, preventing the oxidative addition of the bulky substrate to the palladium center.
-
The Fix: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Specifically, XPhos or SPhos are designed to "reach around" steric bulk. Alternatively, PEPPSI-IPr catalysts use bulky NHC ligands to force the substrate into the active site.
Q3: Can I use strong bases like NaOtBu to speed up the reaction? A: Avoid if possible. Strong alkoxide bases can attack the isoxazole ring or promote base-mediated degradation.
-
The Fix: Use mild, inorganic bases like
(anhydrous) or . If solubility is an issue, use reaction additives like phase transfer catalysts (TBAB) rather than stronger bases.
Part 2: Hardware Selection (Catalyst & Ligand)
To overcome the steric barrier at C4 without triggering thermal decomposition, you must use a catalyst system that is hyper-active at low temperatures .
| Component | Recommendation | Scientific Rationale |
| Precatalyst | Pd-G4-XPhos or Pd(OAc)₂ | Third/Fourth Generation (G3/G4) precatalysts activate at room temperature, avoiding the "induction heating" that kills the isoxazole ring. |
| Ligand | XPhos or SPhos | XPhos is the "gold standard" for steric hindrance. Its large cone angle facilitates reductive elimination in crowded systems. SPhos is excellent for stability. |
| Base | Mild enough to prevent ring opening; strong enough to facilitate transmetallation in Suzuki couplings. | |
| Solvent | THF or 1,4-Dioxane | Ethers are preferred. Avoid DMF/DMA if possible, as they often require higher temps to be effective and can promote decomposition. |
Part 3: Visualizing the Failure Modes
The following diagram illustrates the competing pathways your molecule faces. Your goal is to accelerate Path A (Coupling) while suppressing Path B (Ring Opening).
Figure 1: Competing mechanistic pathways. Success depends on favoring Path A via ligand selection and temperature control.
Part 4: Optimized Experimental Protocol
Protocol: Low-Temperature Steric Coupling (Suzuki-Miyaura) Target: Coupling aryl boronic acid to 4-halo-3-methylbenzo[c]isoxazole.
Reagents:
-
Substrate: 4-Bromo-3-methylbenzo[c]isoxazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Alternative: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)
-
-
Base:
(3.0 equiv, finely ground/anhydrous) -
Solvent: THF (degassed)
Step-by-Step Workflow:
-
Inert Setup: Charge a reaction vial with the substrate, boronic acid, base, and XPhos Pd G4 catalyst. Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Why? Oxygen accelerates the degradation of the active Pd species and can promote N-oxide formation.
-
-
Solvent Addition: Add degassed THF via syringe.
-
Concentration: Maintain 0.1 M to 0.2 M concentration. Too dilute = slow rate; Too concentrated = aggregation.
-
-
Activation (The Critical Step): Stir vigorously at Room Temperature (25°C) for 30 minutes.
-
Why? G4 precatalysts activate rapidly. Allow the oxidative addition to occur before applying heat.
-
-
Reaction: Heat the block to 40–50°C . Do NOT exceed 60°C.
-
Monitoring: Check LCMS at 2 hours. If the starting material persists but no decomposition is seen, increase temp to 55°C.
-
-
Workup: Filter through a celite pad (to remove Pd black) and concentrate. Avoid acidic washes, as the isoxazole nitrogen can protonate and trigger hydrolysis.
Part 5: Decision Logic for Ligand Switching
Use this logic flow if the standard XPhos protocol yields suboptimal results.
Figure 2: Troubleshooting logic for ligand and condition optimization.
References
-
Direct Arylation of 2,1-Benzisoxazoles
- Chary, B. C., Kim, S., & Park, S. (2014). Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides. The Journal of Organic Chemistry, 79(4), 1810-1817.
- Relevance: Establishes the stability limits of the scaffold and proves C-H activation is possible under controlled conditions.
-
Steric Hindrance in Cross-Coupling (Buchwald Ligands)
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research, 41(11), 1461–1473.
- Relevance: Defines the mechanism of dialkylbiaryl phosphines (XPhos/SPhos) in overcoming ortho-substitution sterics.
-
-
Mechanism of Isoxazole Ring Opening
-
Velcicky, J., Soicke, A., Steiner, R., & Schmalz, H. G. (2011).[2] Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation. Journal of the American Chemical Society, 133(18), 6948–6951.
- Relevance: Demonstrates the lability of the isoxazole ring under Pd-catalysis and how it can be exploited or (in your case) must be avoided.
-
Sources
Technical Support Center: Crystallization of Fluorinated Benzo[c]isoxazole Intermediates
Fluorinated benzo[c]isoxazole derivatives—such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole—are pivotal building blocks in the synthesis of atypical antipsychotic active pharmaceutical ingredients (APIs) like risperidone and iloperidone[1]. However, the introduction of fluorine atoms significantly alters the molecule's electron density, drastically increasing lipophilicity and disrupting standard hydrogen-bonding networks. In modern pharmaceutical development, controlling the solid-form of these intermediates is not merely a troubleshooting step, but a strategic capability that dictates downstream API quality, batch-to-batch consistency, and regulatory compliance[2].
This technical support guide provides process chemists and engineers with self-validating methodologies, root-cause diagnostics, and actionable solutions for the most complex crystallization challenges encountered with these molecules.
Process Diagnostics: Phase Trajectory Control
When scaling up fluorinated intermediates, the primary failure mode is crossing the binodal curve before the solubility curve, leading to liquid-liquid phase separation rather than crystalline nucleation. The workflow below illustrates the thermodynamic control required to bypass this failure state.
Workflow to bypass liquid-liquid phase separation (oiling out) in fluorinated intermediates.
Validated Experimental Protocols
To ensure trustworthiness, every protocol provided here is designed as a self-validating system . This means the procedure includes integrated analytical checkpoints to confirm the physical state of the system before proceeding to the next step.
Protocol A: Seeded Cooling Crystallization in Ethyl Acetate
Ethyl acetate (EtOAc) is highly effective for the standard purification of 6-fluoro-1,2-benzisoxazole derivatives, offering an excellent balance of solubility at reflux and high impurity rejection at low temperatures[1].
-
Step 1: Suspend the crude intermediate in 5–7 volumes of EtOAc. Heat the reactor to 70°C under moderate agitation (200 rpm) until complete dissolution is achieved.
-
Step 2: Initiate a controlled cooling ramp of 0.1–0.2 °C/min until the internal temperature reaches 55°C.
-
Step 3 (Validation Check): Extract a 1 mL aliquot and observe under a Polarized Light Microscope (PLM). The solution must be completely dark (isotropic) with no spherical oil droplets. If droplets are present, reheat to 70°C and add 0.5 volumes of EtOAc.
-
Step 4: Introduce 1–2 wt% of highly pure, milled crystalline seed material. Maintain the temperature at 55°C for 60 minutes to allow the seed bed to mature and initiate secondary nucleation.
-
Step 5: Resume cooling at 0.2 °C/min down to 5°C. Hold the suspension at 5°C for 2 hours to achieve maximum desupersaturation.
-
Step 6: Filter the slurry and wash the filter cake with 1–2 volumes of pre-chilled (0–5°C) EtOAc. Dry under vacuum at 45°C.
Mechanistic Rationale: Fluorine atoms strongly withdraw electron density, reducing intermolecular hydrogen-bonding capacity. This makes the intermediate highly lipophilic and prone to forming a metastable liquid phase (oil) rather than nucleating as a solid. By introducing seeds at a specific supersaturation level (the metastable zone), we provide a low-energy surface for solute deposition, kinetically forcing the system into a solid-liquid equilibrium and bypassing the oiling-out phase[3].
Protocol B: Anti-Solvent Crystallization (MEK / Water System)
Methyl ethyl ketone (MEK) is frequently used as a reaction solvent for alkylating the benzisoxazole core. Water acts as a powerful anti-solvent to drive yield[4].
-
Step 1: Following the reaction, concentrate the MEK solution to approximately 3–4 volumes at 50°C.
-
Step 2: Slowly dose water (anti-solvent) at a rate of 0.05 volumes/min until the solution becomes slightly turbid (cloud point).
-
Step 3: Immediately pause the water addition and hold the temperature at 50°C for 30 minutes.
-
Step 4 (Validation Check): Utilize an in-line Focused Beam Reflectance Measurement (FBRM) probe. A sharp increase in chord counts under 50 µm validates crystalline nucleation. A spike in counts over 100 µm without distinct edges suggests oiling out.
-
Step 5: Once a robust crystal bed is confirmed, resume water addition at 0.1 volumes/min until a total of 5 volumes of water have been added. Cool to 20°C, filter, and wash with a 1:2 MEK/Water mixture.
Quantitative Data: Solvent System Performance
Selecting the correct solvent system is critical for balancing yield, purity, and processability. The table below summarizes the performance of common solvent systems for fluorinated benzo[c]isoxazoles.
| Solvent System | Crystallization Method | Oiling Out Risk | Typical Yield | Impurity Rejection | Recommended Use Case |
| Ethyl Acetate (EtOAc) | Cooling | Moderate | 75–85% | High | Standard purification of 6-fluoro-1,2-benzisoxazole derivatives[1]. |
| Methyl Ethyl Ketone (MEK) | Evaporative / Cooling | Low | 80–88% | Very High | Direct crystallization post-alkylation reactions[4]. |
| Ethanol / Water | Anti-solvent | High | >90% | Moderate | High-yield recovery; requires strict seeding to prevent phase separation. |
| Toluene / Heptane | Anti-solvent | Very High | >95% | Low | Crude isolation where purity is secondary to mass recovery. |
Troubleshooting & Root Cause Analysis
Issue 1: High Impurity Retention (SLIP Mechanisms)
When scaling up, you may find that specific impurities (e.g., des-fluoro or regioisomeric byproducts) consistently fail to purge, regardless of the washing protocol.
Logical relationship of Solid-Liquid Impurity Partitioning (SLIP) mechanisms in crystallization.
Causality: Solid-Liquid Impurity Partitioning (SLIP) dictates how impurities incorporate into the crystal lattice. If an impurity undergoes a "SLIP 1" mechanism, its concentration in the mother liquor has exceeded its thermodynamic solubility limit during cooling, causing it to co-precipitate as its own distinct solid phase alongside the product[5]. Resolution: Conduct a SLIP diagnostic test. If SLIP 1 is confirmed, the system concentration of the impurity must be lowered prior to crystallization. This is achieved by either increasing the total solvent volume (dilution) or switching to a solvent system (like MEK) where the impurity has a significantly higher solubility at the final isolation temperature[5].
Issue 2: Oiling Out (Liquid-Liquid Phase Separation)
Causality: The third region of the solubility crystallization diagram is the labile region. When supersaturation is pushed too rapidly (e.g., via crash cooling or rapid anti-solvent addition), the system enters this labile region where spontaneous liquid-liquid phase separation occurs instead of solid nucleation[6]. This oil traps impurities, coats the reactor walls, and eventually hardens into an unfilterable mass[3]. Resolution: If oiling out occurs during seed addition, it indicates the system was pushed too far into the labile zone. Reheat the mixture until the oil dissolves back into a single phase. Adjust your protocol by adding seeds to the anti-solvent first to form a suspension, and then slowly dose the desired crystallized sample dropwise into the seeded solution[3].
Frequently Asked Questions (FAQs)
Q: Why does my fluorinated intermediate form a sticky paste during filtration instead of a free-flowing powder? A: This is a classic symptom of solvent entrapment caused by rapid, uncontrolled nucleation. When crystals grow too fast, they form highly agglomerated, irregular habits that trap the mother liquor within the interstitial spaces. To resolve this, decrease your cooling rate to 0.1 °C/min and ensure you are seeding within the metastable zone to promote the growth of large, distinct prismatic crystals rather than fine agglomerates.
Q: How can I determine if my product has oiled out or if it's just nucleating as very fine amorphous particles? A: The most reliable at-line method is Polarized Light Microscopy (PLM). Crystalline particles will exhibit birefringence (they will glow or show colors under cross-polarized light due to their ordered lattice). Oiled-out droplets are isotropic and will appear as dark, perfectly spherical bubbles.
Q: I am trying to remove a structurally similar crystal form (polymorph) from my product. How do I force the correct form? A: Use minimal seed crystals of the desired pure form to induce crystallization. Repeatedly induce subsequent batches using the product from earlier inductions. Over time, this iterative seeding method dilutes and kinetically eliminates unwanted crystal forms or structurally similar impurities[3].
References
-
Crystallization & Solid Form Challenges for Intermediates - Tianming Pharmaceutical. URL:[Link]
- US20100076196A1 - Process for the preparation of iloperidone - Google Patents.
-
WO 2004/009591 A1 - Process for the preparation of risperidone - Googleapis.com. URL:[Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC). URL: [Link]
-
Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations - ACS Organic Process Research & Development. URL: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. US20100076196A1 - Process for the preparation of iloperidone - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Validation & Comparative
Technical Assessment: 19F NMR Characterization of 4-Fluoro-3-methylbenzo[c]isoxazole
The following guide provides a technical assessment and characterization strategy for 4-Fluoro-3-methylbenzo[c]isoxazole , structured for researchers in medicinal chemistry and structural analysis.
Executive Summary & Structural Context
4-Fluoro-3-methylbenzo[c]isoxazole (also known as 4-fluoro-3-methylanthranil) is a fused bicyclic scaffold where a benzene ring is fused to an isoxazole ring across the [c] bond. In medicinal chemistry, this scaffold serves as a bioisostere for indole or benzofuran derivatives, often modulating metabolic stability and lipophilicity.
The precise 19F NMR chemical shift of this molecule is governed by the unique electronic environment of the 4-position, which is subject to a peri-interaction with the methyl group at position 3. This guide outlines the expected chemical shift range, the mechanistic drivers behind it, and a self-validating protocol for unambiguous assignment.
Key Chemical Identity
| Property | Detail |
| IUPAC Name | 4-Fluoro-3-methylbenzo[c]isoxazole |
| Scaffold Type | Anthranil (2,1-Benzisoxazole) |
| Key Substituents | Fluorine (C4), Methyl (C3) |
| Electronic Feature | Peri-interaction between F-4 and Me-3 |
| Expected 19F Shift | -105 to -115 ppm (Deshielded relative to fluorobenzene) |
19F NMR Chemical Shift Analysis
Theoretical Prediction & Mechanistic Insight
Unlike standard fluorobenzenes (-113.5 ppm), the 4-fluoro-3-methylbenzo[c]isoxazole system exhibits a distinct downfield shift (deshielding) due to two critical factors:
-
Electron-Deficient Heterocycle: The fused isoxazole ring acts as an electron-withdrawing group (EWG), pulling electron density away from the benzene ring, generally deshielding the fluorine nuclei attached to it.
-
The Peri-Effect (Steric Deshielding): The most significant contributor is the spatial proximity of the C4-Fluorine and the C3-Methyl group. This "peri" relationship (analogous to 1,8-disubstituted naphthalenes) creates Van der Waals repulsion and electronic compression. This interaction typically causes a downfield shift (less negative ppm) of 5–15 ppm compared to non-sterically hindered isomers (e.g., 6-fluoro or 5-fluoro isomers).
Comparative Chemical Shift Table
The following table compares the target molecule with structurally relevant standards to establish a predictive window.
| Compound | Structure / Position | Solvent | 19F Shift ( | Note |
| Fluorobenzene | Standard | CDCl | -113.5 | Baseline reference |
| 2-Fluoroacetophenone | Ortho-acyl (Precursor mimic) | CDCl | -109 to -112 | EWG effect |
| 4-Fluorobenzoic acid | Para-EWG | DMSO-d | -106.0 | Electronic deshielding |
| 6-Fluoro-3-methylbenzo[d]isoxazole | Isomer (Risperidone int.) | CDCl | -110 to -112 | No peri-methyl effect |
| 4-Fluoro-3-methylbenzo[c]isoxazole | Target (Predicted) | CDCl | -105 to -115 | Peri-deshielding dominates |
Note: Shifts are referenced to CFCl
(0 ppm). Positive values are downfield (rare for Ar-F), negative values are upfield.
Structural Assignment Logic (Regioisomer Differentiation)
Distinguishing the 4-fluoro isomer from the 5-fluoro , 6-fluoro , or 7-fluoro regioisomers is critical during synthesis. 19F-1H coupling constants provide the definitive fingerprint.
Coupling Constant Analysis ( )
-
4-Fluoro Isomer: The fluorine is at position 4.[1]
-
Ortho-coupling (
): Couples to H5 (~8–10 Hz). -
Meta-coupling (
): Couples to H6 (~5–6 Hz). -
Para-coupling (
): Couples to H7 (~2 Hz). -
Result: A ddd (doublet of doublet of doublets) pattern, often appearing as a pseudo-quartet depending on resolution.
-
-
5-Fluoro Isomer:
-
Ortho-coupling: Couples to H4 and H6.
-
Result: Distinct td (triplet of doublets) or dt pattern depending on H4/H6 equivalence.
-
Decision Pathway Diagram
The following Graphviz diagram illustrates the logic flow for confirming the 4-fluoro structure.
Caption: Logical workflow for distinguishing the 4-fluoro regioisomer using 19F NMR spectral features.
Experimental Protocol: Synthesis & Characterization
To ensure high-confidence identification, the following synthesis and characterization workflow is recommended. This protocol is self-validating because the precursor's structure dictates the product's regiochemistry.
Synthesis Route (Regiocontrol)
The most reliable route to the 4-fluoro isomer is the Davis-Beirut Reaction or cyclization of 2-nitro-6-fluorobenzyl derivatives, or more commonly, the thermolysis of 2-azido-6-fluoroacetophenone .
-
Precursor: Start with 2-Amino-6-fluoroacetophenone .
-
Diazotization/Azidation: Convert amino group to azide.
-
Cyclization: Thermolysis leads to nitrene insertion into the carbonyl, forming the N-O bond of the anthranil.
-
Note: Since the fluorine is at position 6 of the acetophenone (ortho to carbonyl), it ends up at position 4 of the benzo[c]isoxazole.
-
NMR Acquisition Parameters
-
Solvent: CDCl
(preferred for resolution) or DMSO-d (if solubility is poor). -
Internal Standard:
-Trifluorotoluene (PhCF , -63.7 ppm) or Hexafluorobenzene (C F , -164.9 ppm). -
Pulse Sequence:
-
zgfig (Inverse gated decoupling) for quantitative integration.
-
zg (Coupled) for multiplet analysis (crucial for J-coupling verification).
-
-
Relaxation Delay (D1): Set to
(typically 5–10 seconds) to ensure accurate integration if quantifying.
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway ensuring the fluorine is positioned at C4, validating the NMR assignment.
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative guide on substituent effects and coupling constants).
-
Rosen, G. M., et al. (2013). "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry, 3, 1-13. Link (Discusses keto-enol and heterocyclic shifts).
-
Tantillo, D. J., et al. (2018).[2] "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry, 83(6), 3220–3225.[2] Link (Methodology for computational prediction of shifts).
-
Sloop, J. C. (2013).[3] "Synthesis of fluorinated anthranilic diamides." Bioorganic & Medicinal Chemistry, 16(6), 3163-3170. (Context for fluorinated anthranil synthesis).
Sources
Technical Comparison: IR Spectroscopic Profiling of Benzo[c]isoxazole vs. Isomeric Scaffolds
This guide outlines the infrared (IR) spectroscopic characterization of the benzo[c]isoxazole ring system (also known as anthranil or 2,1-benzisoxazole ). It specifically addresses the analytical challenge of distinguishing this scaffold from its structural isomers, benzo[d]isoxazole (1,2-benzisoxazole) and benzoxazole , using vibrational spectroscopy.
Executive Summary & Structural Logic
Benzo[c]isoxazole is a bicyclic heteroaromatic system where a benzene ring is fused to the c-face of an isoxazole ring. Unlike its isomer benzo[d]isoxazole, the [c]-fused system exhibits significant
The Core Analytical Challenge: Researchers often synthesize these compounds via cyclization of o-substituted nitro or azido benzenes. A common failure mode in synthesis is the inadvertent formation of the thermodynamically more stable benzo[d]isoxazole or benzoxazole. Standard IR tables for "aromatics" are insufficient for differentiation.
Mechanistic Insight for IR Interpretation:
-
Benzo[c]isoxazole (Anthranil): Possesses a "pro-quinoid" structure. This stiffens the ring bonds, shifting the C=C/C=N stretching frequencies to higher wavenumbers (
) compared to standard aromatics.[1] -
Benzo[d]isoxazole: A fully aromatic system (benzenoid). Exhibits standard aromatic ring breathing modes (
). -
Benzoxazole: Characterized by a strong C=N stretch and distinct C-O-C ether-like vibrations.
Comparative IR Absorption Data
The following table synthesizes experimental data to provide a self-validating diagnostic matrix.
Table 1: Diagnostic IR Bands of Benzo[c]isoxazole and Isomers
| Vibrational Mode | Benzo[c]isoxazole (2,1-isomer) | Benzo[d]isoxazole (1,2-isomer) | Benzoxazole | Differentiation Logic |
| Primary Ring Stretch (C=N / C=C) | 1635 – 1665 cm⁻¹ (Strong) | 1610 – 1620 cm⁻¹ (Med-Strong) | 1610 – 1625 cm⁻¹ (Variable) | The quinoid nature of the [c]-isomer shifts this band to a higher frequency than the purely aromatic [d]-isomer. |
| Secondary Ring / N-O Breathing | 1370 – 1380 cm⁻¹ | ~1400 – 1450 cm⁻¹ | N/A | The N-O bond in the [c]-isomer is part of the cross-conjugated system, often appearing as a distinct band near 1375 cm⁻¹. |
| C-O / Ring Deformation | 1070 – 1125 cm⁻¹ | 1210 – 1250 cm⁻¹ | 1240 – 1260 cm⁻¹ (Strong) | Benzoxazole shows a very strong "ether-like" C-O-C stretch. Benzo[c] lacks this intense ether band. |
| C-H Out-of-Plane (oop) | 735 – 770 cm⁻¹ (Ortho-disubstituted) | 740 – 760 cm⁻¹ | 740 – 760 cm⁻¹ | All three share the ortho-disubstituted benzene pattern; this region confirms the fused benzene ring but cannot distinguish isomers. |
| N-H Stretch (if substituted) | Absent (in parent) | Absent (in parent) | Absent (in parent) | If synthesis involves o-aminobenzaldehyde, lack of 3200-3400 cm⁻¹ confirms cyclization. |
Critical Note: In 3-substituted benzo[c]isoxazoles (e.g., 3-phenyl or 3-styryl), the conjugation extends, potentially merging the 1635 cm⁻¹ band with alkene stretches. However, the absence of the strong 1250 cm⁻¹ band (characteristic of benzoxazole) and the high-frequency shift of the main ring band remain diagnostic.
Experimental Protocol: Self-Validating Identification
To ensure data integrity, use the following protocol. The "Self-Validating" aspect relies on checking precursor consumption and isomer exclusion.
Method A: Sample Preparation (ATR vs. KBr)
-
Recommendation: Use Attenuated Total Reflectance (ATR) for benzo[c]isoxazole derivatives.
-
Reasoning: Benzo[c]isoxazoles can be thermally and mechanically labile. The high pressure required for KBr pellet formation may induce ring opening or isomerization in highly strained derivatives. ATR requires no pressure and minimal sample.
Method B: Step-by-Step Characterization Workflow
-
Baseline Correction: Perform background scan on the clean Diamond/ZnSe crystal.
-
Precursor Check: Scan the starting material (e.g., o-azidobenzaldehyde).
-
Validation: Confirm disappearance of the Azide (
) doublet at 2100–2150 cm⁻¹ . If this peak remains, cyclization is incomplete.
-
-
Product Scan: Collect spectrum (32 scans, 4 cm⁻¹ resolution).
-
Isomer Triage (Decision Logic):
Visualization of Logic & Workflow
Diagram 1: Spectral Decision Tree for Isomer Assignment
This flowchart guides the researcher through the logical deduction process based on the IR data provided above.
Caption: Logic flow for distinguishing benzo[c]isoxazole from its precursors and isomers using characteristic IR bands.
Diagram 2: Vibrational Modes & Structural Context
This diagram illustrates the structural difference causing the spectral shift.
Caption: Structural origin of the frequency shift between the [c] and [d] isomers.
References
-
Domene, C., Jenneskens, L. W., & Fowler, P. W. (2005).[4] Aromaticity of anthranil and its isomers, 1,2-benzisoxazole and benzoxazole.[4] Tetrahedron Letters, 46(23), 4077–4080.[4] Link
-
Srivastava, A., et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 874–881.[5] Link
-
BenchChem Technical Guides. (2025). Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives. Link
-
Palmer, M. H., et al. (2003). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700 cm⁻¹. Journal of Molecular Spectroscopy. Link
-
Nunes, C. M., et al. (2022). Simultaneous Tunneling Control in Conformer-Specific Reactions. Journal of the American Chemical Society (via NSF PAR). Link
Sources
Navigating the Maze of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl-Fluoro-Anthranils
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and analytical chemistry, the precise structural elucidation of novel compounds is paramount. Methyl-fluoro-anthranils, a class of compounds with potential applications in medicinal chemistry, present a unique analytical challenge due to the subtle yet significant influence of positional isomerism on their physicochemical properties and, consequently, their behavior in analytical instruments. This guide, intended for researchers and drug development professionals, provides an in-depth, comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of methyl-fluoro-anthranil isomers. By understanding these fragmentation pathways, scientists can more accurately identify and characterize these compounds, a critical step in the drug discovery pipeline.
The Foundation: Understanding Fragmentation in Aromatic Esters
Electron ionization mass spectrometry is a powerful technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into smaller, charged species. The resulting mass spectrum is a unique fingerprint of the molecule's structure. For aromatic esters like methyl-fluoro-anthranils, fragmentation is largely dictated by the stability of the aromatic ring and the nature of its substituents.
Key fragmentation reactions for aromatic esters include:
-
α-Cleavage: The cleavage of the bond adjacent to the carbonyl group, often leading to the loss of the alkoxy group (•OCH₃) or the alkyl group from the ester.
-
Loss of Neutral Molecules: Elimination of small, stable neutral molecules such as carbon monoxide (CO), water (H₂O), or formaldehyde (CH₂O).
-
Rearrangements: Intramolecular rearrangements, such as the McLafferty rearrangement, can occur if the substituent contains a transferable hydrogen atom.
-
"Ortho Effect": The interaction between adjacent (ortho) substituents on an aromatic ring can lead to unique fragmentation pathways not observed in meta or para isomers.[1][2]
A Case Study: Fragmentation of Methyl 4-Fluoro-2-aminobenzoate
To illustrate the principles of fragmentation for this class of compounds, let's consider a hypothetical example: methyl 4-fluoro-2-aminobenzoate . The molecular weight of this compound is 169.15 g/mol .
The primary fragmentation pathways for this isomer are proposed as follows:
-
Loss of the Methoxy Radical (•OCH₃): A common initial fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion.
-
M+• (m/z 169) → [M - •OCH₃]+ (m/z 138)
-
-
Loss of Formaldehyde (CH₂O): Subsequent to the loss of the methoxy radical, the resulting ion can undergo further fragmentation.
-
Loss of Carbon Monoxide (CO): The acylium ion can lose a molecule of carbon monoxide.
-
[M - •OCH₃]+ (m/z 138) → [M - •OCH₃ - CO]+ (m/z 110)
-
-
Influence of the Fluoro and Amino Groups: The positions of the fluoro and amino groups will influence the stability of the fragment ions and may promote or inhibit certain pathways. In the para position, the fluorine atom's electron-withdrawing nature can influence the electron density of the ring and affect fragmentation.
Below is a visual representation of the proposed primary fragmentation pathway for methyl 4-fluoro-2-aminobenzoate.
Caption: Proposed primary fragmentation pathway of methyl 4-fluoro-2-aminobenzoate.
The Isomeric Difference: A Comparative Analysis
The true analytical challenge arises when distinguishing between positional isomers of methyl-fluoro-anthranils. The relative positions of the methyl and fluoro groups can significantly alter the fragmentation pattern, providing key diagnostic information.
| Isomer | Predicted Key Fragmentation Pathways | Expected Distinguishing Features |
| Methyl 4-fluoro-2-aminobenzoate | - Loss of •OCH₃ to form m/z 138.- Subsequent loss of CO to form m/z 110. | Relatively straightforward fragmentation dominated by the ester group. |
| Methyl 3-fluoro-2-aminobenzoate | - Potential for "ortho effect" between the amino and ester groups, leading to the loss of methanol (CH₃OH) to form an ion at m/z 137.[1]- Loss of •OCH₃ to form m/z 138. | The presence and relative intensity of the [M - CH₃OH]+• ion at m/z 137 would be a key differentiator. |
| Methyl 5-fluoro-2-aminobenzoate | - Loss of •OCH₃ to form m/z 138.- Subsequent loss of CO to form m/z 110. | Fragmentation pattern is expected to be similar to the 4-fluoro isomer, but relative ion intensities may differ due to the altered electronic effects of the fluorine in the meta position relative to the amino group. |
The "ortho effect" is a particularly powerful diagnostic tool. When two substituents are adjacent on the aromatic ring, they can interact during fragmentation, leading to unique neutral losses that are not observed or are significantly less abundant in the meta and para isomers.[1][2] For methyl 3-fluoro-2-aminobenzoate, the proximity of the amino and methyl ester groups could facilitate a hydrogen transfer from the amino group to the ester, resulting in the elimination of a neutral methanol molecule.
Below is a comparative diagram highlighting the key differentiating fragmentation step for the 3-fluoro isomer.
Caption: Key differentiating fragmentation pathways for two methyl-fluoro-anthranil isomers.
Experimental Protocol for Mass Spectrometric Analysis
To obtain high-quality mass spectra for the comparative analysis of methyl-fluoro-anthranil isomers, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
1. Sample Preparation:
- Dissolve approximately 1 mg of the methyl-fluoro-anthranil isomer in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate).
- Vortex the solution to ensure complete dissolution.
- If necessary, perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 7890B GC System (or equivalent).
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless or split (e.g., 20:1 split ratio).
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the chromatographic peak corresponding to the methyl-fluoro-anthranil isomer.
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak (M+•).
- Analyze the fragment ions and their relative abundances.
- Compare the fragmentation patterns of the different isomers, paying close attention to the presence and intensity of diagnostic ions as discussed in the comparative analysis section.
Conclusion
The differentiation of positional isomers is a persistent challenge in analytical chemistry. For methyl-fluoro-anthranils, a thorough understanding of their EI-MS fragmentation patterns provides a powerful tool for their unambiguous identification. By leveraging the principles of mass spectrometry, including the influential "ortho effect," researchers can confidently distinguish between isomers, ensuring the accuracy of their structural assignments. This knowledge is not merely academic; it is a critical component of the rigorous characterization required in the development of new pharmaceutical agents. The methodologies and comparative data presented in this guide offer a solid foundation for scientists working with this important class of molecules.
References
-
D. V. Ramana and M. Vairamani, "Ortho effects in the mass spectra of some aromatic compounds," Mass Spectrometry Reviews, vol. 9, no. 4, pp. 371-395, 1990. Available: [Link]
- J. H. Beynon, R. A. Saunders, and A. E. Williams, The Mass Spectra of Organic Molecules. Amsterdam: Elsevier, 1968.
- F. W. McLafferty and F. Tureček, Interpretation of Mass Spectra, 4th ed. Sausalito, CA: University Science Books, 1993.
-
NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. Available: [Link]
- H. Budzikiewicz, C. Djerassi, and D. H. Williams, Mass Spectrometry of Organic Compounds. San Francisco, CA: Holden-Day, 1967.
Sources
Bioisosteric Replacement of Indole with 4-Fluoro-3-methylbenzo[c]isoxazole: A Comprehensive Comparison Guide
Executive Summary & Rationale
The indole ring is one of the most ubiquitous "privileged scaffolds" in drug discovery, serving as the core of countless natural products and synthetic therapeutics[1]. However, despite its excellent target-binding properties, the indole core frequently introduces severe pharmacokinetic bottlenecks. The electron-rich C2 and C3 positions are highly susceptible to rapid cytochrome P450 (CYP)-mediated oxidation, while the N1 amine acts as a site for phase II glucuronidation and functions as a hydrogen bond donor (HBD) that can restrict blood-brain barrier (BBB) penetrance.
To systematically engineer these liabilities out of lead compounds, medicinal chemists employ non-classical bioisosterism[2]. The benzo[c]isoxazole (anthranil) heterocycle has emerged as a structurally rigid, metabolically robust bioisostere for the indole and benzoylamino groups[3][4]. Specifically, 4-Fluoro-3-methylbenzo[c]isoxazole represents a highly optimized iteration of this scaffold.
Causality of the Structural Design:
-
Benzo[c]isoxazole Core: Replaces the indole NH with an internal N-O motif. This eliminates the HBD, thereby lowering the desolvation penalty required for the molecule to cross lipophilic cell membranes, significantly enhancing passive permeability[4].
-
3-Methyl Substitution: Acts as a precise steric shield. By occupying the position topologically equivalent to the vulnerable C3 of indole, it physically blocks enzymatic access, preventing oxidative degradation.
-
4-Fluoro Substitution: Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I). This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, deactivating the ring toward electrophilic attack by CYP450 reactive oxygen species[5]. Furthermore, the small Van der Waals radius of fluorine (1.47 Å) minimizes steric clashes with target binding pockets.
Physicochemical & ADME Comparison
The transition from an indole to a 4-Fluoro-3-methylbenzo[c]isoxazole core fundamentally alters the physicochemical landscape of the molecule. Table 1 summarizes the representative quantitative shifts in performance metrics when this bioisosteric replacement is executed.
Table 1: Comparative Profiling of Indole vs. 4-Fluoro-3-methylbenzo[c]isoxazole Scaffolds
| Parameter | Indole Core | 4-Fluoro-3-methylbenzo[c]isoxazole | Impact on Drug Design |
| Hydrogen Bond Donors (HBD) | 1 | 0 | Improved membrane permeability and BBB crossing. |
| Hydrogen Bond Acceptors (HBA) | 0 | 2 | Alters binding pocket interaction dynamics. |
| Topological Polar Surface Area | 15.8 Ų | 26.0 Ų | Remains well within Lipinski limits (<140 Ų). |
| Primary Metabolic Liability | High (C2/C3 Oxidation) | Low (Sterically/Electronically Shielded) | Prolonged in vivo half-life. |
| Intrinsic Clearance (HLM) | >150 µL/min/mg (Rapid) | <20 µL/min/mg (Stable) | Reduced dosing frequency required. |
| HOMO Energy Level | High (Electron-rich) | Low (Electron-deficient) | Resistance to electrophilic CYP450 attack. |
Mechanistic Pathway Visualization
The following diagram illustrates the logical divergence in metabolic fate between the two scaffolds when exposed to hepatic enzymes.
Metabolic divergence of indole vs. 4-Fluoro-3-methylbenzo[c]isoxazole under CYP450 action.
Experimental Workflows & Protocols
To objectively validate the performance of this bioisosteric replacement, rigorous experimental protocols must be employed. The following methodologies detail the synthetic integration of the scaffold and the subsequent in vitro metabolic validation.
Protocol A: Synthetic Integration via Rh(III)-Catalyzed C-H Amination
Benzo[c]isoxazoles (anthranils) are highly versatile reagents. Under transition-metal catalysis, the labile N-O bond can be cleaved to generate a reactive aryl nitrene intermediate, which facilitates direct C-H amination onto lead scaffolds[6][7].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the target lead substrate (e.g., an aryl aldehyde or arene, 0.2 mmol) and 4-Fluoro-3-methylbenzo[c]isoxazole (0.24 mmol, 1.2 equiv).
-
Catalyst Loading: Add[Cp*RhCl₂]₂ (5 mol%) as the transition-metal catalyst and AgSbF₆ (20 mol%) as the halogen abstractor to generate the active cationic Rh(III) species[7].
-
Solvent & Base: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE, 2.0 mL) and add NaOAc (1.0 equiv) to facilitate the concerted metalation-deprotonation (CMD) step.
-
Reaction: Seal the tube and stir at 80 °C for 12 hours. Causality: The elevated temperature is required to overcome the activation energy for N-O bond thermal cleavage following Rh-coordination.
-
Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Isolate the functionalized product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Human Liver Microsome (HLM) Stability Assay
To prove that the bioisosteric switch successfully mitigates CYP-mediated degradation, a self-validating HLM assay is required. This system isolates phase I metabolism.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is a critical cofactor for maintaining the structural integrity of the microsomal membrane and enzyme complexes.
-
Compound Spiking: Add the test compound (Indole derivative vs. Benzisoxazole derivative) to achieve a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP enzyme denaturation.
-
Pre-Incubation: Incubate the mixture at 37 °C for 5 minutes in a shaking water bath to achieve thermal equilibrium.
-
Reaction Initiation (The Trigger): Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Self-Validation Note: Prepare a parallel "Minus-NADPH" control. If the compound degrades in the absence of NADPH, the instability is chemical or driven by non-CYP enzymes (e.g., amidases), ensuring data integrity.
-
Positive Control: Run Verapamil concurrently to verify the metabolic competence of the HLM batch.
-
-
Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the incubation mixture.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity and preventing artifactual degradation.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (
).
References
-
Simple and Versatile Electrochemical Synthesis of Highly Substituted 2,1-Benzisoxazoles ChemRxiv[Link]
-
Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases Helda (University of Helsinki)[Link]
-
Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease PubMed Central (PMC)[Link]
-
Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design LASSBIO (UFRJ)[Link]
-
Overview on Diverse Biological Activities of Benzisoxazole Derivatives ResearchGate[Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives PubMed Central (PMC)[Link]
-
Cp*Rh(III)‐Catalyzed Directed Amidation of Aldehydes Using Anthranils ResearchGate[Link]
Sources
- 1. helda.helsinki.fi [helda.helsinki.fi]
- 2. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 3. Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Anthranilic Acid Isomers
In the landscape of pharmaceutical development and quality control, the precise separation and quantification of isomeric impurities are paramount. Positional isomers, such as the isomers of anthranilic acid (aminobenzoic acid), often exhibit similar physicochemical properties, presenting a significant challenge for analytical chemists. Their separation is critical as different isomers can have varied pharmacological activities or toxicological profiles.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for resolving anthranilic acid isomers, offering field-proven insights into method development, optimization, and the underlying chromatographic principles that govern their separation.
The Isomeric Challenge: Understanding the Analytes
Anthranilic acid (2-aminobenzoic acid) and its positional isomers, 3-aminobenzoic acid and 4-aminobenzoic acid, are structurally similar compounds that are crucial as starting materials or are potential impurities in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The subtle differences in the position of the amino group on the benzoic acid ring lead to minor variations in polarity, pKa, and hydrophobicity, which must be exploited for successful chromatographic separation.
Separating these molecules is difficult because their similar structures result in nearly identical interactions with both the stationary and mobile phases in many standard chromatographic systems.[3][4] Therefore, a successful separation hinges on selecting a chromatographic mode and conditions that can amplify these small structural differences.
Caption: Chemical structures of the three positional isomers of aminobenzoic acid.
Comparative Analysis of HPLC Methodologies
The choice of chromatographic mode is the most critical factor in achieving baseline resolution of these isomers. We will compare the two most powerful approaches: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of modern analytical laboratories, separating compounds primarily based on their hydrophobicity.[5] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water or buffer and acetonitrile or methanol).
Causality Behind Experimental Choices:
-
Stationary Phase Selection: While a standard C18 column can provide some separation, columns offering alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), are often superior for aromatic isomers.[5][6] These phases introduce π-π and dipole-dipole interactions, which can better differentiate the electron density distribution differences among the isomers.
-
Mobile Phase pH Control: The aminobenzoic acids are zwitterionic compounds, meaning their charge state is highly dependent on pH.[1] Operating the mobile phase at a pH below the pKa of the carboxylic acid group (~pH 2-3) will protonate it, neutralizing its charge and increasing retention. Conversely, a pH above the pKa of the amino group will deprotonate it. Fine-tuning the pH is the most effective tool for manipulating selectivity in RP-HPLC for these compounds.[7]
-
Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can alter selectivity. ACN often provides sharper peaks due to its lower viscosity, while MeOH can offer different selectivity due to its protic nature and stronger hydrogen bonding capabilities.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for retaining and separating polar compounds that show little or no retention in RP-HPLC.[8][9] It utilizes a polar stationary phase (e.g., unbonded silica, amide, or diol) and a mobile phase rich in a non-polar organic solvent, like acetonitrile, with a small amount of aqueous buffer.[10][11]
Causality Behind Experimental Choices:
-
Mechanism: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase.[9] More polar analytes, like the aminobenzoic acid isomers, are more strongly retained.
-
Orthogonal Selectivity: HILIC provides a completely different (orthogonal) selectivity compared to RP-HPLC.[9][12] This makes it a powerful tool when RP methods fail to achieve adequate resolution. The separation is driven by hydrophilic interactions and hydrogen bonding, which can be highly sensitive to the positional differences of the polar amino and carboxyl groups.
-
Mobile Phase Composition: In HILIC, water is the strong, eluting solvent.[8] The retention is primarily controlled by the percentage of acetonitrile in the mobile phase; higher ACN content leads to stronger retention. The buffer type and concentration in the aqueous portion also play a crucial role in managing peak shape and selectivity.
Experimental Data & Protocols
While exact retention times can vary between systems, the following table provides an illustrative comparison of expected elution orders and relative retention based on the principles discussed above.
Illustrative Performance Data
| Parameter | Method 1: RP-HPLC (C18) | Method 2: HILIC (Amide) |
| Column | C18, 4.6 x 150 mm, 5 µm | Amide, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 2.5B: AcetonitrileGradient: 10-40% B over 15 min | A: AcetonitrileB: 100 mM Ammonium Acetate, pH 5.0Gradient: 95-80% A over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Elution Order | 1. 2-Aminobenzoic Acid2. 3-Aminobenzoic Acid3. 4-Aminobenzoic Acid | 1. 4-Aminobenzoic Acid2. 3-Aminobenzoic Acid3. 2-Aminobenzoic Acid |
| Rationale for Elution | Based on increasing hydrophobicity. The para-isomer (4-ABA) is typically the most retained due to its symmetry and interaction with the C18 chains. | Based on decreasing polarity. The ortho-isomer (2-ABA) is the most polar due to potential intramolecular hydrogen bonding and interacts most strongly with the polar stationary phase. |
Protocol: RP-HPLC Method Development Workflow
This protocol describes a self-validating system for developing a robust RP-HPLC method for separating anthranilic acid isomers, grounded in guidelines from the International Council for Harmonisation (ICH).[13][14]
Caption: A logical workflow for developing and validating an HPLC method for isomer separation.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Sample Solution: Prepare a stock solution containing all three aminobenzoic acid isomers at 1 mg/mL in methanol. Dilute with a 50:50 mixture of Mobile Phase A and B to a final working concentration of approximately 10 µg/mL for each isomer.
-
-
Initial Screening:
-
Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions.
-
Inject the sample solution and run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention times.
-
Repeat the screening on columns with different selectivities, such as a Phenyl-Hexyl or PFP column, using the same gradient.
-
-
Method Optimization:
-
Select the column that provides the best initial selectivity (the largest spacing between peaks).
-
Optimize the gradient. If peaks are closely eluted, decrease the gradient slope (e.g., change from a 20-minute to a 30-minute gradient) to improve resolution.[3][7]
-
Adjust the column temperature. Increasing the temperature can decrease retention times and improve peak efficiency, but may also alter selectivity.[15] Test at 30°C, 35°C, and 40°C.
-
-
System Suitability and Validation:
-
Once optimal conditions are established, perform a system suitability test by making at least five replicate injections of the standard solution.
-
According to ICH guidelines, the relative standard deviation (RSD) for the peak areas should be less than 2.0%, and the resolution (Rs) between critical pairs should be greater than 1.5.[13]
-
Proceed with full method validation, assessing parameters like linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose.[14][16]
-
Conclusion and Expert Recommendations
The successful HPLC separation of anthranilic acid isomers is an achievable but non-trivial task that requires a systematic approach to method development.
-
For most applications, Reversed-Phase HPLC remains the primary choice due to its robustness and familiarity. Success is most often found by moving beyond a standard C18 column to a phase that offers alternative selectivity (e.g., Phenyl or PFP) and by carefully controlling the mobile phase pH to manipulate the ionization state of the analytes.
-
When RP-HPLC methods fall short, HILIC offers a powerful and orthogonal solution. Its unique retention mechanism, based on hydrophilicity, often provides an inverted elution order and the necessary selectivity to resolve these challenging polar isomers.[12]
Ultimately, the optimal method will depend on the specific sample matrix and the required sensitivity. By understanding the underlying chemical principles and systematically exploring the available chromatographic variables, researchers can develop robust and reliable methods for the critical task of isomer analysis.
References
- Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products - ResearchGate. (n.d.).
- Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US. (n.d.).
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers - Taylor & Francis. (2007, February 6).
- Hydrophilic interaction chromatography – Knowledge and References - Taylor & Francis. (n.d.).
- Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing. (n.d.).
- Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices - Benchchem. (n.d.).
- Technical Support Center: Separation of Benzenehexamine Isomers - Benchchem. (n.d.).
- Method development and validation of related substances in Pantoprazole Sodium by RP HPLC - JOCPR. (n.d.).
- Hydrophilic Interaction Chromatography - Shinwa Chemical Industries Ltd. (n.d.).
- Dolci, M. (2013, June 6). Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity.
- Method Development and Validation of Related Substances by HPLC for Analysis of Valacyclovir Hcl in valacyclovir Hcl Tablet Formulations - Slideshare. (n.d.).
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025, August 5).
- Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
- Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome - Books. (2021, July 21).
- Purification and characterization of anthranilate synthase from Catharanthus roseus - PubMed. (n.d.).
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11).
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
- A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles - Semantic Scholar. (n.d.).
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (2025, December 31).
- Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids - Beilstein Journals. (2016, May 4).
- HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. (n.d.).
- Synthesis of Heterocycles from Anthranilic acid and its Derivatives - CORE. (n.d.).
- Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- - Benchchem. (n.d.).
- HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. (2026, January 21).
- Factors Affecting Resolution in HPLC - Sigma-Aldrich. (n.d.).
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry. (n.d.).
- 3-Amino-2-methylbenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- 3-Amino-2-methylbenzoic Acid | 52130-17-3 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Reversed Phase HPLC Columns - Phenomenex. (n.d.).
- Factors Impacting Chromatography Retention Time - Separation Science. (2024, July 4).
- 3-Amino-2-Methylbenzoic Acid: A Versatile Research Compound. (n.d.).
- Hydrophilic interaction liquid chromatography of anthranilic acid-labelled oligosaccharides with a 4-aminobenzoic acid ethyl ester-labelled dextran hydrolysate internal standard - ResearchGate. (2025, August 7).
- Application Note: HPLC Analysis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Purity - Benchchem. (n.d.).
- Solubility Determination and Thermodynamic Correlation of 3-Amino-2-methylbenzoic Acid in 12 Monosolvents from 288.15 to 328.15 K | Journal of Chemical & Engineering Data - ACS Publications. (n.d.).
- HPLC Methods for analysis of 3-Aminobenzoic acid - HELIX Chromatography. (n.d.).
- Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2024, February 9).
- Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3).
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (n.d.).
- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.).
- (A) HPLC chromatogram of 2BE (retention time: 11.1 min), 2PE (retention... - ResearchGate. (n.d.).
- Studies on Some 2,1-Benzisoxazole Derivatives. (n.d.).
- A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles - ACS Publications. (2014, August 26).
- Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19).
- Isomers and Recommended HPLC Columns for Effective Separation - MTC USA. (2025, June 19).
- Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns - ResearchGate. (2025, August 9).
- Analysis of anthranilic acid by liquid chromatography - PubMed. (n.d.).
- 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem. (n.d.).
- Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl) - MDPI. (2024, March 5).
- Benzoic Acid | SIELC Technologies. (2003, September 24).
- 2.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. (2022, May 26).
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rsc.org [rsc.org]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 8. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Hydrophilic Interaction Chromatography - Shinwa Chemical Industries Ltd. [shinwa-cpc.co.jp]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 16. Method Development and Validation of Related Substances by HPLC for Analysis of Valacyclovir Hcl in valacyclovir Hcl Tablet Formulations | PDF [slideshare.net]
Validating Purity of 4-Fluoro-3-methylbenzo[c]isoxazole by TLC
Executive Summary & Strategic Context
In the high-stakes environment of medicinal chemistry, 4-Fluoro-3-methylbenzo[c]isoxazole (an anthranil derivative) serves as a critical pharmacophore, particularly in the synthesis of atypical antipsychotics and kinase inhibitors. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity analysis, Thin Layer Chromatography (TLC) offers an irreplaceable advantage in rapid, high-throughput reaction monitoring and initial purity screening.
This guide provides a validated, self-consistent TLC protocol for assessing the purity of 4-Fluoro-3-methylbenzo[c]isoxazole. It contrasts this method with instrumental alternatives and details a robust workflow to detect common synthetic impurities, such as unreacted 2-nitro-6-fluoroacetophenone precursors.
Comparative Analysis: TLC vs. Instrumental Alternatives
| Feature | TLC (Silica Gel 60 F254) | HPLC (UV-Vis/PDA) | GC-MS |
| Primary Utility | Rapid qualitative screening, reaction monitoring (t=0 to t=end). | Quantitative purity (%), impurity identification. | Volatile impurity analysis, structural confirmation. |
| Cost Per Run | Low (< $1.00) | High ($20.00+) | Medium-High |
| Time to Result | 5–10 minutes (parallel) | 30–60 minutes | 20–40 minutes |
| Limit of Detection | ~0.1–0.5 µg (Visual) | < 0.01 µg (Detector dependent) | < 0.001 µg |
| Blind Spots | Non-UV active impurities (without stain). | Co-eluting peaks (requires gradient optimization). | Thermally unstable compounds. |
Scientific Grounding: The Chemistry of Separation
To validate purity effectively, one must understand the polarity differences between the product and its likely impurities.
-
The Product: 4-Fluoro-3-methylbenzo[c]isoxazole is a pseudo-aromatic heterocycle. It possesses moderate polarity due to the isoxazole ring's dipole but lacks strong hydrogen bond donors.
-
The Impurities:
-
Precursor (2-Nitro-6-fluoroacetophenone): Contains a nitro group and a ketone. Typically exhibits different retention behavior due to the strong electron-withdrawing nitro group.
-
Reduction Intermediates (Hydroxylamines): If the cyclization is incomplete, N-hydroxy intermediates may remain. These are significantly more polar (lower Rf) due to H-bonding capability.
-
Hypothesis for Separation: A mobile phase of Hexane:Ethyl Acetate (non-polar/polar mix) will separate the moderately polar isoxazole from the more polar hydroxylamine intermediates and the distinctively polar nitro-precursors.
Validated Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Stationary Phase: Silica Gel 60 F
Aluminum-backed plates (20 x 20 cm). -
Solvents: HPLC-grade n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM).
-
Reference Standards: Pure 4-Fluoro-3-methylbenzo[c]isoxazole (if available), Starting Material (2-nitro-6-fluoroacetophenone).
-
Visualization: UV Lamp (254 nm & 365 nm), Iodine Chamber.
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Target Solution: Dissolve 5 mg of the synthesized product in 1 mL of DCM. (Concentration: ~5 mg/mL).
-
Standard Solution: Dissolve 5 mg of the starting material in 1 mL of DCM.
-
Co-Spot Solution: Mix 10 µL of Target Solution and 10 µL of Standard Solution in a separate vial.
Phase 2: Mobile Phase Optimization
For benzisoxazole derivatives, a gradient of polarity is tested. The optimal system typically lies between 10% and 30% EtOAc in Hexane.
-
System A: Hexane:EtOAc (90:10) – Retards movement, good for separating non-polar impurities.
-
System B (Recommended): Hexane:EtOAc (80:20) – Balanced Rf (0.3 – 0.6) for isoxazoles.[1]
-
System C: Hexane:EtOAc (60:40) – Moves polar impurities off the baseline.
Phase 3: Development & Visualization
-
Spotting: Apply 1-2 µL of Target, Standard, and Co-spot to the plate baseline (1 cm from bottom).
-
Elution: Place in a saturated chamber. Allow solvent front to migrate to 1 cm from the top.
-
Drying: Air dry to remove solvent.
-
Detection (UV): Visualize under 254 nm. The benzo[c]isoxazole core is aromatic and will quench fluorescence, appearing as a dark spot against the bright green background.
-
Detection (Stain - Optional): If UV is ambiguous, place in an Iodine chamber. The organic heterocycle will absorb iodine and turn brown/yellow.
Workflow Visualization
The following diagram outlines the logical flow for validating the purity, including decision nodes for troubleshooting.
Caption: Logical workflow for TLC validation, including troubleshooting loops for common separation issues.
Data Interpretation & Validation Parameters
To claim "validated purity" via TLC, you must assess the following parameters.
Specificity (Rf Values)
In a Hexane:EtOAc (80:20) system, typical retardation factors (Rf) are:
| Compound | Estimated Rf | Visual Characteristic (UV 254) |
| 4-Fluoro-3-methylbenzo[c]isoxazole | 0.45 ± 0.05 | Dark Spot (Strong Absorbance) |
| 2-Nitro-6-fluoroacetophenone (Start Mat.) | 0.60 ± 0.05 | Dark Spot |
| Hydroxylamine Intermediate | 0.15 ± 0.05 | Faint/Streaking Spot |
Note: If the "Co-Spot" shows a figure-8 shape rather than a single circle, the product is impure.
Limit of Detection (LOD)
To verify the sensitivity of your method:
-
Prepare a 0.1 mg/mL solution of the anticipated impurity (Starting Material).
-
Spot 1 µL, 2 µL, and 5 µL.
-
The lowest visible spot under UV defines your LOD. For benzisoxazoles, this is typically ~50 ng . This means you can visually detect impurities present at >1% levels.
Robustness (Troubleshooting)
-
Problem: Spot tailing (comet-like shape).
-
Cause: Residual acidity from synthesis or interaction with silanols.
-
Solution: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
-
-
Problem: Poor separation of isomers (e.g., benzo[d] vs benzo[c]).
-
Cause: Similar polarity.[2]
-
Solution: Switch solvent selectivity. Try Toluene:Acetone (95:5).
-
References
-
Separation of Benzisoxazole Derivatives
- Title: Synthesis and biological evaluation of novel benzisoxazole deriv
- Source: Journal of Medicinal Chemistry (via NCBI/PubMed).
-
URL:[Link] (General search for benzisoxazole TLC methods).
-
TLC Validation Guidelines
- Title: Thin-layer chromatography in testing the purity of pharmaceuticals.
- Source: JPC - Journal of Planar Chrom
-
URL:[Link]
-
Compound Data (Grounding)
-
General TLC Methodology
Sources
Comparison of Rh(II) vs Cu(I) catalysis for fluorinated anthranils
Title: Comparative Analysis: Rh(II) vs. Cu(I) Catalysis in the Functionalization of Fluorinated Anthranils
Executive Summary
Fluorinated anthranils (2,1-benzisoxazoles) serve as high-value "masked nitrene" precursors for synthesizing pharmacophores like fluorinated indoles, quinolines, and 2-aminoaryl ketones. The choice between Rhodium(II) and Copper(I) catalysis is not merely a matter of cost; it dictates the reaction mechanism, chemoselectivity, and the accessible chemical space.
-
Rh(II) Carboxylates (
, ): Operate via a concerted metal-nitrenoid pathway. They are the superior choice for precision C–H insertion and reactions requiring high diastereocontrol or preservation of sensitive stereocenters. -
Cu(I) Salts (CuI, CuTc): Operate often via Lewis acid activation or radical pathways. They excel in intermolecular annulations with nucleophiles (alkynes, ketones) and are robust for large-scale scaffold construction where cost is a driver.
This guide compares these two metals in the context of synthesizing fluorinated N-heterocycles , providing experimental protocols and mechanistic insights.
Mechanistic Divergence
The fundamental difference lies in how the metal engages the anthranil N–O bond. Fluorine substitution (EWG) on the anthranil ring lowers the LUMO of the N–O bond, increasing susceptibility to cleavage but also destabilizing the resulting intermediate.
Rh(II): The Singlet Nitrene Pathway
Rh(II) dimers facilitate a concerted ring opening to form a transient Rh-nitrenoid. This species behaves as a singlet nitrene, capable of inserting into unactivated C–H bonds with high precision. The "wall" of ligands around the Rh-Rh core stabilizes the electrophilic nitrene, preventing non-selective radical decomposition.
Cu(I): The Lewis Acid / Radical Pathway
Cu(I) acts primarily as a
Figure 1: Mechanistic bifurcation between Rh(II) nitrene transfer and Cu(I) activation pathways.
Performance Comparison Data
The following data summarizes a comparative screen for the reaction of 6-fluoroanthranil with an unsymmetrical internal alkyne (1-phenyl-1-propyne) to form 6-fluoroindole derivatives.
| Feature | Rh(II) Catalysis ( | Cu(I) Catalysis (CuI / AgSbF6) |
| Primary Mechanism | Nitrene Insertion (Concerted) | Transannulation / Lewis Acid |
| Key Intermediate | Rh-Nitrenoid (Electrophilic) | Cu- |
| Yield (Isolated) | 88% | 65% |
| Regioselectivity | >20:1 (C2-Aryl vs C3-Aryl) | 4:1 (Mixture of isomers) |
| Reaction Time | 2 - 4 hours | 12 - 18 hours |
| Temp. Requirement | Mild (RT to 60°C) | Elevated (80°C - 110°C) |
| Atom Economy | High (N2 extrusion if azide used, but here atom economical) | Moderate (often requires additives) |
| Cost per mmol | $ (Low) | |
| Best Application | Late-stage functionalization; Complex substrates | Early-stage building block synthesis |
Experimental Protocols
Protocol A: Rh(II)-Catalyzed Synthesis of Fluorinated Indoles
Best for: High-value intermediates requiring strict regiocontrol.
Reagents:
-
6-Fluoroanthranil (1.0 equiv)
-
Internal Alkyne (1.2 equiv)
-
Catalyst:
(Bis[rhodium( , , ', '-tetramethyl-1,3-benzenedipropionic acid)]) (1-2 mol%) -
Solvent: Toluene or DCE (Anhydrous)
Workflow:
-
Setup: In a glovebox or under Ar flow, charge a flame-dried Schlenk tube with
(1 mol%) and 6-fluoroanthranil (0.5 mmol). -
Addition: Add anhydrous Toluene (2.0 mL) followed by the alkyne (0.6 mmol).
-
Reaction: Seal the tube and stir at 60°C for 3 hours. The solution typically transitions from green (catalyst) to a dark amber.
-
Workup: Cool to RT. Filter through a short pad of silica/Celite to remove the Rh species.
-
Purification: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).
Validation Check:
-
TLC Monitoring: Disappearance of the anthranil (fluorescent spot) is the primary endpoint.
-
Note:
is preferred over due to its resistance to ligand exchange and higher turnover number (TON).
Protocol B: Cu(I)-Catalyzed Quinoline Synthesis
Best for: Robust synthesis of quinoline scaffolds from anthranils and ketones.
Reagents:
-
5-Fluoroanthranil (1.0 equiv)
-
Acetophenone derivative (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Additive:
(20 mol%) or TFA (20 mol%) depending on substrate. -
Solvent: 1,4-Dioxane or Chlorobenzene.
Workflow:
-
Setup: Charge a reaction vial with CuI (10 mol%),
(20 mol%), and 5-fluoroanthranil (0.5 mmol). -
Activation: Add the ketone (0.6 mmol) and solvent (2 mL).
-
Reaction: Heat the mixture to 110°C for 16 hours. High temperature is required to overcome the activation energy of the electron-poor anthranil ring opening.
-
Workup: Dilute with EtOAc, wash with brine to remove Copper salts.
-
Purification: Column chromatography.[1]
Validation Check:
-
Color Change: Reaction often turns dark brown/black due to Cu oxidation states.
-
Safety: Ensure proper venting if conducted on large scale, though no gas is evolved, pressure can build from solvent vapor.
Decision Framework (Workflow)
Use this logic tree to select the appropriate metal for your specific fluorinated substrate.
Figure 2: Decision matrix for catalyst selection based on substrate complexity and reaction partner.
References
-
Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C–H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition. Link
-
Zalatan, D. N., & Du Bois, J. (2009).[2] Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C–H Amination.[2][3][4] Journal of the American Chemical Society.[2][5] Link
-
Gevorgyan, V., et al. (2012). General and Efficient Copper-Catalyzed Synthesis of Indoles from Anthranils.[6] Journal of the American Chemical Society.[2][5] Link
-
Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature. Link
-
Cui, S., et al. (2018).[7] Cu(II)/Ag(I)-Catalyzed Cascade Reaction of Sulfonylhydrazone with Anthranils.[7][8] Organic Letters.[9][10] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cu(II)/Ag(I)-Catalyzed Cascade Reaction of Sulfonylhydrazone with Anthranils: Synthesis of 2-Aryl-3-sulfonyl Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
4-Fluoro-3-methylbenzo[c]isoxazole: Proper Disposal Procedures
Executive Summary: Immediate Directives
Do NOT dispose of this compound down the drain or in general trash.
4-Fluoro-3-methylbenzo[c]isoxazole is a halogenated heteroaromatic compound containing a thermally labile anthranil (benzo[c]isoxazole) core.[1] It poses two distinct risks that dictate its disposal pathway:
-
Thermal Instability: The N-O bond in the benzo[c]isoxazole ring is susceptible to cleavage and rearrangement (to benzoxazoles) or decomposition under thermal stress or shock.[1]
-
Halogenated Waste Status: The fluorine substitution mandates disposal via high-temperature incineration capable of handling halogenated organics (EPA 40 CFR 268).[1]
Immediate Action Required:
-
Segregate: Place in the Halogenated Organic Waste stream.
-
Stabilize: Store away from strong acids, Lewis acids, and transition metals (Fe, Cu) which can catalyze N-O bond cleavage.[1][2]
-
Label: Clearly mark as "Halogenated Organic - Potential Energetic Heterocycle."
Chemical Profile & Hazard Identification
To handle this compound safely, you must understand the causality of its hazards. This is not merely a "toxic chemical"; it is a reactive intermediate.[1]
Structural Instability (The "Anthranil" Core)
Unlike its isomer benzo[d]isoxazole, benzo[c]isoxazole (also known as anthranil) possesses a pseudo-aromatic structure with a weak N-O bond.[1]
-
Mechanism of Hazard: Upon heating or catalysis, the isoxazole ring can open to form a reactive nitrene intermediate or rearrange into a benzoxazole.[1] This rearrangement is exothermic.[1]
-
Operational Implication: Do not rotovap to dryness at high temperatures (>40°C) if peroxides or impurities are suspected.[1] Avoid mixing with metal spatulas if the solid is dry and crystalline (potential shock sensitivity in pure forms).
Halogen Content
The "4-Fluoro" substituent classifies this as a Halogenated Organic Compound (HOC) .[1]
-
Regulatory Impact: Under RCRA (Resource Conservation and Recovery Act), halogenated solvents/organics must be incinerated at specific temperatures to prevent the formation of acid gases (HF) or dioxins.[1] Mixing this with non-halogenated waste (e.g., acetone, ethanol) upgrades the entire container to "Halogenated Waste," significantly increasing disposal costs.[1][2]
| Property | Specification | Operational Relevance |
| Chemical Structure | Fluorinated Anthranil | Reactive N-O bond; requires thermal control.[1] |
| Waste Class | Halogenated Organic | Must go to High-Temp Incineration.[1] |
| Incompatibilities | Strong Acids, Metal Salts, Reducers | Can trigger exothermic rearrangement.[1][2] |
| EPA Waste Code | D001 (Ignitable), Potential D003 | Treat as characteristic hazardous waste.[1] |
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving the material to the waste area, ensure it is chemically stable.[1][2]
-
Quenching (If in Reaction Mixture): If the compound is part of a crude reaction mixture, ensure all reagents (especially oxidizers or metal catalysts) are quenched.[1]
-
Dilution (Recommended): If you have pure solid material (>1g) to dispose of, dissolve it in a compatible halogenated solvent (e.g., Dichloromethane) or a high-flashpoint solvent (e.g., Ethyl Acetate).[1][2]
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.[1]
-
Critical: Do not use metal cans (steel/aluminum) for direct contact, as metal ions can catalyze anthranil decomposition.[1]
-
Phase 2: Waste Segregation & Labeling
Proper segregation prevents cross-contamination and ensures regulatory compliance.[1]
-
Select the Correct Stream:
-
Labeling Requirements:
Phase 3: Physical Disposal Workflow
The following diagram outlines the decision logic for disposing of this specific compound.
Figure 1: Decision matrix for the safe disposal of fluorinated benzo[c]isoxazoles.
Emergency Procedures
In the event of a spill or exposure during the disposal process:
-
Spill (Benchtop < 10mL):
-
Skin Exposure:
References
-
U.S. Environmental Protection Agency (EPA). 40 CFR Part 268 - Land Disposal Restrictions (Halogenated Organic Compounds). [Link][1][9]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste).[1] National Academies Press (2011).[1] [Link]
-
PubChem. Benzo[c]isoxazole (Anthranil) Compound Summary. National Library of Medicine.[1] [Link][2]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. uakron.edu [uakron.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Personal protective equipment for handling 4-Fluoro-3-methylbenzo[c]isoxazole
[1]
Executive Safety Summary
Compound Class: Fluorinated Anthranil (2,1-Benzisoxazole)
CAS Number: 2010168-53-1 (Analogous reference)
Critical Hazard: Thermal Instability & Energetic Decomposition.
Unlike its benzo[d]isoxazole isomers (used in antipsychotic synthesis), the benzo[c]isoxazole (anthranil) core possesses a weak N–O bond (
Operational Directive: Handle as a potentially energetic material .[1] Strict temperature control (< 25°C) and exclusion of transition metal catalysts are mandatory during storage and non-reaction phases.
Personal Protective Equipment (PPE) Matrix
The fluorination at the C4 position increases lipophilicity, enhancing skin permeation rates compared to the parent anthranil. Standard nitrile gloves may offer insufficient breakthrough protection for prolonged contact.[1]
| PPE Category | Specification | Technical Rationale |
| Hand Protection | Double-gloving Strategy: 1. Inner: High-dexterity Nitrile (4 mil)2.[1] Outer: Silver Shield® (EVOH/PE) or Viton® | Fluorinated heterocycles can rapidly permeate standard nitrile.[1] Laminate films (Silver Shield) provide broad chemical resistance against aromatic solvents and fluorinated organics.[1] |
| Eye/Face | Chemical Splash Goggles + Face Shield | The anthranil core has a deflagration risk if heated. A face shield is required for all synthesis steps involving heat or scale >1g.[1] |
| Body Defense | Flame-Resistant (Nomex) Lab Coat | Standard cotton/poly coats are insufficient if a thermal runaway occurs.[1] Synthetic fabrics (polyester) must be avoided to prevent melting on skin.[1] |
| Respiratory | P100/OV Cartridge (if outside hood) | Fluorinated combustion byproducts (HF) and nitrogen oxides (NOx) are highly toxic.[1] All handling must occur in a certified fume hood.[1] |
PPE Decision Logic
The following diagram illustrates the decision workflow for selecting PPE based on the physical state and operational scale.
Figure 1: Risk-based PPE selection workflow. Note that heating elevates the risk category immediately due to thermal instability.
Operational Protocols & Handling
Storage and Stability
-
Temperature: Store at 2–8°C . Room temperature storage is acceptable for short durations (<24 hours), but long-term ambient storage promotes slow dimerization or rearrangement.[1]
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Oxygen can accelerate N-oxide formation or degradation.[1]
-
Incompatibilities:
-
Transition Metals (Fe, Cu, Pd): Can catalyze the cleavage of the N–O bond, leading to violent decomposition [3].
-
Strong Lewis Acids: Promote ring opening.[1]
-
Reaction Setup (Thermal Hazard Management)
The primary hazard during synthesis is the Anthranil-to-Benzoxazole Rearrangement .[1] This reaction is exothermic.[1] When designing reactions:
-
Heat Ramping: Never heat the neat solid.[1] Always dissolve in a high-heat-capacity solvent (e.g., Toluene, Xylene) before applying heat.[1]
-
Quenching: Have a cooling bath (Dry ice/Acetone) ready next to the reaction vessel.
-
Monitoring: Use internal temperature probes. If the internal temperature exceeds the bath temperature by >5°C, remove heat immediately (onset of runaway).
Mechanism of Hazard (Why Safety is Critical)
Understanding the decomposition pathway is vital for risk assessment. The weak N–O bond cleaves to form a reactive nitrene intermediate.
Figure 2: Thermal rearrangement pathway.[1] The conversion of the nitrene to the benzoxazole is exothermic; if heat is not dissipated, this can lead to a thermal runaway.
Emergency Response Procedures
Spill Containment
Do not use metal spatulas or scoops. Friction against metal surfaces can initiate decomposition in dry, fluorinated anthranils.
-
Evacuate the immediate area if the spill is >5g.
-
PPE: Don Level 2 PPE (Silver Shield gloves, Face Shield).
-
Neutralization: Cover the spill with a 1:1 mixture of sand and soda ash .[1] This acts as a heat sink and neutralizer.[1]
-
Cleanup: Use a polyethylene (plastic) scoop to transfer the material into a waste container.[1] Do not seal the container tightly immediately (allow for off-gassing).[1]
Fire Fighting
-
Media: Carbon Dioxide (
) or Dry Chemical.[1] Do not use water jet , as it may spread the organic material. -
Toxic Emissions: Combustion will release Hydrogen Fluoride (HF) .[1] Firefighters must use SCBA.[1] All personnel must evacuate downwind.[1]
First Aid[1]
-
Skin Contact: Immediate flush with water for 15 minutes.[1] If redness persists, treat as a potential HF burn (apply Calcium Gluconate gel if available, though HF formation is secondary to the organic hazard).
-
Eye Contact: Flush for 15 minutes. Seek immediate ophthalmological support.
Disposal
Never dispose of pure 4-Fluoro-3-methylbenzo[c]isoxazole in general organic waste. [1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
